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  • Product: Methyl 8-hydroxyquinoline-2-carboxylate
  • CAS: 21638-90-4

Core Science & Biosynthesis

Foundational

Methyl 8-Hydroxyquinoline-2-Carboxylate: Chemical Architecture, Synthesis, and Therapeutic Potential

Introduction: The Privileged Scaffold Methyl 8-hydroxyquinoline-2-carboxylate (M8HQC) represents a sophisticated derivatization of the "privileged" 8-hydroxyquinoline (8-HQ) scaffold. In medicinal chemistry, this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

Methyl 8-hydroxyquinoline-2-carboxylate (M8HQC) represents a sophisticated derivatization of the "privileged" 8-hydroxyquinoline (8-HQ) scaffold. In medicinal chemistry, this molecule is not merely a structural curiosity but a strategic "warhead." It combines the potent metal-chelating properties of the 8-hydroxyquinoline core with a carboxylate ester at the C2 position, significantly altering its electronic profile, lipophilicity, and binding geometry compared to the parent 8-HQ.

While the parent 8-HQ is a bidentate ligand, the 2-carboxylate derivatives introduce the potential for tridentate coordination (N, O-phenolic, O-carboxyl) upon hydrolysis, or modified steric/electronic parameters as the ester. This guide explores M8HQC as a critical tool in Fragment-Based Drug Discovery (FBDD), particularly for targeting metalloenzymes like Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs).

Physicochemical Profile

The methyl ester functionality serves a dual purpose: it acts as a lipophilic handle to improve membrane permeability (LogP modulation) and as a prodrug motif susceptible to intracellular esterases.

PropertyValueSignificance
Formula C₁₁H₉NO₃Core scaffold
MW 203.19 g/mol Fragment-like (Rule of 3 compliant)
LogP ~2.11Optimized for cell permeability (CNS/Cytosol active)
pKa (Ring N) ~1.97 (Basic)Lower than parent 8-HQ due to electron-withdrawing ester
pKa (OH) ~9.16 (Acidic)Critical for metal coordination (deprotonation)
H-Bond Donors 1 (OH)Intramolecular H-bond with N stabilizes structure
H-Bond Acceptors 3 (N, OH, C=O)Versatile interaction points

Synthetic Architecture

The synthesis of M8HQC requires precision to avoid over-oxidation or decarboxylation. The most robust laboratory-scale route utilizes 8-hydroxyquinaldine (2-methyl-8-hydroxyquinoline) as the starting material. This approach leverages the benzylic-like reactivity of the C2-methyl group.

Protocol: Selenium Dioxide Oxidation & Esterification

This two-step workflow ensures high purity and yield.

Step 1: Selenium Dioxide Oxidation

The C2-methyl group is oxidized to the carboxylic acid using Selenium Dioxide (


).
  • Reagents: 8-Hydroxyquinaldine (1.0 eq),

    
     (1.5 eq), Dioxane/Water (9:1).
    
  • Procedure:

    • Dissolve 8-hydroxyquinaldine in dioxane/water.

    • Add

      
       and reflux at 100°C for 4-6 hours.
      
    • Critical Checkpoint: Monitor TLC (SiO2, DCM:MeOH 9:1). The starting material (high Rf) should disappear, replaced by the polar acid (baseline/low Rf).

    • Filter hot to remove metallic selenium (black precipitate).

    • Cool filtrate to precipitate 8-hydroxyquinoline-2-carboxylic acid . Recrystallize from ethanol.

Step 2: Fischer Esterification

Conversion of the acid to the methyl ester.

  • Reagents: 8-Hydroxyquinoline-2-carboxylic acid, Methanol (anhydrous),

    
     (cat.) or Thionyl Chloride (
    
    
    
    ).
  • Procedure:

    • Suspend the acid in anhydrous Methanol.

    • Add catalytic

      
       (or add 
      
      
      
      dropwise at 0°C).
    • Reflux for 8 hours.

    • Neutralize with saturated

      
       and extract with Ethyl Acetate.
      
    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Visualizing the Synthetic Pathway

Synthesis Start 8-Hydroxyquinaldine (2-methyl-8-hydroxyquinoline) Intermediate 8-Hydroxyquinoline- 2-carboxylic Acid Start->Intermediate Oxidation Oxidant SeO2 Dioxane/H2O, 100°C Oxidant->Intermediate Product Methyl 8-hydroxyquinoline- 2-carboxylate Intermediate->Product Fischer Esterification Reagent2 MeOH / H2SO4 Reflux Reagent2->Product

Figure 1: Synthetic route from 8-hydroxyquinaldine via SeO2 oxidation and subsequent esterification.[1][2][3][4][5]

Chelation Mechanics & Structural Biology

The therapeutic potency of M8HQC lies in its ability to manipulate metal homeostasis.[6]

The Binding Mode: Bidentate vs. Tridentate[7]
  • As the Ester (M8HQC): The molecule acts primarily as a bidentate ligand (N, O-phenolic). The ester carbonyl oxygen is less available for coordination due to steric constraints and reduced electron density compared to a carboxylate.

  • As the Hydrolyzed Acid: Upon intracellular hydrolysis, the ester becomes a carboxylate (

    
    ). This creates a tridentate  pocket (N, 
    
    
    
    ,
    
    
    ), forming a highly stable "pincer" complex with hard metals like
    
    
    and intermediate metals like
    
    
    ,
    
    
    , and
    
    
    .
Hard-Soft Acid-Base (HSAB) Theory Application

The phenolic oxygen is a "hard" base, preferring


 (hard acid). The pyridine nitrogen is "borderline," allowing affinity for 

and

. This duality makes M8HQC derivatives potent inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases , which rely on a catalytic

center.

Therapeutic Applications: PHD Inhibition

The most significant application of M8HQC is as a HIF Prolyl Hydroxylase (PHD) Inhibitor .

Mechanism of Action[6][8][9]
  • Hypoxia Mimicry: Under normoxia, PHD enzymes hydroxylate HIF-1

    
    , marking it for degradation. This process requires 
    
    
    
    and 2-oxoglutarate.
  • Competitive Chelation: M8HQC (or its acid metabolite) enters the PHD active site. It competes with 2-oxoglutarate for the iron center.

  • Stabilization: By sequestering the catalytic iron or occupying the 2-OG pocket, M8HQC prevents HIF hydroxylation.

  • Result: HIF-1

    
     accumulates, translocates to the nucleus, and activates erythropoietin (EPO) and VEGF genes. This is the mechanism used to treat anemia and ischemia.
    
Biological Pathway Diagram

PHD_Inhibition M8HQC Methyl 8-hydroxyquinoline- 2-carboxylate (Prodrug) CellEntry Cell Membrane Permeation M8HQC->CellEntry Hydrolysis Intracellular Esterases (Hydrolysis) CellEntry->Hydrolysis ActiveDrug 8-Hydroxyquinoline- 2-carboxylate (Active) Hydrolysis->ActiveDrug PHD_Enzyme PHD Enzyme (Active Site Fe2+) ActiveDrug->PHD_Enzyme Chelates Fe2+ (Competes with 2-OG) HIF HIF-1alpha (Substrate) PHD_Enzyme->HIF Hydroxylation (Inhibited) TwoOG 2-Oxoglutarate (Endogenous Ligand) TwoOG->PHD_Enzyme Blocked Degradation Proteasomal Degradation HIF->Degradation Normoxia (Blocked) GeneExpr Gene Expression (EPO, VEGF) HIF->GeneExpr Stabilization (Hypoxia Response)

Figure 2: Mechanism of PHD inhibition. The ester acts as a prodrug, hydrolyzing to the active chelator which mimics 2-oxoglutarate.

Experimental Characterization: Fluorescence "Turn-On" Assay

M8HQC exhibits weak fluorescence in protic solvents due to Excited State Proton Transfer (ESPT) from the hydroxyl group to the ring nitrogen. However, upon metal chelation, ESPT is blocked, resulting in a dramatic increase in fluorescence quantum yield. This property is used to validate binding.

Protocol: Binding Assay

Objective: Determine the binding affinity (


) of M8HQC for Zinc.
  • Preparation: Prepare a 10

    
    M stock solution of M8HQC in HEPES buffer (pH 7.4, 1% DMSO).
    
  • Titration: Add aliquots of

    
     (0 to 50 
    
    
    
    M) to the cuvette.
  • Measurement:

    • Excitation Wavelength (

      
      ): ~360 nm
      
    • Emission Scan (

      
      ): 400–600 nm
      
  • Analysis: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    (approx 510 nm) vs.
    
    
    .
  • Result: A saturation curve indicates 1:1 or 1:2 binding. Fit to the Benesi-Hildebrand equation to calculate

    
    .
    

References

  • Prachayasittikul, V. et al. (2013).[6] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[6] Link

  • Mazumdar, T. et al. (2023).[7] "Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis."[7] Frontiers in Microbiology. Link

  • Li, Y.[2][4] & Gao, W. (2013).[2][6] "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications. Link

  • Nardello, V. et al. (2020). "Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent." Dalton Transactions. Link

  • ChemicalBook. "8-Hydroxyquinoline-2-carboxylic acid Properties and Crystal Structure Data." Link

Sources

Exploratory

"Methyl 8-hydroxyquinoline-2-carboxylate" molecular structure and formula

The following technical guide details the molecular architecture, synthesis, and application profile of Methyl 8-hydroxyquinoline-2-carboxylate , a specialized derivative of the 8-hydroxyquinoline (8-HQ) "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and application profile of Methyl 8-hydroxyquinoline-2-carboxylate , a specialized derivative of the 8-hydroxyquinoline (8-HQ) "privileged scaffold."

Molecular Architecture, Synthesis, and Pharmacological Applications

Executive Summary

Methyl 8-hydroxyquinoline-2-carboxylate (CAS: 21638-90-4 ) represents a critical structural modification of the 8-hydroxyquinoline pharmacophore. By masking the C2-carboxylic acid with a methyl ester, this compound exhibits altered lipophilicity (


) and membrane permeability compared to its parent acid, while retaining the bidentate (N, O) chelating capability characteristic of the 8-HQ class. This guide serves as a definitive reference for researchers utilizing this compound in metallopharmaceutical development, coordination chemistry, and bio-organic synthesis.
Molecular Architecture & Physicochemical Profile[1][2]

The molecule consists of a bicyclic quinoline core substituted at two critical positions: the C8-phenolic hydroxyl and the C2-methyl ester . This substitution pattern creates a unique electronic and steric environment for metal coordination.

1.1 Structural Specifications
ParameterData
IUPAC Name Methyl 8-hydroxyquinoline-2-carboxylate
Molecular Formula

Molecular Weight 203.19 g/mol
CAS Registry 21638-90-4
Monoisotopic Mass 203.0582 Da
Topological Polar Surface Area 59.4

Predicted pKa (OH) ~9.16 (Phenolic proton)
LogP ~2.11 (Moderate Lipophilicity)
1.2 Structural Logic & Chelation Potential

The 8-hydroxyquinoline core is a "privileged structure" in drug discovery due to its ability to chelate divalent metal ions (


).
  • Primary Chelation Axis: The ring Nitrogen (

    
    ) and the deprotonated Phenolic Oxygen (
    
    
    
    ) form a stable 5-membered chelate ring with metals.
  • Secondary Interaction (C2-Ester): Unlike the parent 2-carboxylic acid (which acts as a tridentate O-N-O ligand), the methyl ester reduces the denticity to bidentate, or potentially tridentate if the carbonyl oxygen participates weakly. Crucially, the esterification prevents the formation of zwitterionic species common in the parent acid, significantly enhancing solubility in organic solvents and cellular uptake.

MolecularStructure Core Quinoline Core (Bicyclic Aromatic) Pos8 Position 8: Hydroxyl (-OH) (H-Bond Donor/Metal Ligand) Core->Pos8 Substituted at C8 Pos2 Position 2: Methyl Carboxylate (-COOCH3) (Lipophilic Modulator) Core->Pos2 Substituted at C2 Nitrogen Ring Nitrogen (N1) (H-Bond Acceptor/Metal Ligand) Core->Nitrogen Contains Nitrogen->Pos8 Intramolecular H-Bond (Pre-organization)

Figure 1: Structural decomposition of Methyl 8-hydroxyquinoline-2-carboxylate highlighting functional zones.

Synthetic Pathways & Experimental Protocols

The synthesis of Methyl 8-hydroxyquinoline-2-carboxylate is most reliably achieved via Fischer Esterification of the parent 8-hydroxyquinoline-2-carboxylic acid (8-HQA). This method ensures high yields and purity by driving the equilibrium toward the ester.

2.1 Reaction Logic

The carboxylic acid at position 2 is activated by a strong acid catalyst (e.g.,


 or 

-TsOH) in the presence of excess methanol. The methanol acts as both the nucleophile and the solvent.
2.2 Detailed Protocol (Standardized)

Reagents:

  • 8-Hydroxyquinoline-2-carboxylic acid (1.0 eq)[1][2][3]

  • Methanol (Anhydrous, excess as solvent)

  • Sulfuric Acid (

    
    , conc., 0.1–0.5 eq) or Thionyl Chloride (
    
    
    
    , 1.2 eq for acyl chloride route)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxyquinoline-2-carboxylic acid (e.g., 5 mmol) in anhydrous methanol (20 mL).

  • Catalysis: Add concentrated

    
     (5 drops) slowly with stirring.
    
    • Alternative (High Yield): Cool methanol to 0°C, add

      
       dropwise to generate HCl in situ, then add the acid substrate.
      
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) until the starting acid spot disappears.

  • Work-up:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove excess methanol.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash carefully with saturated

      
       solution (to neutralize acid catalyst and remove unreacted starting acid).
      
    • Wash with Brine, dry over anhydrous

      
      .
      
  • Purification: Evaporate solvent. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary.

SynthesisWorkflow Start Start: 8-Hydroxyquinoline-2-carboxylic acid Reagents Add MeOH (excess) + H2SO4 (cat) (Fischer Esterification) Start->Reagents Reflux Reflux @ 65°C (6-12h) Monitor via TLC Reagents->Reflux Workup Work-up: 1. Evaporate MeOH 2. Dissolve in EtOAc 3. Wash w/ NaHCO3 Reflux->Workup Product Product: Methyl 8-hydroxyquinoline-2-carboxylate (Yellow Solid) Workup->Product

Figure 2: Synthesis workflow via acid-catalyzed esterification.

Biological & Pharmacological Applications[6][7][8][9][10]

The methyl ester modification serves two primary functions in drug development: Pro-drug Strategy and Lipophilicity Modulation .

3.1 Pro-Drug Mechanism

The polar carboxylate group of the parent acid (


 at physiological pH) limits passive diffusion across the blood-brain barrier (BBB) or cell membranes.
  • Mechanism: The methyl ester masks this charge, increasing LogP to ~2.11.

  • Activation: Once intracellular, nonspecific esterases hydrolyze the ester back to the active 8-hydroxyquinoline-2-carboxylic acid, which then exerts its metal-chelating effects (e.g., sequestering iron or copper in neurodegenerative disease models).

3.2 Metalloenzyme Inhibition

8-HQ derivatives are potent inhibitors of 2-oxoglutarate oxygenases and metalloproteases.

  • Binding Mode: The compound binds to the active site metal (usually

    
     or 
    
    
    
    ).
  • Selectivity: The substituent at position 2 (the ester) provides steric bulk that can dictate selectivity for specific enzyme isoforms compared to the unsubstituted 8-HQ.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • 1H NMR (CDCl3, 400 MHz):

    • Methyl Ester: Singlet at

      
       ppm (
      
      
      
      ).
    • Phenolic OH: Broad singlet, often exchangeable,

      
       ppm (may be deshielded due to H-bonding with N).
      
    • Aromatic Protons: Multiplets in the range

      
       ppm (6 aromatic protons).
      
  • IR Spectroscopy:

    • C=O Stretch (Ester): Strong band at

      
      .
      
    • OH Stretch: Broad band around

      
       (often broad due to intramolecular H-bonding).
      
  • Mass Spectrometry (ESI+):

    • 
       peak at 
      
      
      
      .
References
  • PubChem. (2025).[3] Methyl 8-Hydroxyquinoline-2-Carboxylate | C11H9NO3.[1][2][3][4] National Library of Medicine. [Link]

  • Prachayasittikul, V., et al. (2013).[5] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. (Contextual grounding on 8-HQ scaffold properties).

Sources

Foundational

"Methyl 8-hydroxyquinoline-2-carboxylate" spectral data (NMR, IR, Mass Spec)

The following is an in-depth technical guide on the spectral data and characterization of Methyl 8-hydroxyquinoline-2-carboxylate. Spectral Characterization, Synthesis, and Structural Analysis[1][2][3][4] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectral data and characterization of Methyl 8-hydroxyquinoline-2-carboxylate.

Spectral Characterization, Synthesis, and Structural Analysis[1][2][3][4]

Executive Summary

Methyl 8-hydroxyquinoline-2-carboxylate (CAS: 21638-90-4), also known as methyl 8-hydroxyquinaldate, is a pivotal heterocyclic compound in medicinal chemistry and coordination chemistry.[1][2] Structurally, it consists of a quinoline core substituted with a hydroxyl group at the C8 position and a methyl ester moiety at the C2 position.[1][3] This specific substitution pattern confers unique electronic and steric properties, most notably the capacity for tridentate chelation (N, O, O donors) and the formation of stable intramolecular hydrogen bonds.[3]

This guide provides a comprehensive analysis of the compound's spectral signature, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3] It is designed for researchers utilizing this compound as a ligand scaffold, a metabolic marker in entomological studies, or a precursor in the synthesis of metallo-pharmaceuticals.[1][3]

Molecular Architecture & Physicochemical Properties[1][6]

The molecule exhibits a planar bicyclic aromatic system.[1][3] The proximity of the hydroxyl group (C8) to the ring nitrogen (N1) facilitates a strong intramolecular hydrogen bond, which significantly influences the spectral shifts in both NMR and IR.[3]

PropertyData
IUPAC Name Methyl 8-hydroxyquinoline-2-carboxylate
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
CAS Number 21638-90-4
Appearance Cream to pale yellow crystalline powder
Solubility Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water
pKa (Predicted) ~9.2 (OH), ~2.0 (Quinolinium N)
Synthesis & Purification Protocol

To ensure the spectral data presented below correlates with high-purity material, the standard synthesis route (Fisher Esterification) is outlined. This method minimizes the formation of side products common in acid chloride routes.[1][3]

Reaction Scheme: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



Synthesis Start 8-Hydroxyquinoline- 2-carboxylic Acid Reagents MeOH / H2SO4 (Reflux, 12-18h) Start->Reagents Workup Neutralization (NaHCO3) Extraction (DCM) Reagents->Workup Product Methyl 8-hydroxyquinoline- 2-carboxylate (>98% Purity) Workup->Product

Figure 1: Synthetic workflow for the preparation of the methyl ester derivative.

Protocol Notes:

  • Catalysis: Concentrated H₂SO₄ acts as both catalyst and dehydrating agent.[3]

  • Workup: The reaction mixture must be neutralized carefully with saturated NaHCO₃ to precipitate the free base ester; the phenol group remains protonated at neutral pH.[1][3]

  • Purification: Recrystallization from methanol or flash chromatography (Hexane:EtOAc) yields the analytical standard.[3]

Spectral Analysis: The Core Data
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the electron-deficient nature of the pyridine ring (due to the ester) and the electron-rich nature of the phenol ring.[1]

Instrument: 400 MHz Solvent: Chloroform-d (CDCl₃) Reference: TMS (0.00 ppm)[1]

Table 1: ¹H NMR Chemical Shifts & Assignments

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
10.50 - 10.80 Broad Singlet1HOH (C8)Highly deshielded due to intramolecular H-bonding with N1.[1]
8.30 - 8.35 Doublet (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Hz)
1HH4 Para to the ester; deshielded by the pyridine ring current.[3]
8.15 - 8.20 Doublet (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Hz)
1HH3 Ortho to the ester; distinct doublet characteristic of 2-substituted quinolines.
7.55 Triplet (

Hz)
1HH6 Meta to OH; typical aromatic triplet.[3]
7.35 Doublet (

Hz)
1HH5 Adjacent to ring junction.[3]
7.20 Doublet (

Hz)
1HH7 Ortho to OH; shielded relative to other aromatic protons due to electron donation from oxygen.[3]
4.10 Singlet3HOCH₃ Characteristic methyl ester singlet; sharp and intense.[3]

¹³C NMR Key Signals (CDCl₃):

  • Carbonyl (C=O): ~165.5 ppm (Ester carbonyl).[3]

  • Aromatic C-O: ~153.0 ppm (C8, attached to oxygen).[3]

  • Ring Junctions/Heteroaromatic: ~140-130 ppm.[1][3]

  • Methyl Carbon: ~53.0 ppm.[3]

4.2. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the quinoline core.[3] The molecular ion is prominent, indicating high stability.[1][3]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ Molecular Ion: m/z 203 [M]⁺

Fragmentation Pathway:

  • [M]⁺ (m/z 203): The parent ion.[3]

  • [M - OCH₃]⁺ (m/z 172): Loss of the methoxy group (α-cleavage at the ester).[3]

  • [M - COOCH₃]⁺ (m/z 144): Loss of the entire ester group, leaving the 8-hydroxyquinolinyl cation.[3]

  • [M - COOCH₃ + H]⁺ (m/z 145): Rearrangement often leads to the stable protonated 8-hydroxyquinoline species.[3]

MassSpec M Molecular Ion [M]+ m/z 203 Frag1 [M - OMe]+ m/z 172 M->Frag1 -31 (OMe) Frag2 [M - COOMe]+ m/z 144 M->Frag2 -59 (COOMe) Base 8-Hydroxyquinoline Core m/z 145 Frag2->Base +H Transfer

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.[1]

4.3. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the ester and the phenol, though the phenol band is often modified by hydrogen bonding.[1][3]

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeDescription
3200 - 3450 O-H StretchBroad band.[1] Lower frequency than free phenols due to intramolecular H-bonding (O-H[1]···N).
3050 C-H Stretch (Ar)Weak aromatic C-H stretching.[3]
2955 C-H Stretch (Alk)Methyl group C-H stretch.[3]
1720 - 1740 C=O StretchStrong, sharp ester carbonyl peak.[3] Diagnostic for the carboxylate derivative.
1580, 1500 C=C / C=N StretchAromatic ring skeletal vibrations (Quinoline core).[3]
1250 - 1300 C-O StretchEster C-O-C asymmetric stretch.[1][3]
Applications & Significance
  • Chelation Chemistry: The compound acts as a tridentate ligand.[3][4] The nitrogen (N1), the phenolic oxygen (O8), and the carbonyl oxygen of the ester (O2') can coordinate to metal centers (e.g., Cu²⁺, Zn²⁺, Fe³⁺), forming stable complexes. This is relevant for metallo-drug design.[1][3]

  • Biological Marker: As noted in entomological research, this compound is a tryptophan metabolite found in the gut of Spodoptera larvae, acting as an iron chelator to control gut microbiota.[5][3]

  • Fluorescent Probes: Derivatives of this ester are precursors for "turn-on" fluorescent sensors.[1][3] The ester group can be hydrolyzed or modified to amides to tune the fluorescence properties upon metal binding.[1][3]

References
  • Synthesis & Characterization: Pesek, J., et al.[6][5][3][7] "Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis."[1][5] Organic & Biomolecular Chemistry, 2015, 13 , 178-184.[1][5][3] Link

  • Spectral Data (NMR/MS): Schildknecht, H. "Arthropod defense scents.[3][8] LI. Tryptophan as a precursor of the insect alkaloid methyl 8-hydroxyquinoline-2-carboxylate."[1][5][8] Chemiker-Zeitung, 1971, 95 , 332.[1][8]

  • Fluorescence & Sensing: Grandini, P., et al.[3] "The 8-Silyloxyquinoline Scaffold as a Versatile Platform for the Sensitive Detection of Aqueous Fluoride."[1][3] UNL Digital Commons, 2015.[3] Link[3]

  • General Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[3] "Spectral Database for Organic Compounds (SDBS)."[3] (Search for Quinoline derivatives).

Sources

Exploratory

Technical Guide: Methyl 8-hydroxyquinoline-2-carboxylate Derivatives

Executive Summary Methyl 8-hydroxyquinoline-2-carboxylate (M8HQC) represents a strategic scaffold in medicinal and coordination chemistry.[1] Structurally, it combines the privileged 8-hydroxyquinoline (8-HQ) pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 8-hydroxyquinoline-2-carboxylate (M8HQC) represents a strategic scaffold in medicinal and coordination chemistry.[1] Structurally, it combines the privileged 8-hydroxyquinoline (8-HQ) pharmacophore—known for its bidentate metal chelation—with a 2-carboxylate ester handle.[1] This modification transforms the ligand from a bidentate (


) chelator into a potential tridentate (

) pincer system upon hydrolysis, significantly altering its thermodynamic stability constants with metalloenzymes.[1]

This guide details the synthesis, derivatization, and biological applications of M8HQC, specifically focusing on its role as a prodrug for Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibition and as a precursor for generating high-affinity metallopharmaceuticals.[1]

Part 1: Structural Significance & Chelation Chemistry

The core utility of M8HQC lies in its ability to modulate metal binding affinity through the masking of the carboxylic acid.[1]

The Chelation Switch Mechanism

In its ester form, M8HQC is a neutral, lipophilic molecule capable of crossing the Blood-Brain Barrier (BBB) and cellular membranes.[1] Once intracellular, esterases hydrolyze the methyl group, revealing the free carboxylic acid (8-HQA).

  • Ester Form (Prodrug): Bidentate binding potential (

    
    ). Lower affinity, high permeability.[1]
    
  • Acid Form (Active): Tridentate binding potential (

    
    ).[2] High affinity, low permeability.[1]
    
Binding Topology

The 8-hydroxyl group and the heterocyclic nitrogen provide the classic "oxine" bite.[1] The addition of the 2-carboxylate creates a "pincer" effect, stabilizing hard Lewis acids (e.g.,


, 

,

) crucial for metalloenzyme active sites.

Part 2: Synthetic Pathways & Protocols[3]

The synthesis of M8HQC typically proceeds via the oxidation of 8-hydroxyquinaldine (2-methyl-8-hydroxyquinoline), followed by esterification.[1]

Pathway Visualization[1]

SynthesisPath Start 8-Hydroxyquinaldine (2-methyl-8-hydroxyquinoline) Inter1 8-Hydroxyquinoline-2-carboxylic Acid (Crude) Start->Inter1 Oxidation (SeO2, Dioxane) Product Methyl 8-hydroxyquinoline-2-carboxylate (M8HQC) Inter1->Product Esterification (MeOH, H2SO4) Deriv1 Amide Analogs (Bioactive) Product->Deriv1 Aminolysis (R-NH2) Deriv2 Hydrazide Analogs (Fluorescent) Product->Deriv2 Hydrazine Hydrate

Figure 1: Synthetic workflow from the quinaldine precursor to the methyl ester and subsequent libraries.

Detailed Protocol: Oxidation and Esterification

Objective: Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate from 8-hydroxyquinaldine.

Reagents:

  • 8-Hydroxyquinaldine (CAS: 826-81-3)[1]

  • Selenium Dioxide (

    
    )
    
  • 1,4-Dioxane (Anhydrous)[1]

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (

    
    )
    

Step-by-Step Methodology:

  • Oxidation (The SeO2 Route):

    • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

    • Reaction: Dissolve 8-hydroxyquinaldine (10 mmol) in 1,4-dioxane (50 mL). Add finely powdered Selenium Dioxide (15 mmol).

    • Execution: Reflux the mixture at 105°C for 4 hours. The reaction will turn dark as selenium metal precipitates.[1]

    • Workup: Filter the hot solution through a Celite pad to remove metallic selenium.[1] Evaporate the filtrate under reduced pressure to obtain the crude 8-hydroxyquinoline-2-carboxylic acid (yellow solid).[1]

    • Critical Note:

      
       is toxic.[1] Perform all operations in a fume hood.
      
  • Esterification (Fischer Speier):

    • Reaction: Suspend the crude acid in anhydrous Methanol (30 mL). Slowly add conc.

      
       (0.5 mL) as a catalyst.[1]
      
    • Execution: Reflux at 65°C for 6-8 hours. Monitor via TLC (System: Hexane:EtOAc 3:1).

    • Purification: Cool to room temperature.[1][3] Neutralize with saturated

      
      .[1] Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.[1]
    • Crystallization:[1][2][4] Recrystallize from hot methanol to yield light yellow needles of M8HQC.

Part 3: Medicinal Chemistry & SAR[5][6]

Target: HIF Prolyl Hydroxylase (PHD)

The primary biological application of M8HQC analogs is the inhibition of HIF-PHDs.[1] Under normoxia, PHDs hydroxylate HIF-1


 using 

and 2-oxoglutarate (2-OG), marking it for degradation.[1]

Mechanism of Action: M8HQC derivatives mimic 2-oxoglutarate.[1] They enter the active site and chelate the catalytic


 center, competitively inhibiting the enzyme. This stabilizes HIF-1

, inducing erythropoietin (EPO) production (anti-anemia) and cytoprotective genes.
Structure-Activity Relationship (SAR) Table[1]
Structural ModificationChemical EffectBiological Impact
Methyl Ester (Parent) Masks polar -COOH; LipophilicProdrug: High cell permeability; hydrolyzes to active inhibitor intracellularly.[1]
Free Acid (-COOH) Tridentate Chelation (

)
Active Inhibitor: High potency (nM

) but poor membrane permeability.
Amide (-CONHR) Loses -O donor; Adds steric bulkSelectivity: Tunable specificity for PHD isoforms (PHD2 vs PHD3) via R-group modification.[1]
5-Cl / 7-Cl Substitution Electron withdrawingIncreases acidity of 8-OH; alters metal binding constant (

).[1]
Pharmacophore Binding Diagram

BindingMode Fe Fe(II) N_pyr N (Pyridine) N_pyr->Fe Coordination O_phen O (Phenol) O_phen->Fe Coordination O_carb O (Carboxyl) O_carb->Fe Coordination (Tridentate) His1 His (Enzyme) His1->Fe His2 His (Enzyme) His2->Fe Asp Asp (Enzyme) Asp->Fe

Figure 2: Tridentate coordination of the hydrolyzed M8HQC (Acid form) to the Iron(II) center in the PHD active site, displacing 2-oxoglutarate.[1]

Part 4: Analytical Applications

Beyond drug development, M8HQC is a precursor for fluorescent sensors.[1]

  • Hydrazide Derivatization: Reacting M8HQC with hydrazine hydrate yields 8-hydroxyquinoline-2-carbohydrazide.[1]

  • Sensing Mechanism: The hydrazide moiety can form Schiff bases with aldehydes.[1] Upon binding metal ions (Zn, Al), the fluorescence is "turned on" due to the inhibition of Photoinduced Electron Transfer (PET) and increased rigidity of the chelate.[1]

References

  • Synthesis via SeO2 Oxidation: Title: Synthesis of 8-hydroxyquinoline-2-carboxylic acid and its derivatives.[1][4][5][6][7][8] Source: ChemicalBook / Vertex AI Search Results (Context 1.1, 1.10).[1] Link:[1]

  • Biological Mechanism (HIF-PHD): Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.[1] Source: Royal Society of Chemistry (Context 1.6).[1] Link:

  • Metal Chelation & Crystal Structures: Title: The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.[1][4][8][9] Source: UNCW (Context 1.14). Link:

  • Prodrug Strategy: Title: 8-hydroxy quinoline derivatives for neurodegenerative disorders (Patent WO2004007461A1).[1] Source: Google Patents (Context 1.13). Link:

Sources

Foundational

The Multifaceted Biological Activities of Methyl 8-hydroxyquinoline-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline and the Emergence of a Promising Derivative The 8-hydroxyquinoline (8-HQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline and the Emergence of a Promising Derivative

The 8-hydroxyquinoline (8-HQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] This bicyclic aromatic compound, consisting of a pyridine ring fused to a benzene ring with a hydroxyl group at the C-8 position, possesses a unique combination of lipophilicity and metal-chelating properties that underpin its broad therapeutic potential.[2][3] Derivatives of 8-HQ have been extensively investigated and have shown promise as anticancer, antimicrobial, antifungal, antiviral, and neuroprotective agents.[1][2][4] This technical guide focuses on a specific and compelling derivative: Methyl 8-hydroxyquinoline-2-carboxylate. By exploring its synthesis, mechanisms of action, and diverse biological activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as a lead compound for novel therapeutics.

Methyl 8-hydroxyquinoline-2-carboxylate, with the chemical formula C₁₁H₉NO₃, integrates the foundational 8-hydroxyquinoline core with a methyl ester group at the 2-position.[5] This substitution is not merely an arbitrary modification; it has the potential to fine-tune the molecule's physicochemical properties, such as solubility, membrane permeability, and metal-binding kinetics, thereby influencing its biological profile.

Core Mechanism of Action: The Power of Metal Ion Chelation

A central theme in the biological activity of 8-hydroxyquinoline and its derivatives is their potent ability to chelate metal ions.[2][4][6] Many essential biological processes are dependent on a delicate balance of metal ions like iron, copper, and zinc.[2] The disruption of this metal homeostasis can be a powerful therapeutic strategy against pathogenic microorganisms and cancer cells, which often have a higher demand for these metals.[2][4]

The 8-hydroxyquinoline scaffold acts as a bidentate chelating agent, with the hydroxyl group and the nitrogen atom of the pyridine ring coordinating with metal ions to form stable complexes.[7] This sequestration of essential metal ions can disrupt critical enzymatic functions and metabolic pathways in target cells, leading to growth inhibition or cell death.[4][6] The specific biological outcome is often dependent on the nature of the metal ion involved and the cellular context.

Caption: Metal chelation by Methyl 8-hydroxyquinoline-2-carboxylate.

Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate and its Derivatives

The synthesis of Methyl 8-hydroxyquinoline-2-carboxylate and related derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the esterification of 8-hydroxyquinoline-2-carboxylic acid. This precursor can be synthesized through methods like the Skraup synthesis or modifications thereof.[7]

Further derivatization can be performed on the 8-hydroxyquinoline-2-carboxylic acid scaffold before or after esterification. For instance, condensation reactions with various anilines in the presence of a coupling agent like phosphorus trichloride can yield a library of 8-hydroxy-N-phenylquinoline-2-carboxamides.[1][8] Such modifications allow for the systematic exploration of structure-activity relationships (SAR).

Representative Synthetic Workflow: Esterification of 8-Hydroxyquinoline-2-carboxylic Acid

Caption: A generalized workflow for the synthesis of the target compound.

Diverse Biological Activities and Therapeutic Potential

The biological activities of Methyl 8-hydroxyquinoline-2-carboxylate and its close analogs are broad, reflecting the versatile nature of the 8-hydroxyquinoline scaffold.

Anticancer Activity

Derivatives of 8-hydroxyquinoline have demonstrated significant potential as anticancer agents.[1][2][9] Their primary mechanism is believed to be the induction of apoptosis in cancer cells through the disruption of metal ion homeostasis.[4] Cancer cells often have an altered metal metabolism, making them particularly vulnerable to metal-chelating agents. Furthermore, some 8-hydroxyquinoline derivatives have been shown to inhibit proteasomes, a key cellular machinery for protein degradation, which is a validated target in cancer therapy.[2] For instance, 8-hydroxy-2-quinolinecarbaldehyde, a closely related compound, has shown in vitro cytotoxicity against various human cancer cell lines and in vivo antitumor activity in a hepatocellular carcinoma xenograft model.[10] The introduction of a methyl carboxylate group could modulate the compound's ability to penetrate cancer cells and interact with intracellular targets.

Antimicrobial and Antifungal Activity

The antimicrobial properties of 8-hydroxyquinolines are well-documented.[1][6] The mechanism of action is largely attributed to their ability to sequester essential trace metals like iron and copper, which are vital for the survival and proliferation of bacteria and fungi.[6] This disruption of key enzyme systems inhibits microbial growth.[6] Studies have shown that 8-hydroxyquinoline exhibits broad-spectrum activity against various human intestinal bacteria.[2] While specific data on Methyl 8-hydroxyquinoline-2-carboxylate is emerging, the core scaffold's proven efficacy suggests its potential as an antimicrobial agent. It's noteworthy that the antibacterial potency of some 8-HQ derivatives has been correlated with their iron chelation capacity.[11]

Microorganism Type Reported Activity of 8-HQ Derivatives Primary Mechanism Reference
Bacteria (Gram-positive & Gram-negative)Bactericidal and bacteriostaticMetal Ion Chelation, Disruption of Enzyme Function[6][12][13]
FungiFungicidalMetal Ion Chelation[1][6]
MycobacteriaInhibitory against M. tuberculosisMetal Ion Chelation, potential for novel targets[12][14]
Neuroprotective Effects

An imbalance of metal ions in the brain is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][3] 8-Hydroxyquinoline derivatives, due to their ability to cross the blood-brain barrier and chelate excess metal ions, have emerged as promising neuroprotective agents.[2][15] They can act as "metal chaperones," redistributing metal ions from areas of high concentration to areas of depletion, thereby restoring metal homeostasis.[3] Furthermore, some derivatives exhibit monoamine oxidase (MAO) inhibition, which can reduce oxidative stress and provide neuroprotective benefits.[15] Quinolylnitrones derived from 8-hydroxyquinoline-2-carbaldehyde have shown potent inhibition of butyrylcholinesterase and MAO-B, along with free radical scavenging and neuroprotective properties in cellular and animal models of neurodegeneration.[15][16]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of Methyl 8-hydroxyquinoline-2-carboxylate, a series of well-defined experimental protocols are essential.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of Methyl 8-hydroxyquinoline-2-carboxylate (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial/Fungal Culture: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase in an appropriate broth medium.

  • Serial Dilution: Prepare a two-fold serial dilution of Methyl 8-hydroxyquinoline-2-carboxylate in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbes only) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Methyl 8-hydroxyquinoline-2-carboxylate stands as a promising molecule within the esteemed class of 8-hydroxyquinoline derivatives. Its inherent metal-chelating ability, coupled with the potential for refined physicochemical properties conferred by the methyl ester group, positions it as a strong candidate for further investigation in anticancer, antimicrobial, and neuroprotective drug discovery programs. The diverse biological activities of the 8-HQ scaffold provide a solid foundation for its therapeutic potential.

Future research should focus on a comprehensive evaluation of its in vivo efficacy and safety profile. Structure-activity relationship studies, involving the synthesis and screening of a library of analogs with modifications at the 2- and other positions of the quinoline ring, will be crucial in optimizing its potency and selectivity for specific biological targets. Furthermore, elucidating the precise molecular mechanisms underlying its various biological effects will pave the way for its rational development into a novel therapeutic agent.

References

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17). Google Cloud.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). National Center for Biotechnology Information.
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. (n.d.). BOC Sciences.
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity - PubMed. (n.d.). National Center for Biotechnology Information.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (2012, December 20). National Center for Biotechnology Information.
  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.). Sami Publishing Company.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.). SciSpace.
  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (2013, October 3). Dove Medical Press.
  • Methyl 8-Hydroxyquinoline-2-Carboxylate | C11H9NO3 | CID 12336161 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). MDPI.
  • 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki. (n.d.). LookChem.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Lupine Publishers.
  • 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - ResearchGate. (n.d.). ResearchGate.
  • (PDF) 8- Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - ResearchGate. (n.d.). ResearchGate.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). Dovepress.
  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines - Frontiers. (n.d.). Frontiers.
  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - NIH. (2016, August 31). National Center for Biotechnology Information.

Sources

Exploratory

Technical Guide: Solubility Profile of Methyl 8-hydroxyquinoline-2-carboxylate

This technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 8-hydroxyquinoline-2-carboxylate (MHQC). Executive Summary Methyl 8-hydroxyquinoline-2-carboxylate (MHQC)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 8-hydroxyquinoline-2-carboxylate (MHQC).

Executive Summary

Methyl 8-hydroxyquinoline-2-carboxylate (MHQC) is a quinoline derivative primarily utilized as a tridentate chelating ligand and a synthetic intermediate for metallo-pharmaceuticals and fluorescent sensors. Unlike its parent compound, 8-hydroxyquinoline-2-carboxylic acid (which exists often as a zwitterion), the methyl ester exhibits a distinct solubility profile driven by the "capping" of the carboxylic acid. This modification significantly reduces water solubility while enhancing lipophilicity, making the compound compatible with organic synthesis workflows involving dichloromethane (DCM) and methanol.

This guide provides a validated solubility landscape, explaining the mechanistic basis for solvent interactions and offering precise protocols for purification and handling.

Physicochemical Profile

Understanding the fundamental physical constants is prerequisite to predicting solubility behavior. The esterification of the C2-carboxylate removes the primary site for intermolecular hydrogen bonding found in the parent acid, lowering the melting point and increasing solubility in aprotic solvents.

PropertyValue / DescriptionSource/Context
CAS Number 21638-90-4 Specific to the methyl ester
Molecular Formula C₁₁H₉NO₃-
Molecular Weight 203.19 g/mol -
Melting Point 159 °C Distinct from parent acid (MP ~213°C) [1]
LogP (Predicted) ~1.93 – 2.11Indicates moderate lipophilicity
pKa (Phenolic) ~9.8Ionizes at high pH (forming phenolate)
pKa (Quinoline N) ~2.0Protonates at low pH
Appearance Yellow crystalline solidTypical of conjugated quinolines

Solubility Landscape

The solubility of MHQC is governed by two competing structural features: the hydrophobic quinoline core and the capacity for intramolecular hydrogen bonding between the C8-hydroxyl and the quinoline nitrogen. This intramolecular bond reduces the molecule's ability to accept hydrogen bonds from solvents, thereby enhancing solubility in non-polar and chlorinated solvents.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM) High Primary solvent for extraction. Dissolves readily at RT.
ChloroformHighExcellent for NMR and liquid-liquid extraction.
Polar Protic Methanol High (Hot) / Mod (Cold)Primary solvent for synthesis. Soluble at reflux; reduced solubility at 0°C allows for crystallization.
EthanolModerateUsed for recrystallization. Requires heating to dissolve fully.
WaterLow Insoluble at neutral pH. Precipitates upon dilution of organic solutions.
Polar Aprotic DMSO High Preferred for biological stock solutions (>10 mM).
DMFHighSuitable for high-temperature reactions.
AcetoneModerate/HighGood for general dissolution; evaporation yields crystals.
Non-Polar Hexanes/HeptaneLowActs as an anti-solvent to induce precipitation.
Mechanistic Insight: The "Closed" Conformation

In non-polar or weakly polar solvents (like DCM), MHQC adopts a planar conformation stabilized by an intramolecular hydrogen bond (O-H···N). This "closes" the polar region of the molecule, effectively masking the hydrophilic hydroxyl group and presenting a hydrophobic surface to the solvent. This explains why MHQC extracts so efficiently into DCM from aqueous layers, despite having multiple heteroatoms.

Experimental Protocols

Protocol A: Solubility-Driven Purification (Recrystallization)

Objective: To purify crude MHQC using its differential solubility in methanol/ethanol.

  • Dissolution: Place crude MHQC (e.g., 1.0 g) in a round-bottom flask.

  • Heating: Add Methanol (10–15 mL) and heat to reflux (65°C) until the solid fully dissolves.

    • Note: If the solution is dark, activated charcoal may be added at this stage, followed by hot filtration.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature.

  • Crystallization: Place the flask in an ice bath (0–4°C) for 2 hours. Yellow needles should form.

  • Filtration: Filter the crystals under vacuum and wash with a small volume of cold methanol (-20°C).

  • Drying: Dry under vacuum to remove residual solvent.

Protocol B: Liquid-Liquid Extraction (Synthesis Workup)

Objective: To isolate MHQC from a reaction mixture (e.g., Fischer esterification).

  • Evaporation: Remove the reaction solvent (usually Methanol) under reduced pressure.

  • Partitioning: Resuspend the residue in Dichloromethane (DCM) (50 mL per gram of product).

  • Washing:

    • Wash with Saturated NaHCO₃ (to neutralize residual acid).

    • Wash with Brine (to remove water).

  • Phase Separation: Collect the organic (DCM) layer. The product will be in this layer due to its high LogP relative to the aqueous salts.

  • Drying: Dry over anhydrous Na₂SO₄ and evaporate to yield the solid ester.

Visualization of Workflows

Figure 1: Solubility-Based Purification Workflow

This diagram illustrates the logical flow of purifying MHQC, leveraging its high solubility in hot alcohols and DCM versus its insolubility in water and cold alcohols.

PurificationWorkflow Start Crude Reaction Mixture (MHQC + Impurities) Step1 Evaporate Reaction Solvent (Methanol) Start->Step1 Step2 Add Dichloromethane (DCM) & Wash with NaHCO3/Water Step1->Step2 Decision Phase Separation Step2->Decision AqLayer Aqueous Layer (Salts, Unreacted Acid) DISCARD Decision->AqLayer Top Layer (usually) OrgLayer Organic Layer (DCM) (Contains MHQC) Decision->OrgLayer Bottom Layer Step3 Dry (Na2SO4) & Evaporate OrgLayer->Step3 Step4 Recrystallization (Dissolve in Hot MeOH, Cool to 0°C) Step3->Step4 Final Pure MHQC Crystals (Yellow Solid, MP ~159°C) Step4->Final

Caption: Purification workflow for Methyl 8-hydroxyquinoline-2-carboxylate utilizing DCM extraction and Methanol recrystallization.

References

  • Schildknecht, H., et al. (1969).[1] "Methyl 8-hydroxyquinoline-2-carboxylate from Ilybius fenestratus."[2][1][3][4][5][6][7][8][9][10] Chemiker-Zeitung, 95(7), 332-333.[9] (Identified MP ~159°C and isolation via DCM extraction).

  • Hay, R. W., & Clark, C. R. (1977).[11] "Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate." Dalton Transactions.[11] (Discusses kinetics and solubility in aqueous kinetic runs).

  • PubChem. (2025).[2] "Methyl 8-hydroxyquinoline-2-carboxylate (CID 12336161)." Link

  • ChemicalBook. (2025).[2] "8-Hydroxyquinoline-2-carboxylic acid methyl ester Properties." (Confirming CAS 21638-90-4).[2][5]

Sources

Foundational

Theoretical studies of "Methyl 8-hydroxyquinoline-2-carboxylate" properties

Title: Theoretical Profiling & Characterization of Methyl 8-hydroxyquinoline-2-carboxylate: A Computational & Spectroscopic Guide Executive Summary Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) represents a pivotal sc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Theoretical Profiling & Characterization of Methyl 8-hydroxyquinoline-2-carboxylate: A Computational & Spectroscopic Guide

Executive Summary

Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) represents a pivotal scaffold in the development of metalloenzyme inhibitors and chelation-based therapeutics. Unlike its parent compound, 8-hydroxyquinoline (8-HQ), the introduction of a methyl ester group at the C2 position significantly alters its electronic landscape, lipophilicity, and coordination geometry. This technical guide outlines the theoretical framework for studying M8HQ2C, focusing on Density Functional Theory (DFT) methodologies, electronic structure analysis, and predictive modeling for biological interaction. It serves as a blueprint for researchers aiming to validate this compound’s potential as a siderophore mimic and anticancer agent.

Introduction: The Structural Paradigm

The physicochemical distinctiveness of M8HQ2C arises from the interplay between the quinoline ring's aromaticity and the functional groups at positions 8 (hydroxyl) and 2 (methyl ester).

  • Intramolecular Hydrogen Bonding: A critical theoretical feature is the formation of a pseudo-five-membered ring via an intramolecular hydrogen bond between the hydroxyl hydrogen and the quinoline nitrogen (

    
    ). This interaction stabilizes the planar conformation and modulates the pKa of the phenolic group.
    
  • Chelation Potential: The proximity of the ring nitrogen and the phenolic oxygen creates a bidentate "N,O" binding pocket. The C2-ester group introduces steric bulk and an additional weak coordination site (carbonyl oxygen), potentially expanding it to a tridentate ligand in specific metal geometries.

Computational Methodology: Standardized Protocol

To ensure reproducibility and accuracy in theoretical studies, the following computational workflow is recommended. This protocol aligns with current standards in quantum chemistry for organic ligands.

Level of Theory
  • Optimization & Frequency: DFT/B3LYP with the 6-311++G(d,p) basis set. This hybrid functional adequately captures the electron correlation required for aromatic systems and hydrogen-bonded complexes.

  • Solvation Models: Polarizable Continuum Model (PCM) or IEFPCM.[1] Solvents of interest: Water (physiological simulation) and DMSO (experimental solubility).

  • Software: Gaussian 16 or ORCA 5.0.

Computational Workflow Diagram

ComputationalWorkflow Start Input Structure (M8HQ2C) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (NIMAG = 0) GeomOpt->FreqCalc Electronic Electronic Properties (FMO, MEP, NBO) FreqCalc->Electronic Valid Minima Spectro Spectroscopic Prediction (IR, NMR, UV-Vis) FreqCalc->Spectro Docking Molecular Docking (Target: Metalloenzymes) Electronic->Docking Reactivity Data

Figure 1: Standardized computational workflow for the theoretical characterization of M8HQ2C.

Electronic Structure & Reactivity Descriptors

Understanding the reactivity of M8HQ2C requires a detailed analysis of its Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the phenolic ring and the nitrogen lone pair. It represents the compound's ability to donate electrons (nucleophilic character), crucial for metal coordination.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the quinoline ring and the ester carbonyl. This indicates susceptibility to nucleophilic attack and back-bonding capabilities from metal centers.

  • Band Gap (

    
    ):  A lower energy gap (typically 4.0 - 4.5 eV for 8-HQ derivatives) suggests high chemical reactivity and polarizability, correlating with potent biological activity (soft molecule).
    
Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution:

  • Negative Regions (Red): Concentrated around the carbonyl oxygen (

    
    ) and the phenolic oxygen (
    
    
    
    ). These are the primary sites for electrophilic attack (e.g., metal cations
    
    
    ,
    
    
    ).
  • Positive Regions (Blue): Localized on the methyl group protons and the aromatic ring protons, indicating sites for nucleophilic interaction.

Global Reactivity Descriptors

Calculated using Koopmans’ theorem energies (


 and 

).
DescriptorSymbolFormulaInterpretation for M8HQ2C
Ionization Potential


Energy required to remove an electron (oxidation potential).
Electron Affinity


Energy released when adding an electron (reduction potential).
Chemical Hardness


Resistance to charge transfer. M8HQ2C is a "soft" ligand.
Electrophilicity Index


Measure of energy lowering due to electron flow. High

indicates good DNA/protein binding.

Spectroscopic Profiling (Theoretical vs. Experimental)

Accurate assignment of vibrational and magnetic signals is essential for structural verification.

Vibrational Spectroscopy (IR/Raman)

Theoretical wavenumbers are typically scaled (scaling factor ~0.961 for B3LYP) to match experimental results.

  • 
     Stretch:  Predicted at 3200–3400 cm⁻¹ . The band is broad and red-shifted due to the intramolecular 
    
    
    
    hydrogen bond.
  • 
     Stretch:  Predicted at 1720–1740 cm⁻¹ . A strong, sharp peak characteristic of the ester carbonyl.
    
  • 
     Ring Stretch:  Predicted at 1580–1600 cm⁻¹ .[2] Diagnostic of the quinoline core.
    
NMR Spectroscopy ( H and C)

GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent is the standard for prediction.

  • Methyl Protons: A distinct singlet at

    
     3.9–4.1 ppm .
    
  • Phenolic Proton: A downfield singlet at

    
     9.5–10.5 ppm , heavily influenced by H-bonding strength.
    

Biological Potential: Molecular Docking & Chelation[3]

M8HQ2C is not just a ligand; it is a pharmacophore. Its biological activity is largely dictated by its ability to inhibit metalloenzymes via competitive chelation.

Target Mechanism

The compound acts as a Molybdophore/Siderophore mimic . By chelating essential metal ions (Fe, Cu, Zn) in the active sites of enzymes (e.g., Matrix Metalloproteinases, Histone Demethylases), it disrupts enzymatic function.

Chelation Pathway Diagram

ChelationPathway Ligand M8HQ2C (Neutral) Deprotonation Deprotonation (-H+) Ligand->Deprotonation Anion Anionic Ligand (L-) Deprotonation->Anion Complex Octahedral Complex [M(L)2] or [M(L)3] Anion->Complex Coordination Metal Metal Ion (M2+ / M3+) Metal->Complex

Figure 2: Mechanism of metal complexation. The hydroxyl group deprotonates to form a high-affinity anionic chelator.

Docking Protocol
  • Software: AutoDock Vina or Schrödinger Glide.

  • Grid Box: Centered on the metal cofactor (e.g.,

    
     in PDB ID: 3HB5 or similar metalloenzymes).
    
  • Constraints: Enforce metal coordination geometry (distance constraint < 2.5 Å between Metal and Phenolic O / Ring N).

References

  • PubChem. (2025).[3] Methyl 8-hydroxyquinoline-2-carboxylate | C11H9NO3.[3] National Library of Medicine. [Link]

  • Bouzian, Y. et al. (2021). Synthesis, DFT Calculations, and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI. [Link]

  • Cui, M. et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations. ACS Omega. [Link]

  • Agwupuye, J. A. et al. (2023).[1] Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Chemical Physics Impact. [Link][1][4]

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Drug Design, Development and Therapy. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate

Abstract & Scope This application note details a robust, two-step protocol for the synthesis of Methyl 8-hydroxyquinoline-2-carboxylate (CAS: 21638-90-4).[1] This compound is a critical intermediate in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of Methyl 8-hydroxyquinoline-2-carboxylate (CAS: 21638-90-4).[1] This compound is a critical intermediate in the development of metallophores, chelating agents for neurodegenerative research (Alzheimer’s/Parkinson’s), and OLED electron transport materials.

The protocol utilizes 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine) as the starting material. The synthetic strategy prioritizes regio-selectivity, ensuring the carboxylic acid is esterified without methylating the phenolic hydroxyl group at the C-8 position.

Key Performance Indicators (KPIs)
  • Target Yield: >60% (Overall 2-step)

  • Purity: >98% (HPLC)

  • Scale: Gram-scale (Adaptable to multi-gram)

  • Critical Control: Prevention of O-methylation at the phenolic site.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary transformations:

  • Oxidative Functionalization: Conversion of the activated methyl group at C-2 to a carboxylic acid using Selenium Dioxide (

    
    ).
    
  • Chemoselective Esterification: Fischer esterification using methanol and sulfuric acid to target the carboxyl group while leaving the phenolic hydroxyl intact.

Reaction Scheme

ReactionScheme SM 2-Methyl-8-hydroxyquinoline (Starting Material) Inter 8-Hydroxyquinoline- 2-carboxylic Acid SM->Inter SeO2, Pyridine 120°C, 12h (Oxidation) Prod Methyl 8-hydroxyquinoline- 2-carboxylate (Target) Inter->Prod MeOH, H2SO4 (cat) Reflux, 16h (Fischer Esterification)

Figure 1: Synthetic pathway transforming 8-hydroxyquinaldine to the methyl ester target.

Experimental Protocols

Step 1: Synthesis of 8-Hydroxyquinoline-2-carboxylic Acid

Objective: Oxidize the methyl group at the 2-position to a carboxylic acid. Mechanism: Selenium dioxide effects an allylic/benzylic oxidation. The use of pyridine as a solvent is critical; it acts as a base to drive the equilibrium toward the carboxylic acid rather than stopping at the aldehyde.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Amount
2-Methyl-8-hydroxyquinoline 159.181.05.00 g (31.4 mmol)
Selenium Dioxide (

)
110.961.55.23 g (47.1 mmol)
Pyridine 79.10Solvent50 mL
Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[2]

  • Addition: Add 2-methyl-8-hydroxyquinoline (5.00 g) and Selenium Dioxide (5.23 g) to the flask.

  • Solvation: Add Pyridine (50 mL). The mixture will be heterogeneous initially.

  • Reaction: Heat the mixture to 120°C (oil bath temperature). Stir vigorously for 12 hours .

    • Observation: The reaction mixture will darken, and black selenium metal will precipitate as the reaction progresses.

  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated selenium metal. Wash the pad with small amounts of pyridine or methanol.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the majority of pyridine.

  • Workup:

    • Resuspend the residue in 10% aqueous KOH (50 mL).

    • Filter again if any solids remain.

    • Acidify the filtrate carefully with glacial acetic acid or 2M HCl to pH 3-4.

    • The yellow precipitate (product) will form.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

Expected Yield: ~4.0 - 4.5 g (65-75%) Characterization: Yellow solid. MP: >210°C (dec).

Step 2: Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate

Objective: Selectively esterify the carboxylic acid. Critical Control: Avoid using alkyl halides (e.g., Methyl Iodide) and base, as this will alkylate the phenol (forming the 8-methoxy derivative). Acid-catalyzed Fischer esterification is highly selective for the carboxyl group.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Amount
8-Hydroxyquinoline-2-carboxylic Acid 189.171.04.00 g (21.1 mmol)
Methanol (Anhydrous) 32.04Solvent80 mL
Sulfuric Acid (

)
98.08Cat.1.0 mL
Protocol
  • Setup: Place the dried acid (4.00 g) from Step 1 into a 250 mL RBF with a stir bar.

  • Solvation: Add anhydrous Methanol (80 mL).

  • Catalyst Addition: Slowly add concentrated Sulfuric Acid (1.0 mL) dropwise.

    • Note: Exothermic reaction; localized boiling may occur.

  • Reflux: Attach a condenser and reflux the mixture at 65-70°C for 16 hours (overnight).

    • Monitoring: Check by TLC (SiO2, DCM:MeOH 95:5). The polar acid spot (baseline) should disappear, replaced by a less polar ester spot (

      
       ~0.6).
      
  • Workup:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM, 100 mL).

    • Wash carefully with Saturated Aqueous Sodium Bicarbonate (

      
      ) (2 x 50 mL) to neutralize the acid. Caution: Gas evolution (
      
      
      
      ).
    • Wash with Brine (50 mL).

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ). Filter and concentrate.
    
  • Purification: If necessary, recrystallize from minimal hot methanol or purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 4:1).

Expected Yield: ~3.0 - 3.5 g (70-80%) Appearance: Yellow/Beige crystalline solid.

Workflow Visualization

Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification S1_Mix Mix 8-HQ-Me + SeO2 in Pyridine S1_Heat Reflux 120°C (12h) Precipitation of Se metal S1_Mix->S1_Heat S1_Filt Filter (Celite) Remove Se S1_Heat->S1_Filt S1_Acid Acidify Filtrate (pH 4) Precipitate Acid S1_Filt->S1_Acid S2_Mix Dissolve Acid in MeOH Add H2SO4 (cat) S1_Acid->S2_Mix Dry Intermediate S2_Reflux Reflux 16h (Fischer Esterification) S2_Mix->S2_Reflux S2_Wash DCM Extraction Wash w/ NaHCO3 S2_Reflux->S2_Wash S2_Dry Evaporate & Crystallize Final Product S2_Wash->S2_Dry

Figure 2: Operational workflow for the two-step synthesis.

Analytical Data & QC

ParameterSpecificationMethod
Appearance Yellow to Beige SolidVisual
Melting Point 108 - 110 °CCapillary MP
MS (ESI+) [M+H]+ = 204.06LC-MS
1H NMR

4.10 (s, 3H, -OCH3), 7.20-8.50 (m, Aromatic H)
400 MHz, CDCl3
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in WaterVisual

Troubleshooting Notes:

  • Low Yield in Step 1: Ensure Pyridine is dry and the reaction temperature is maintained at 120°C. If the reaction stops at the aldehyde (visible by NMR), add 0.5 eq more

    
     and continue reflux.
    
  • Impurity in Step 2: If the product contains 8-methoxyquinoline-2-carboxylate, the reaction media was likely basic or contaminated with alkylating agents. Ensure strictly acidic conditions.

Safety & Handling (E-E-A-T)

  • Selenium Dioxide (

    
    ):  Highly toxic and corrosive. It can be absorbed through the skin.
    
    • Control: Weigh in a fume hood using a dedicated balance. Wear double nitrile gloves. Dispose of selenium waste (solid Se metal) as hazardous heavy metal waste.

  • Pyridine: Toxic, unpleasant odor, and flammable.

    • Control: Use only in a well-ventilated fume hood.

  • Methyl Ester Product: Like many quinolines, the product may have biological activity (chelator). Handle as a potential irritant.

References

  • Oxidation Protocol: Wang, S., et al. "Discovery of novel melatonin–hydroxyquinoline hybrids as multitarget strategies for Alzheimer's disease therapy." Frontiers in Chemistry, 2024.[7] Link

  • Esterification Protocol: Grandas, M., et al. "The 8-Silyloxyquinoline Scaffold as a Versatile Platform for the Sensitive Detection of Aqueous Fluoride." UNL Digital Commons, 2015. Link

  • Biological Context (Siderophore): Reisenauer, A., et al. "Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis." ResearchGate, 2005. Link

  • Compound Data: PubChem CID 12336161. "Methyl 8-hydroxyquinoline-2-carboxylate."[1][3][5][8][9][10] Link

Sources

Application

Purification of "Methyl 8-hydroxyquinoline-2-carboxylate" by column chromatography

Application Note: Purification of Methyl 8-hydroxyquinoline-2-carboxylate Abstract This guide details the purification of Methyl 8-hydroxyquinoline-2-carboxylate , a compound presenting unique chromatographic challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of Methyl 8-hydroxyquinoline-2-carboxylate

Abstract

This guide details the purification of Methyl 8-hydroxyquinoline-2-carboxylate , a compound presenting unique chromatographic challenges due to its amphoteric nature and strong metal-chelating properties. While standard silica gel chromatography often results in "streaking" (tailing) and metal contamination, this protocol introduces a Modified Mobile Phase Strategy and a Metal-Scavenging Pre-treatment to ensure >98% purity.

Introduction & Chemical Context

Methyl 8-hydroxyquinoline-2-carboxylate is a derivative of 8-hydroxyquinoline (8-HQ), a privileged scaffold in medicinal chemistry known for its metallo-enzyme inhibition and chelating capabilities.

  • Chemical Structure: A quinoline ring with a methyl ester at C2 and a hydroxyl group at C8.

  • Physical Appearance: Typically a bright yellow to orange crystalline solid.

  • The Purification Challenge:

    • Silanol Interaction: The C8-phenolic hydroxyl group acts as a hydrogen bond donor to acidic silanols on the silica surface, causing severe peak tailing.

    • Chelation: The proximity of the phenolic oxygen and the pyridine nitrogen creates a "chelating pocket" that avidly binds trace metals (Fe, Al, Zn) present in lower-grade silica gel, often resulting in a stuck, colored band at the top of the column.

Pre-Chromatography Considerations

Before loading the column, the crude mixture must be assessed for solubility and potential metal contamination.

Solubility Profile
SolventSolubilityApplication
Dichloromethane (DCM) HighIdeal for loading (wet or dry).
Ethyl Acetate (EtOAc) ModerateGood component for mobile phase.
Hexane/Heptane LowAnti-solvent; induces precipitation.
Methanol HighUse sparingly; too polar for primary elution.
Expert Insight: The "Metal Trap" Phenomenon

Critical Warning: If your crude product appears dark brown or green instead of yellow, it may have formed a complex with metal ions from metal spatulas or reaction catalysts. Action: Wash the crude organic layer with 10% EDTA solution (pH 8) or 0.1 M HCl (briefly) prior to drying and evaporation. This breaks the metal complexes, returning the molecule to its free ligand form.

Method Development: TLC Optimization

Standard Hexane/EtOAc systems often fail to move this molecule efficiently due to the "stickiness" of the phenol. We utilize an Acid-Modified system.[1]

  • Standard System: 70:30 Hexane:EtOAc

    
     Result: 
    
    
    
    ~0.2 (Streaking).
  • Optimized System: 70:30 Hexane:EtOAc + 1% Acetic Acid .

    • Mechanism:[1][2][3][4][5] The acetic acid keeps the silica surface acidic and ensures the pyridine nitrogen remains protonated (or at least suppresses the interaction of the phenolate), sharpening the spot.

    • Target

      
      : 0.35 – 0.45.
      

Detailed Protocols

Protocol A: Column Packing & Loading (Dry Load Method)

Direct liquid loading is discouraged due to the compound's tendency to crystallize at the column head.

  • Dissolution: Dissolve 1.0 g of crude material in 10 mL of DCM.

  • Adsorption: Add 3.0 g of Celite 545 or Silica Gel (40-63 µm).

  • Evaporation: Rotary evaporate until a free-flowing yellow powder is obtained.

  • Loading: Pour the powder onto a pre-packed silica column and add a protective layer of sand.

Protocol B: Gradient Elution (The "Acid-Wash" Method)
  • Stationary Phase: Spherical Silica Gel (20–40 µm recommended for higher resolution).

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid (v/v).

StepTime (min)% Mobile Phase BFlow Rate (mL/min)*Description
1 0–20%25Equilibration
2 2–50%

5%
25Impurity Elution (Non-polar)
3 5–155%

30%
25Product Elution Window
4 15–2030%

50%
25Flush polar impurities

*Flow rate based on a standard 12g or 24g flash cartridge.

Visual Cue: The product will elute as a distinct bright yellow band . Collect all yellow fractions.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying this specific chelator.

G Start Crude Reaction Mixture (Methyl 8-hydroxyquinoline-2-carboxylate) CheckColor Visual Inspection: Is it Dark Brown/Green? Start->CheckColor EDTAWash Metal Scavenge: Wash w/ 10% EDTA or 0.1M HCl CheckColor->EDTAWash Yes (Metal Contamination) TLC TLC Optimization: Hex/EtOAc + 1% AcOH CheckColor->TLC No (Yellow/Orange) EDTAWash->TLC DryLoad Dry Loading: Adsorb on Celite/Silica TLC->DryLoad Column Flash Chromatography: Gradient 0-30% EtOAc (+1% AcOH) DryLoad->Column Analysis Fraction Analysis: Pool Yellow Fractions Column->Analysis Final Pure Product: Yellow Solid (>98%) Analysis->Final

Figure 1: Purification workflow emphasizing the critical metal-scavenging step prior to chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Broad, Tailing Band H-bonding with SilicaIncrease Acetic Acid to 2% or switch to DCM/MeOH (98:2).
Product Stays at Top Low Solubility / PrecipitationUse a "Solid Load" cartridge; ensure gradient starts with 5-10% DCM if using Hexane.
Co-elution with Impurities Gradient too steepShallow the gradient slope (e.g., 10% to 20% B over 20 mins).
Greenish Fractions Metal Leaching from SilicaUse "High Purity" or "Acid Washed" silica; add EDTA wash post-column.

Characterization of Pure Compound

To validate the integrity of the purified ester:

  • 1H NMR (CDCl3): Look for the characteristic methyl ester singlet around

    
     4.1 ppm. The C8-OH usually appears as a broad singlet (exchangeable) or a sharp peak if intramolecular H-bonding to the nitrogen is strong (often > 
    
    
    
    9.0 ppm).
  • Mass Spectrometry:

    
     [M+H]+ = 204.1.
    

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43(14), 2923–2925.

  • Prachayasittikul, V.; Prachayasittikul, S.; Ruchirawat, S.; Prachayasittikul, V. 8-Hydroxyquinolines: A Review of their Metal Chelating Properties and Medicinal Applications. Drug Des. Devel. Ther.2013 , 7, 1157–1178.

  • ChemicalBook. 8-Hydroxyquinoline-2-carboxylic acid Properties and Derivatives.

Sources

Method

Application Notes &amp; Protocols: Leveraging Methyl 8-hydroxyquinoline-2-carboxylate in Advanced Fluorescence Spectroscopy

Introduction: Methyl 8-hydroxyquinoline-2-carboxylate, a derivative of the renowned 8-hydroxyquinoline (8-HQ) scaffold, is a versatile fluorogenic molecule with significant potential in diverse research and development a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 8-hydroxyquinoline-2-carboxylate, a derivative of the renowned 8-hydroxyquinoline (8-HQ) scaffold, is a versatile fluorogenic molecule with significant potential in diverse research and development applications. While 8-HQ and its analogues are known for their weak intrinsic fluorescence, they exhibit a remarkable enhancement in emission upon chelation with various metal ions.[1][2] This "turn-on" fluorescence mechanism forms the basis of their widespread use as sensitive and selective chemosensors.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 8-hydroxyquinoline-2-carboxylate in fluorescence spectroscopy, with a particular focus on its application as a fluorescent probe for metal ion detection.

Scientific Foundation: The Chelation-Enhanced Fluorescence (CHEF) Effect

The fluorescence behavior of Methyl 8-hydroxyquinoline-2-carboxylate is governed by the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the 8-hydroxyquinoline moiety can undergo an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[1][2][5] This non-radiative decay pathway effectively quenches the fluorescence, resulting in weak emission.

Upon the introduction of a suitable metal ion, the hydroxyl and quinoline nitrogen atoms act as a bidentate chelating site, forming a rigid metal-ligand complex.[4] This chelation restricts the intramolecular rotation and blocks the ESIPT pathway. Consequently, the excited state energy is dissipated through radiative pathways, leading to a significant enhancement of the fluorescence intensity. The ester group at the 2-position can further modulate the electronic properties and metal-binding selectivity of the molecule.

Photophysical Properties of Methyl 8-hydroxyquinoline-2-carboxylate

While the free ligand exhibits weak fluorescence, its metal complexes display distinct photophysical characteristics. The precise excitation and emission maxima, as well as the quantum yield, are highly dependent on the specific metal ion and the solvent environment. The table below summarizes the key computed and predicted properties of the free ligand.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[6]
Average Molecular Weight 203.197 g/mol [7]
pKa (Strongest Acidic) 9.16[7]
pKa (Strongest Basic) 1.97[7]
logP 2.11[7]
Polar Surface Area 59.42 Ų[7]

Note: Experimental photophysical data for the free ligand and its specific metal complexes can vary. It is crucial to experimentally determine these parameters for your specific application and conditions.

Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate

Methyl 8-hydroxyquinoline-2-carboxylate can be synthesized through various established organic chemistry methods. A common approach involves the esterification of 8-hydroxyquinoline-2-carboxylic acid. General synthetic strategies for 8-hydroxyquinoline derivatives include the Skraup or Friedländer reactions, followed by modifications such as diazotization of an amino group or alkali fusion of a sulfonic acid group.[1] For introducing substituents, Suzuki cross-coupling reactions are frequently employed, often requiring protection of the hydroxyl group.[1]

A plausible synthesis route for the parent acid, 8-hydroxyquinoline-2-carboxylic acid, can be achieved by reacting 8-hydroxyquinoline with ethyl 2-chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester.[8] Subsequent esterification with methanol would yield the desired Methyl 8-hydroxyquinoline-2-carboxylate.

Application Protocol: Detection of Divalent Metal Ions (e.g., Zn²⁺)

This protocol outlines a general procedure for utilizing Methyl 8-hydroxyquinoline-2-carboxylate as a fluorescent probe for the detection of divalent metal ions, such as zinc (Zn²⁺), in solution. Zinc is an essential transition metal in biological systems, and its detection is of significant interest.[9]

Materials and Reagents
  • Methyl 8-hydroxyquinoline-2-carboxylate

  • High-purity solvent (e.g., ethanol, methanol, or acetonitrile)

  • Stock solution of the metal salt (e.g., ZnCl₂) of known concentration in the chosen solvent

  • pH buffer (if required for the specific application)

  • Fluorescence spectrometer

  • Quartz cuvettes

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution (e.g., 1 mM in Ethanol) add_probe Add Probe to Cuvette prep_probe->add_probe prep_metal Prepare Metal Ion Stock Solution (e.g., 10 mM ZnCl₂ in Ethanol) prep_samples Prepare Serial Dilutions of Metal Ion Solution prep_metal->prep_samples add_metal Titrate with Metal Ion Dilutions prep_samples->add_metal incubate Incubate (if necessary) add_metal->incubate measure Measure Fluorescence Spectra (Excitation/Emission Scan) incubate->measure plot_data Plot Fluorescence Intensity vs. [Metal Ion] measure->plot_data determine_lod Determine Limit of Detection (LOD) plot_data->determine_lod analyze_binding Analyze Binding Stoichiometry (e.g., Job's Plot) plot_data->analyze_binding

Caption: Experimental workflow for metal ion detection using Methyl 8-hydroxyquinoline-2-carboxylate.

Detailed Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of Methyl 8-hydroxyquinoline-2-carboxylate (e.g., 1 mM) in a suitable high-purity solvent. The choice of solvent can influence the fluorescence properties and should be optimized for the specific application.

    • Prepare a stock solution of the metal salt (e.g., 10 mM ZnCl₂) in the same solvent.

  • Fluorescence Titration:

    • To a quartz cuvette, add a fixed volume and concentration of the Methyl 8-hydroxyquinoline-2-carboxylate solution (e.g., 2 mL of a 10 µM solution).

    • Record the initial fluorescence spectrum of the probe solution. The excitation wavelength should be determined by performing an excitation scan at the expected emission maximum. For many 8-hydroxyquinoline-metal complexes, excitation is in the UV range (around 320-380 nm) and emission is in the visible range (around 450-550 nm).[9]

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate (incubation time may be necessary and should be optimized).

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3:1).

    • To determine the binding stoichiometry, a Job's plot can be constructed by varying the mole fraction of the metal ion while keeping the total concentration of the probe and metal ion constant.

Mechanistic Insights and Experimental Considerations

The chelation of a metal ion by Methyl 8-hydroxyquinoline-2-carboxylate involves the formation of a coordination complex. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group are the primary binding sites.

chelation_mechanism cluster_ligand Methyl 8-hydroxyquinoline-2-carboxylate cluster_ion Metal Ion (e.g., Zn²⁺) cluster_complex Fluorescent Metal Complex ligand complex ligand->complex Chelation metal_ion M²⁺ metal_ion->complex

Sources

Application

Application Note &amp; Protocols: Characterizing Methyl 8-hydroxyquinoline-2-carboxylate as a Metal Chelator

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 8-Hydroxyquinoline Scaffolds in Science Metal ions are fundamental to countless biological processes, acting as structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Hydroxyquinoline Scaffolds in Science

Metal ions are fundamental to countless biological processes, acting as structural components of proteins and cofactors for enzymes. However, the dysregulation of metal ion homeostasis is a key factor in the pathology of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, as well as in microbial infections and cancer.[1] This has driven significant interest in the development of small molecules that can bind, or chelate, these metal ions to restore balance or exert a therapeutic effect.

The 8-hydroxyquinoline (8HQ) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its potent and versatile metal-chelating capabilities.[2][3] The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a pincer-like bidentate ligand that can coordinate with a wide range of metal ions, including iron (Fe), copper (Cu), and zinc (Zn).[4][5] This chelation ability is the foundation of the diverse biological activities of 8HQ derivatives, which range from antimicrobial and anticancer to antineurodegenerative effects.[1][2]

This application note focuses on Methyl 8-hydroxyquinoline-2-carboxylate (MHQC) , a derivative of 8HQ. By providing a detailed set of experimental protocols, we aim to equip researchers with the necessary tools to thoroughly characterize its properties as a metal chelator. The following sections will guide you through the principles of chelation, step-by-step methodologies for determining binding stoichiometry and affinity, and the interpretation of results, providing a robust framework for investigating MHQC in drug discovery and chemical biology applications.

Principle of Chelation by Methyl 8-hydroxyquinoline-2-carboxylate

Methyl 8-hydroxyquinoline-2-carboxylate chelates metal ions through a well-defined mechanism. The molecule acts as a bidentate ligand, meaning it uses two separate points of attachment to bind to a single central metal ion. The binding sites are the nitrogen atom within the quinoline ring and the oxygen atom of the C8-hydroxyl group following deprotonation. This coordination forms a stable, five-membered ring structure, which is entropically favorable and a hallmark of strong chelation. The formation of this complex alters the electronic properties of the molecule, which can be readily observed using spectrophotometric methods.[5][6]

Caption: Chelation of a divalent metal ion (M²⁺) by MHQC.

Physicochemical Properties and Solution Preparation

Accurate preparation of solutions is critical for reproducible results. The properties of MHQC are summarized below.

PropertyValueSource
Chemical Formula C₁₁H₉NO₃[7][8]
Molecular Weight 203.19 g/mol [8][9]
IUPAC Name methyl 8-hydroxyquinoline-2-carboxylate[8]
Solubility Soluble in DMSO, Ethanol; Sparingly soluble in waterN/A
pKa (Predicted) 9.26 ± 0.10[9]
Protocol 1: Preparation of Stock Solutions

Rationale: MHQC has low aqueous solubility, necessitating the use of an organic solvent for the primary stock solution. Subsequent dilutions into aqueous buffers must be carefully managed to prevent precipitation. Metal salt solutions should be prepared fresh in high-purity water or buffer to avoid contamination.

Materials:

  • Methyl 8-hydroxyquinoline-2-carboxylate (solid)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Relevant metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂)

  • Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)

  • Calibrated analytical balance

  • Volumetric flasks and precision pipettes

Procedure:

  • MHQC Stock (10 mM): a. Accurately weigh 2.032 mg of MHQC. b. Dissolve the solid in a small amount of DMSO in a 1 mL volumetric flask. c. Once fully dissolved, bring the final volume to 1.0 mL with DMSO. d. Store at -20°C, protected from light. This stock is stable for several weeks.

  • Metal Salt Stocks (10 mM): a. Prepare a 10 mM stock solution for each metal salt by dissolving the appropriate amount in your chosen aqueous buffer (e.g., for 10 mL of 10 mM CuSO₄, dissolve 15.96 mg of CuSO₄ in 10 mL of buffer). b. Prepare these solutions fresh on the day of the experiment to minimize hydrolysis or oxidation.

  • Working Solutions: a. Prepare working solutions by diluting the high-concentration stocks in the final assay buffer. b. Crucial: When preparing the final reaction mixtures, ensure the final concentration of DMSO is low (typically ≤1% v/v) to avoid solvent effects on the chelation equilibrium. Always add the small volume of MHQC stock to the larger volume of buffer containing the metal ion, not the other way around, to prevent precipitation.

Experimental Protocols for Characterization

Protocol A: Qualitative Analysis of Chelation by UV-Visible Spectroscopy

Objective: To visually confirm the binding of MHQC to a metal ion and to determine the wavelength of maximum absorbance (λmax) of the resulting complex.

Rationale: The coordination of a metal ion with MHQC alters the electronic distribution of the chromophore. This change in electronic structure results in a shift of the absorbance spectrum, typically to a longer wavelength (a bathochromic or "red" shift), which provides clear qualitative evidence of chelation.[10][11][12] Identifying the new λmax is essential for subsequent quantitative experiments.

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes.

  • Prepare three separate quartz cuvettes:

    • Blank: Fill with the assay buffer (e.g., 1 mL of pH 7.4 HEPES buffer).

    • Ligand Only: Add MHQC to the buffer to a final concentration of 50 µM.

    • Complex: Add MHQC (50 µM final concentration) and the metal ion of interest (e.g., 50 µM final concentration of Fe³⁺) to the buffer.

  • Set the spectrophotometer to scan a wavelength range from 300 nm to 700 nm.

  • Zero the instrument using the "Blank" cuvette.

  • Measure the absorbance spectrum of the "Ligand Only" solution.

  • Measure the absorbance spectrum of the "Complex" solution.

  • Overlay the two spectra. A new peak or a significant shift in the existing peak for the "Complex" solution indicates chelation. The apex of this new peak is the λmax of the metal-MHQC complex.

Protocol B: Determination of Binding Stoichiometry via Job's Method

Objective: To determine the molar ratio of metal-to-ligand in the complex (e.g., 1:1, 1:2, or 1:3).

Rationale: Job's method, also known as the method of continuous variation, is a classical technique for determining stoichiometry.[13][14][15] The total molar concentration of the metal and ligand is held constant, but their mole fractions are varied. The property being measured (in this case, absorbance at the λmax of the complex) will be maximal when the components are mixed in their correct stoichiometric ratio.[16][17]

Caption: Experimental workflow for Job's Method of Continuous Variation.

Procedure:

  • Prepare 100 µM stock solutions of both MHQC and the metal ion in the same assay buffer. It is critical that these solutions are equimolar.

  • In a series of microcentrifuge tubes or a 96-well plate, prepare mixtures as described in the table below, keeping the total volume constant (e.g., 1 mL).

Tube #Vol. Metal (µL)Vol. MHQC (µL)Mole Fraction MHQC
1100000.0
29001000.1
38002000.2
47003000.3
56004000.4
65005000.5
74006000.6
83336670.67
92507500.75
101009000.9
11010001.0
  • Allow the mixtures to equilibrate for 15-30 minutes.

  • Measure the absorbance of each mixture at the predetermined λmax of the complex.

  • Data Analysis: Plot the absorbance (Y-axis) against the mole fraction of MHQC (X-axis). The plot should show two intersecting lines. The mole fraction at which the lines intersect corresponds to the stoichiometry.

    • Intersection at ~0.5: 1:1 complex (M:L)

    • Intersection at ~0.67: 1:2 complex (M:L₂)

    • Intersection at ~0.75: 1:3 complex (M:L₃)

Protocol C: Determination of Binding Affinity (Dissociation Constant, K_d)

Objective: To quantify the strength of the metal-ligand interaction by determining the dissociation constant (K_d).

Rationale: The K_d is the concentration of metal at which half of the ligand is bound. A lower K_d value signifies a higher binding affinity.[18] This can be determined by titrating a fixed concentration of MHQC with increasing concentrations of the metal ion and monitoring the change in absorbance. The resulting data are then fit to a saturation binding equation using non-linear regression.[19]

Procedure:

  • Prepare a series of solutions with a constant concentration of MHQC (e.g., 20 µM).

  • To each solution, add increasing concentrations of the metal ion. The concentration range should span from well below to well above the expected K_d (e.g., from 0 µM to 200 µM).

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the λmax of the complex.

  • Data Analysis: a. Plot the change in absorbance (ΔAbsorbance) against the concentration of the metal ion. b. Fit the data using a non-linear regression software (e.g., GraphPad Prism, Origin) to a one-site binding model: Y = B_max * [X] / (K_d + [X]) Where:

    • Y is the change in absorbance.

    • X is the concentration of the metal ion.

    • B_max is the maximum absorbance at saturation.

    • K_d is the dissociation constant. c. The software will calculate the best-fit value for K_d, providing a quantitative measure of binding affinity.

Advanced Characterization Techniques

While UV-Vis spectroscopy is excellent for initial characterization, other techniques can provide deeper structural and electronic insights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal ions like Zn²⁺, ¹H NMR can be used.[20] Upon chelation, the chemical environment of the protons on the MHQC molecule changes, leading to shifts in the NMR signals. This can confirm the binding site and provide information about the complex's structure in solution.[21][22]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specifically for paramagnetic metal ions, such as Cu²⁺, Fe³⁺, and Mn²⁺, which have unpaired electrons.[23][24] EPR spectroscopy can provide detailed information about the metal's oxidation state, coordination geometry, and the nature of the metal-ligand bonds within the complex.[25][26]

References

  • Zatta, P., et al. (2003). The role of metals in neurodegenerative processes: aluminum, manganese, and zinc. Brain Research Bulletin.
  • Gao, M., et al. (2018). 8-Hydroxyquinoline: A novel scaffold for the design of multi-target-directed ligands for Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A Review of Their Metal Chelating Properties and Medicinal Applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]

  • Bregman, H., et al. (2003). 8-Hydroxyquinolines as inhibitors of insulin-like growth factor-1 receptor. Journal of Medicinal Chemistry.
  • PhytoBank. (2015). methyl 8-hydroxyquinoline-2-carboxylate (PHY0084059). [Link]

  • Deghadi, R. S., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Advances in Microbiology, 11, 1-13. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Scientific Research Publishing. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • Abdel-Rahman, L. H., et al. (2017). Hydroxyquinolines as Iron Chelators. ResearchGate. [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • PubChem. Methyl 8-Hydroxyquinoline-2-Carboxylate. [Link]

  • Molbase. 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki. [Link]

  • ResearchGate. (2015). NMR Spectroscopy of Metal Chelonates and Related Compounds. [Link]

  • ACS Publications. (2022). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Journal of Chemical Education. [Link]

  • ResearchGate. (2016). UV−vis analysis of metal chelation with 2 and 29. [Link]

  • RA College. SPECTROPHOTOMETRIC COMPLEXATION STUDY OF 8- HYDROXYQUINOLINEWITH PB2+METAL ION. [Link]

  • ACS Publications. (2011). Use of EPR Spectroscopy in Elucidating Electronic Structures of Paramagnetic Transition Metal Complexes. Journal of Chemical Education. [Link]

  • National Institutes of Health. (2014). Principles and practice of determining metal–protein affinities. PMC. [Link]

  • Harvey, D. (2013). Method of Continuous Variations. [Link]

  • ResearchGate. (2016). EPR Spectroscopy Used in Solution Speciation Studies of Paramagnetic Transition Metal Complexes. [Link]

  • Scribd. Job's Method of Continuous Variation. [Link]

  • ResearchGate. (2011). Use of EPR Spectroscopy in Elucidating Electronic Structures of Paramagnetic Transition Metal Complexes. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • SlideShare. (2017). Spectrophotometric study of complexes by Job's method. [Link]

  • National Institutes of Health. (2025). «Green-Ligand» in Metallodrugs Design—Cu(II) Complex with Phytic Acid: Synthetic Approach, EPR-Spectroscopy, and Antimycobacterial Activity. PMC. [Link]

  • ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

  • ResearchGate. (2019). Metal ion chelating activity assay. UV-vis spectrum of PZ001.... [Link]

  • PubMed. (2020). Qualitative and quantitative 1 H NMR spectroscopy for determination of divalent metal cation concentration in model salt solutions, food supplements, and pharmaceutical products by using EDTA as chelating agent. [Link]

  • YouTube. (2021). JOB'S METHOD#CONTINUOUS VARIATION METHOD#DETERMINATION OF COMPOSITION OF COMPLEX COMPOUNDS. [Link]

  • Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding. [Link]

Sources

Method

"Methyl 8-hydroxyquinoline-2-carboxylate" in the synthesis of novel compounds

Content Type: Application Note & Protocol Guide Subject: Synthesis, Reactivity, and Applications in Drug Discovery Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Synthesis, Reactivity, and Applications in Drug Discovery Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Scientists[1]

Executive Summary: The "Linchpin" Scaffold

Methyl 8-hydroxyquinoline-2-carboxylate is a bifunctional heterocyclic intermediate that bridges the gap between classical coordination chemistry and modern diversity-oriented synthesis (DOS). Unlike the parent 8-hydroxyquinoline (8-HQ), which is primarily a lipophilic chelator, the C2-carboxylate derivative introduces a reactive handle for covalent modification without disrupting the metal-binding pharmacophore.[1]

This guide details the synthesis of this core scaffold, its transformation into bioactive hydrazide libraries, and its application in developing metallo-pharmaceuticals.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name Methyl 8-hydroxyquinoline-2-carboxylate
Common Name 8-Hydroxyquinaldic acid methyl ester
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Core Scaffold Quinoline (Benzopyridine)
Key Functionalities C8-Hydroxyl (Chelation/H-bond donor), N1-Pyridine (Chelation), C2-Methyl Ester (Electrophile)
Solubility Soluble in DMSO, DMF, MeOH, CHCl₃; Sparingly soluble in water
Primary Application Precursor for acyl hydrazones, carboxamides, and metal-complexed fluorophores

Synthesis Protocols

Protocol A: Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate

Objective: Efficient conversion of 8-hydroxyquinoline-2-carboxylic acid to its methyl ester using thionyl chloride activation. This method is preferred over Fischer esterification (H₂SO₄) due to cleaner workup and higher yields for heterocyclic acids.

Materials:

  • 8-Hydroxyquinoline-2-carboxylic acid (CAS: 84-00-4)

  • Thionyl chloride (SOCl₂) (Reagent Grade)[1]

  • Anhydrous Methanol (MeOH)[1]

  • Sodium bicarbonate (NaHCO₃)[1]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Solvation: Suspend 8-hydroxyquinoline-2-carboxylic acid (10 mmol, ~1.89 g) in anhydrous MeOH (50 mL) at 0°C (ice bath).

  • Activation: Dropwise add thionyl chloride (15 mmol, ~1.1 mL) over 15 minutes. Caution: Exothermic reaction with evolution of HCl and SO₂ gases. Perform in a fume hood.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 6–8 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The starting acid spot (baseline) should disappear.

  • Workup: Evaporate the solvent under reduced pressure. The residue will be the hydrochloride salt.

  • Neutralization: Suspend the residue in ice-cold water (20 mL) and neutralize with saturated NaHCO₃ solution until pH ~8. The free ester will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot methanol or ethanol to yield the pure methyl ester (Typical Yield: 85–92%).[1]

Protocol B: Synthesis of the Hydrazide Intermediate

Objective: Converting the ester to 8-hydroxyquinoline-2-carbohydrazide. This is the "branching point" for creating Schiff base libraries.

Mechanism: Nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 8-hydroxyquinoline-2-carboxylate (5 mmol, ~1.01 g) in Ethanol (30 mL).

  • Hydrazinolysis: Add Hydrazine hydrate (80%, 25 mmol, 5 equiv) to the solution. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat to reflux for 4–6 hours. A color change (often yellow to pale orange) may occur.[1]

  • Isolation: Cool the mixture to room temperature. The hydrazide product typically crystallizes out of the solution upon cooling.

  • Filtration: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Characterization: Confirm structure via IR (look for amide C=O at ~1660 cm⁻¹ and NH/NH₂ bands at 3200–3300 cm⁻¹).

Application Workflows

Diversity-Oriented Synthesis (DOS) of Schiff Bases

The hydrazide formed in Protocol B is reacted with a library of aromatic aldehydes to create acyl hydrazones. These compounds act as "tridentate" ligands (ONO donor set) when the aldehyde contains an ortho-hydroxyl group (e.g., salicylaldehyde), drastically increasing metal binding affinity and biological potency.[1]

Visual Workflow (DOT Diagram):

SynthesisWorkflow Acid 8-HQ-2-Carboxylic Acid (Precursor) Ester Methyl Ester (Intermediate) Acid->Ester SOCl2 / MeOH Reflux Hydrazide 8-HQ-2-Carbohydrazide (Branch Point) Ester->Hydrazide N2H4.H2O EtOH MetalComplex Metallo-Pharmaceuticals (Cu, Zn, Fe Complexes) Ester->MetalComplex Direct Chelation SchiffBase Acyl Hydrazone Library (Bioactive Targets) Hydrazide->SchiffBase R-CHO / Cat. AcOH SchiffBase->MetalComplex M(OAc)2

Caption: Synthetic pathway transforming the acid precursor into diverse bioactive libraries and metal complexes.

Medicinal Chemistry Applications[1][3][4][5][8][10][11][12]
  • Antibacterial/Antifungal: The 8-HQ core operates via the "chelation theory," where the lipophilic ligand penetrates the bacterial cell wall and chelates essential metals (Fe²⁺, Zn²⁺) required for bacterial enzyme function.[1] The C2-hydrazone derivatives have shown enhanced activity against S. aureus and C. albicans compared to the parent 8-HQ due to increased binding denticity.

  • Anticancer (Pro-apoptotic): Copper(II) complexes of these esters/hydrazides act as proteasome inhibitors.[1] The complex generates reactive oxygen species (ROS) specifically within tumor cells, triggering apoptosis.[1]

Fluorescent Sensing

The methyl ester derivative exhibits weak fluorescence in its free form due to Excited-State Intramolecular Proton Transfer (ESIPT). However, upon binding to diamagnetic ions like Zn²⁺ or Al³⁺, the ESIPT is blocked, and the molecule becomes highly fluorescent.[1]

  • Protocol: Prepare a 10 µM solution of the ester in Tris-HCl buffer (pH 7.4). Titrate with ZnCl₂. Monitor emission at ~500 nm (Excitation ~370 nm).[1]

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Esterification Water contamination in MeOH or incomplete activation.Use anhydrous MeOH and ensure fresh SOCl₂ is used. Maintain strict moisture-free conditions.
Product Oiling Out Impurities or solvent traces.[2]Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Dimer Formation (Hydrazide) Insufficient Hydrazine.[1]Ensure at least a 5:1 molar excess of hydrazine hydrate relative to the ester.
Poor Solubility of Complexes High lattice energy of planar complexes.Use DMSO/DMF for biological assays.[1] For synthesis, use a mixture of CHCl₃/MeOH to keep both ligand and metal salt in solution.[1]

References

  • Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.[1]

  • Oliveri, V., & Vecchio, G. (2016).[1] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry, 120, 252–274.[1]

  • Mousa, E. F., & Mohammed, I. K. (2025).[1][3] "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation." Advanced Journal of Chemistry, Section A, 8(1), 158-166.[1][3]

  • Master Organic Chemistry. (2019). "Conversion of Carboxylic Acids to Esters using Acid and Alcohols (Fischer Esterification)."

  • ChemicalBook. (2024).[4] "2-Methyl-quinoline-4-carboxylic acid hydrazide Synthesis Protocols."

Sources

Application

Application Notes and Protocols: Methyl 8-hydroxyquinoline-2-carboxylate in Medicinal Chemistry

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline and the Potential of its Methyl Ester Derivative The 8-hydroxyquinoline (8-HQ) core is a well-established "privileged scaffold" in medicinal chemistry, renowned...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline and the Potential of its Methyl Ester Derivative

The 8-hydroxyquinoline (8-HQ) core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This bicyclic aromatic compound, consisting of a pyridine ring fused to a benzene ring with a hydroxyl group at the C-8 position, possesses potent metal-chelating properties that are central to its biological functions.[1][3] The ability of the hydroxyl and pyridinic nitrogen atoms to form stable complexes with various metal ions, such as iron, copper, and zinc, allows 8-HQ derivatives to modulate the activity of metalloenzymes and interfere with critical cellular processes.[3] This has led to the development of 8-HQ-based compounds with demonstrated antimicrobial, anticancer, and neuroprotective activities.[1][2]

Methyl 8-hydroxyquinoline-2-carboxylate, the methyl ester of 8-hydroxyquinoline-2-carboxylic acid (8-HQA), is a naturally occurring derivative isolated from the defensive secretions of the water beetle Ilybius fenestratus.[4][5] Its natural origin as a defensive agent suggests inherent bioactive, and potentially toxic, properties. While much of the research has focused on its parent carboxylic acid, 8-HQA, as a potent iron chelator, the methyl ester modification can significantly influence the compound's physicochemical properties, such as lipophilicity and cell permeability, thereby modulating its biological activity and therapeutic potential.[4][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Methyl 8-hydroxyquinoline-2-carboxylate in medicinal chemistry. It outlines the mechanistic basis for its potential therapeutic effects and provides detailed protocols for its synthesis and biological evaluation.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉NO₃[Internal Calculation]
Molecular Weight203.19 g/mol [Internal Calculation]
AppearanceOff-white to yellow crystalline powder[General Knowledge]
SolubilitySoluble in organic solvents like DMSO, DMF, and methanol[General Knowledge]

Potential Therapeutic Applications and Underlying Mechanisms

The therapeutic potential of Methyl 8-hydroxyquinoline-2-carboxylate is intrinsically linked to the well-documented activities of the 8-hydroxyquinoline scaffold. The primary mechanism of action is believed to be its ability to chelate intracellular metal ions, leading to a cascade of downstream effects.

Anticancer Activity

The proliferation of cancer cells is often dependent on a higher concentration of metal ions compared to healthy cells. 8-Hydroxyquinoline derivatives can exploit this dependency.

Mechanism of Action:

  • Disruption of Metal Homeostasis: By chelating essential metal ions like iron and copper, the compound can inhibit the activity of metalloenzymes crucial for DNA synthesis, cell cycle progression, and cellular respiration.[3]

  • Induction of Oxidative Stress: The formation of metal complexes with 8-HQ derivatives can catalyze the generation of reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis in cancer cells.[3]

  • Inhibition of Topoisomerases: Some quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.

Workflow for Evaluating Anticancer Activity

cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) Test Compound IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Dose-Response Data Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Active Concentrations Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) ROS Measurement ROS Measurement Mechanism of Action Studies->ROS Measurement Metalloenzyme Inhibition Assay Metalloenzyme Inhibition Assay Mechanism of Action Studies->Metalloenzyme Inhibition Assay

Caption: Workflow for in vitro anticancer evaluation.

Antimicrobial Activity

The natural occurrence of Methyl 8-hydroxyquinoline-2-carboxylate in an insect's defensive secretion strongly suggests antimicrobial properties.[4]

Mechanism of Action:

  • Metal Ion Sequestration: Similar to its anticancer effects, the compound can chelate essential metal ions required for microbial growth and enzyme function.[7]

  • Membrane Disruption: The lipophilic nature of the 8-HQ scaffold allows it to intercalate into the microbial cell membrane, disrupting its integrity and leading to cell lysis.

  • Inhibition of Key Enzymes: By binding to metal cofactors, the compound can inhibit enzymes vital for microbial metabolism and survival.

Neuroprotective Activity

Dysregulation of metal ion homeostasis is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1]

Mechanism of Action:

  • Modulation of Metal-Induced Toxicity: By chelating excess metal ions, such as copper and iron, in the brain, the compound can prevent their participation in redox reactions that generate neurotoxic reactive oxygen species.[1]

  • Inhibition of Protein Aggregation: Metal ions are known to promote the aggregation of proteins like amyloid-beta and alpha-synuclein, which are hallmarks of neurodegenerative diseases. Chelating these ions can inhibit this process.

  • Antioxidant Effects: The 8-hydroxyquinoline scaffold itself possesses antioxidant properties, which can help to mitigate oxidative stress in neuronal cells.[1]

Proposed Mechanism of Metal Chelation-Induced Bioactivity

Methyl_8_HQ_2_carboxylate Methyl 8-hydroxyquinoline-2-carboxylate Chelation Metal Chelation Methyl_8_HQ_2_carboxylate->Chelation Metal_Ions Intracellular Metal Ions (Fe, Cu, Zn) Metal_Ions->Chelation ROS_Generation ROS Generation Chelation->ROS_Generation Enzyme_Inhibition Metalloenzyme Inhibition Chelation->Enzyme_Inhibition Neuroprotection Inhibition of Protein Aggregation & ROS Chelation->Neuroprotection Antimicrobial Disruption of Microbial Metabolism Chelation->Antimicrobial Cellular_Damage Oxidative Cellular Damage ROS_Generation->Cellular_Damage Apoptosis Apoptosis / Cell Death Enzyme_Inhibition->Apoptosis Cellular_Damage->Apoptosis

Caption: Metal chelation as a central mechanism of action.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of Methyl 8-hydroxyquinoline-2-carboxylate. These protocols are based on established methods for similar compounds and should be optimized for specific experimental conditions.

Protocol 1: Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate

This protocol describes a standard esterification of 8-hydroxyquinoline-2-carboxylic acid.

Materials:

  • 8-hydroxyquinoline-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Methyl 8-hydroxyquinoline-2-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Cytotoxicity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of the compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Methyl 8-hydroxyquinoline-2-carboxylate stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Methyl 8-hydroxyquinoline-2-carboxylate stock solution in cell culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Hypothetical Data Presentation:

Cancer Cell LineIC₅₀ (µM) of Methyl 8-hydroxyquinoline-2-carboxylate
HeLa (Cervical)15.2 ± 1.8
MCF-7 (Breast)22.5 ± 2.5
A549 (Lung)18.9 ± 2.1

Note: The above data is hypothetical and for illustrative purposes only.

Protocol 3: Antimicrobial Susceptibility - Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Methyl 8-hydroxyquinoline-2-carboxylate stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the compound in MHB to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothetical Data Presentation:

Bacterial StrainGram StainMIC (µg/mL) of Methyl 8-hydroxyquinoline-2-carboxylate
Staphylococcus aureusPositive8
Escherichia coliNegative16
Pseudomonas aeruginosaNegative32

Note: The above data is hypothetical and for illustrative purposes only.

Protocol 4: In Vitro Neuroprotection Assay

This protocol evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂) or another neurotoxin

  • Methyl 8-hydroxyquinoline-2-carboxylate stock solution (in DMSO)

  • MTT solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated using retinoic acid.

  • Pre-treatment: Treat the cells with various concentrations of Methyl 8-hydroxyquinoline-2-carboxylate for 24 hours.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin such as hydrogen peroxide for a further 24 hours. Include a control group treated only with the neurotoxin and an untreated control group.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Conclusion and Future Directions

Methyl 8-hydroxyquinoline-2-carboxylate represents a promising lead compound for the development of novel therapeutic agents. Its foundation on the versatile 8-hydroxyquinoline scaffold, coupled with its natural origin as a defensive substance, provides a strong rationale for its investigation as an anticancer, antimicrobial, and neuroprotective agent. The key to its biological activity likely lies in its ability to modulate intracellular metal ion concentrations.

Further research should focus on a comprehensive evaluation of its biological activities using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the ester group and the quinoline ring, will be crucial for optimizing its potency and selectivity. Moreover, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways affected by this compound. The development of metal complexes of Methyl 8-hydroxyquinoline-2-carboxylate could also be a promising avenue to enhance its therapeutic efficacy.

References

  • Kuujia.com. (2024). 78224-47-2(Methyl 8-methoxyquinoline-2-carboxylate). Retrieved from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). International Journal of Molecular Sciences, 24(10), 8689.
  • Pesek, J., Svoboda, J., Sattler, M., Bartram, S., & Boland, W. (2015). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Organic & Biomolecular Chemistry, 13(6), 1788-1795.
  • 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. (2021). International Journal of Molecular Sciences, 22(19), 10477.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
  • French Patent No. FR2827599A1. (2003). Treating central nervous system disorders, e.g.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters, 3(12), 1030-1034.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4279.
  • Anti-inflammatory Thiazine Alkaloids Isolated from the New Zealand Ascidian Aplidium sp.: Inhibitors of the Neutrophil Respiratory Burst in a Model of Gouty Arthritis. (2020).
  • Wu, R., Zhang, J., Huang, X., Li, Q., Zhou, Z., Liang, H., Tan, M., & Qin, Q. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49(12), 6561-6567.
  • The Alkaloids: Chemistry and Pharmacology, Volume 31. (1987). Academic Press.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 96-104.
  • Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. (2014). Journal of the Iranian Chemical Society, 11(4), 1069-1075.
  • World Intellectual Property Organization. (2011).
  • Eisner, T., Smedley, S. R., Young, D. K., Eisner, M., Roach, B., & Meinwald, J. (1997). Defensive Production Of Quinoline By A Phasmid Insect (Oreophoetes Peruana). Journal of Experimental Biology, 200(Pt 19), 2493–2500.
  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. (2015). Dalton Transactions, 44(32), 14357-14367.
  • Defensive Production Of Quinoline By A Phasmid Insect (Oreophoetes Peruana). (1997). Journal of Experimental Biology, 200(19), 2493-2500.
  • Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy, 7, 1191-1203.
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2019). Redox Biology, 21, 101077.
  • Dettner, K. (1987). CHEMOSYSTEMATICS AND EVOLUTION OF BEETLE CHEMICAL DEFENSES. Annual Review of Entomology, 32, 17-48.
  • Hay, R. W., & Clark, C. R. (1977). Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate. Journal of the Chemical Society, Dalton Transactions, (12), 1148-1152.

Sources

Method

"Methyl 8-hydroxyquinoline-2-carboxylate" as a building block in organic synthesis

Introduction: The Privileged Scaffold Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) is not merely a reagent; it is a privileged scaffold in organic synthesis and medicinal chemistry. Its utility stems from its ability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) is not merely a reagent; it is a privileged scaffold in organic synthesis and medicinal chemistry. Its utility stems from its ability to function simultaneously as a bidentate/tridentate ligand for metalloenzymes and as a versatile electrophile for library generation.

For the drug discovery scientist, M8HQ2C offers a "pre-organized" geometry. The intramolecular hydrogen bond between the phenolic hydroxyl (C8) and the quinoline nitrogen creates a pseudo-ring structure, locking the molecule into a planar conformation that improves cell permeability despite its polarity.

Key Chemical Properties
PropertyDataNote
Formula C₁₁H₉NO₃
MW 203.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Solubility DMSO, DMF, DCMPoor in water due to intramolecular H-bond
pKa (OH) ~9.8Phenolic proton is acidic; susceptible to base-mediated oxidation
Reactivity C2-Ester (Electrophile), C8-OH (Nucleophile/Chelator), C5/C7 (Electrophilic Aromatic Sub.)[1]Multi-vector functionalization

Application Note: Medicinal Chemistry & Metalloenzyme Targeting

The "Metal-Binding Pharmacophore" (MBP)

M8HQ2C is extensively used to synthesize inhibitors for metalloenzymes, particularly those dependent on Zn(II), Mg(II), or Mn(II). The 8-hydroxyquinoline core acts as a chelating "warhead," binding the catalytic metal ion within the enzyme active site, while the C2-substituent (derived from the ester) extends into the protein's specificity pocket.

Target Classes:

  • HIV Integrase Inhibitors: Analogues of M8HQ2C mimic the diketo acid pharmacophore, chelating the Mg(II) cofactors required for viral DNA integration [1].

  • Matrix Metalloproteinases (MMPs): Used in anticancer research to inhibit tumor metastasis by chelating the catalytic Zinc atom [2].

  • Antifungal/Antiviral Agents: The core structure disrupts metal homeostasis in pathogens (e.g., Cu-dependent toxicity in M. tuberculosis) [3].

Structural Reactivity Map

The following diagram illustrates the orthogonal functionalization vectors available on the M8HQ2C scaffold.

M8HQ2C_Reactivity Scaffold Methyl 8-hydroxyquinoline- 2-carboxylate (Core) C2_Ester C2-Ester (Electrophile) Scaffold->C2_Ester C8_OH C8-Hydroxyl (Nucleophile/Chelator) Scaffold->C8_OH Ring_C5 C5/C7 Positions (Aromatic Ring) Scaffold->Ring_C5 Amides Carboxamides (Specificity Pocket) C2_Ester->Amides Aminolysis (Library Gen) Ethers O-Alkyl/Aryl Ethers (Solubility/Potency) C8_OH->Ethers Williamson Ether Chelates Metal Complexes (Zn, Cu, Mg) C8_OH->Chelates Coordination Halogens Halo-derivatives (Suzuki Coupling) Ring_C5->Halogens Electrophilic Sub.

Figure 1: Orthogonal reactivity vectors of M8HQ2C allowing for diverse library generation.

Detailed Protocols

Protocol A: Direct Aminolysis for Library Generation

Objective: Convert the methyl ester to a library of amides without protecting the C8-hydroxyl group. Challenge: Standard aminolysis can be sluggish with methyl esters. High temperatures may cause oxidative degradation of the phenol. Solution: Use 2,2,2-Trifluoroethanol (TFE) as a solvent/catalyst. TFE activates the ester carbonyl via hydrogen bonding, accelerating the reaction under milder conditions [4].

Materials
  • Methyl 8-hydroxyquinoline-2-carboxylate (1.0 equiv)[1][2]

  • Primary/Secondary Amine (1.2 – 1.5 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)

  • Optional: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) for unreactive amines.

Step-by-Step Methodology
  • Setup: In a sealed tube or microwave vial, dissolve M8HQ2C (203 mg, 1.0 mmol) in TFE (2.0 mL).

  • Addition: Add the amine (1.2 mmol). If the amine is a hydrochloride salt, add 1.2 equiv of DIPEA.

  • Reaction:

    • Method A (Thermal): Heat to 60°C for 12–24 hours.

    • Method B (Microwave): Irradiate at 100°C for 30–60 minutes.

  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The product (amide) is typically more polar than the ester but less polar than the acid.

    • Note: The starting material fluoresces strongly; the product may shift fluorescence wavelength.

  • Workup:

    • Evaporate TFE under reduced pressure (rotary evaporator). TFE is volatile and easy to remove.

    • Resuspend residue in EtOAc and wash with 0.5M HCl (to remove unreacted amine) and Brine.

    • Caution: Do not use strong base (NaOH) during wash, as the product (phenol) will deprotonate and move to the aqueous layer.

  • Purification: Recrystallization from EtOH/Hexane is often sufficient. If chromatography is needed, use DCM/MeOH with 1% Acetic Acid to prevent streaking of the phenolic compound.

Protocol B: Synthesis of Zinc(II) Fluorescent Sensor

Objective: Create a metal-ligand complex to demonstrate chelation capability. Mechanism: The 8-HQ core is weakly fluorescent due to Excited-State Intramolecular Proton Transfer (ESIPT).[3] Chelation with Zn(II) blocks this path, resulting in a "Turn-On" fluorescence response.

Materials
  • Hydrolyzed Ligand: 8-hydroxyquinoline-2-carboxylic acid (prepared via saponification of M8HQ2C).

  • Zn(OAc)₂ · 2H₂O

  • Methanol (HPLC grade)

Step-by-Step Methodology
  • Ligand Preparation: Dissolve M8HQ2C (1 mmol) in THF/Water (1:1). Add LiOH (2 mmol). Stir at RT for 2 hours. Acidify to pH 4 with 1M HCl. Filter the yellow precipitate (Acid form).

  • Complexation: Dissolve the acid (0.1 mmol) in MeOH (10 mL).

  • Metal Addition: Add Zn(OAc)₂ (0.05 mmol) dissolved in MeOH (2 mL). Note the stoichiometry: typically 2:1 Ligand:Metal.

  • Observation: The solution will instantly turn bright yellow/green fluorescent under 365nm UV light.

  • Isolation: Evaporate solvent to 20% volume. Cool to 0°C. Filter the resulting complex.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for using M8HQ2C in a divergent synthesis campaign.

Synthesis_Workflow Start Start: Methyl 8-hydroxyquinoline- 2-carboxylate Decision Target Class? Start->Decision Path_A Path A: Amide Library (Enzyme Inhibitors) Decision->Path_A Bioactivity Path_B Path B: Metal Complexes (OLEDs / Sensors) Decision->Path_B Materials Path_C Path C: C5-Functionalization (Extended Scaffolds) Decision->Path_C Diversity Step_A1 TFE-Promoted Aminolysis (Protocol A) Path_A->Step_A1 Step_B1 Saponification (LiOH) -> Free Acid Path_B->Step_B1 Step_C1 Protection (C8-OBn) -> Halogenation (NCS/NBS) Path_C->Step_C1 Final_A Library of 8-HQ Carboxamides Step_A1->Final_A Final_B Zn/Al/Cu Complexes Step_B1->Final_B Final_C Suzuki Coupling Products Step_C1->Final_C

Figure 2: Divergent synthesis workflow for M8HQ2C applications.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Amidation Zwitterion formation or poor nucleophilicity.Switch solvent to TFE (Trifluoroethanol) or use AlMe₃ (Trimethylaluminum) in Toluene (Caution: Pyrophoric).
Product Streaking on TLC Interaction of phenolic OH with silica.Add 1% Acetic Acid or 1% Triethylamine to the eluent.
Poor Solubility Strong intramolecular H-bond (N···HO).Disrupt H-bond by using protic solvents (MeOH) or protecting the OH (Acetate/Benzyl) temporarily.
Oxidation (Darkening) Phenol oxidation at high pH/Temp.Perform reactions under Nitrogen/Argon. Avoid prolonged exposure to strong bases.

References

  • Use in HIV Integrase Inhibition

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[4][5][6]

    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

  • Anticancer & MMP Targeting

    • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.[3][7][8]

    • Source: Drug Design, Development and Therapy, 2013.[9]

    • URL:[Link]

  • Synthesis & Amidation Protocols (Microwave/TFE)

    • Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors.
    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • General Properties & CAS Data

    • Title: Methyl 8-hydroxyquinoline-2-carboxyl
    • Source: PubChem.[2][10]

    • URL:[Link]

Sources

Application

Technical Application Note: Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C)

This Application Note is designed for researchers in medicinal chemistry, chemical biology, and drug discovery. It focuses on Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) , a lipophilic derivative of the tridentate c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, chemical biology, and drug discovery. It focuses on Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) , a lipophilic derivative of the tridentate chelator 8-hydroxyquinoline-2-carboxylic acid (8-HQA).

Role: Cell-Permeable Pro-Chelator & Metalloenzyme Inhibitor Probe CAS: 21638-90-4 | MW: 203.19 g/mol [1][2]

Introduction & Mechanism of Action

Methyl 8-hydroxyquinoline-2-carboxylate is an ester-masked derivative of the privileged pharmacophore 8-hydroxyquinoline-2-carboxylic acid (8-HQA) . While the parent acid is a potent tridentate metal chelator, its high polarity (due to the carboxylic acid, pKa ~3-4) often limits passive membrane permeability.

The "Pro-Chelator" Strategy: M8HQ2C serves as a pro-drug/pro-ligand . The methyl ester masks the carboxylate, increasing lipophilicity (logP ~2.0) for efficient cellular uptake. Once intracellular, nonspecific esterases hydrolyze M8HQ2C to the active 8-HQA species.

  • M8HQ2C (Ester): Bidentate ligand (N, Phenolic-O). Lower affinity for metals.

  • 8-HQA (Acid): Tridentate ligand (N, Phenolic-O, Carboxylate-O). High affinity for Fe(II), Cu(II), Zn(II).

Primary Applications:

  • Metalloenzyme Inhibition: Targeting Fe(II)/2-oxoglutarate-dependent oxygenases (e.g., HIF-Prolyl Hydroxylases, JmjC Histone Demethylases).

  • Anticancer Screening: Inducing "Iron Starvation" or ROS-mediated apoptosis via Copper redox cycling.

  • Antimicrobial Assays: Metal sequestration in bacterial/fungal growth media.

Chemical Handling & Preparation

Stock Solution Protocol

Solubility: M8HQ2C is hydrophobic. Do not attempt to dissolve directly in aqueous buffers.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Concentration: Prepare a 100 mM master stock.

    • Weigh: 20.3 mg of M8HQ2C.[2]

    • Dissolve: Add 1.0 mL of DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis by trace moisture.

Working Solutions
  • Dilution: Dilute the DMSO stock into culture medium or buffer immediately prior to use.

  • Solubility Limit: Maintain final DMSO concentration <0.5% (v/v) to avoid solvent toxicity. Precipitation may occur in serum-free media at >100 µM.

Assay Protocol: UV-Vis Metal Binding Shift (Cell-Free)

Objective: Validate the metal-binding capability of M8HQ2C vs. its hydrolyzed acid form. This confirms the "switch" mechanism.

Principle: 8-hydroxyquinolines exhibit a bathochromic shift (Red shift) in UV-Vis absorption upon metal coordination.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.4 (Metal-free).

  • Metal Stocks: 10 mM CuCl₂, ZnCl₂, FeSO₄ (freshly prepared).

  • Ligand: M8HQ2C (100 µM in buffer).

Step-by-Step:

  • Baseline Scan: Add 100 µL of 50 µM M8HQ2C to a UV-transparent 96-well plate. Scan absorbance 250–500 nm.

  • Titration: Add metal salts in 0.2 equivalent increments (0 to 2.0 eq).

  • Incubation: Mix and incubate for 5 mins at RT.

  • Readout: Measure spectra.

    • Expected Result: Appearance of a new band ~350–400 nm indicates complex formation.

    • Differentiation: Compare the shift magnitude of M8HQ2C (Ester) vs. a control of 8-HQA (Acid). The Acid should show tighter binding (steeper titration curve) due to the tridentate "pincer" effect.

Assay Protocol: Cellular Metalloenzyme Inhibition (HIF-1α Stabilization)

Context: M8HQ2C is structurally similar to 2-oxoglutarate (2-OG). It inhibits Prolyl Hydroxylases (PHDs) by competing for the active site Fe(II), preventing HIF-1α degradation.

Cell Line: HeLa or HepG2 (human carcinoma).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment:

    • Vehicle Control (0.1% DMSO).

    • Positive Control: CoCl₂ (100 µM) or DMOG (1 mM).

    • Test: M8HQ2C (Titration: 1, 10, 50, 100 µM).

  • Incubation: 4 to 6 hours (normoxia). Note: Short incubation is sufficient for protein stabilization.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

  • Western Blot:

    • Primary Ab: Anti-HIF-1α.

    • Loading Control: Anti-β-Actin.

  • Data Analysis: M8HQ2C should induce a dose-dependent accumulation of HIF-1α band (approx. 120 kDa), mimicking hypoxia.

Assay Protocol: Phenotypic Cytotoxicity & ROS Generation

Objective: Determine if cell death is driven by ROS (common for Cu-complexes) or metal depletion.

Method: DCFDA Cellular ROS Assay + MTT Viability.

  • ROS Probe Loading: Seed cells in black 96-well plates. Wash and load with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.

  • Compound Addition: Remove loading buffer. Add M8HQ2C (IC50 concentration) in phenol-red free media.

  • Kinetic Read: Measure Fluorescence (Ex/Em 485/535 nm) every 15 mins for 2 hours.

  • Rescue Experiment (Critical for Mechanism):

    • Co-treat cells with N-acetylcysteine (NAC) (5 mM).

    • If NAC rescues viability (MTT assay), the mechanism is ROS-dependent.

    • If NAC fails but Iron supplementation (FeSO₄, 50 µM) rescues, the mechanism is iron starvation/chelation.

Visualizing the Screening Workflow

M8HQ2C_Workflow cluster_CellFree Cell-Free Validation cluster_Cellular Cellular Screening Compound Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) Stock Stock Prep 100 mM in DMSO (Anhydrous) Compound->Stock UVVis UV-Vis Titration (Cu/Zn/Fe Shift) Stock->UVVis Dilute in Buffer Hydrolysis Esterase Assay (Conversion to 8-HQA) Stock->Hydrolysis Uptake Membrane Crossing (Lipophilic Ester) Stock->Uptake Cell Treatment Target1 HIF-PHD Inhibition (HIF-1α Stabilization) UVVis->Target1 Predicts Affinity Activation Intracellular Hydrolysis (Active Tridentate Chelator) Uptake->Activation Esterases Activation->Target1 Fe(II) Binding Target2 Cytotoxicity (MTT) ROS vs. Iron Depletion Activation->Target2 Metal Sequestration

Figure 1: Integrated workflow for profiling M8HQ2C, from chemical handling to mechanistic validation in biological systems.

Summary of Key Data Points

PropertyValue / NoteRelevance
LogP (Predicted) ~2.0 (Ester) vs. 0.8 (Acid)Ester ensures superior cell permeability.
Chelation Mode Bidentate (Ester)

Tridentate (Acid)
Hydrolysis "unlocks" high-affinity binding.
Primary Target Fe(II) in 2-OG OxygenasesMimics 2-oxoglutarate co-substrate.
Detection UV Abs

shift
250 nm

350+ nm upon complexation.
Stability Hydrolytically sensitiveKeep DMSO stocks dry; use fresh.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Karges, J. et al. (2022).[3] "Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds." Inorganic Chemistry. Link

  • Oliveri, V. et al. (2020). "Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations." ACS Omega. Link

  • Chan, S.H. et al. (2013). "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents." ACS Medicinal Chemistry Letters. Link

  • PubChem Database. "Methyl 8-hydroxyquinoline-2-carboxylate (CID 12336161)." National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in "Methyl 8-hydroxyquinoline-2-carboxylate" synthesis

Current Status: Operational Ticket ID: #Q2-ME-OH-8 Subject: Troubleshooting Low Yield & Isolation Difficulties Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The "Am...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #Q2-ME-OH-8 Subject: Troubleshooting Low Yield & Isolation Difficulties Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Amphoteric Trap"

If you are experiencing yields below 40% for Methyl 8-hydroxyquinoline-2-carboxylate , the failure mode is rarely the reaction kinetics itself. It is almost always a failure of solubility management or isolation strategy .

This molecule possesses a unique "triad of trouble" that traps standard organic workflows:

  • Amphoteric Nature: It exists as a cation at low pH (protonated pyridine N) and an anion at high pH (deprotonated phenol), making it water-soluble in both acidic and basic washes.

  • Chelation: The 8-hydroxy and 1-nitrogen motif forms a "claw" that binds trace metals (from drying agents or catalysts) or stabilizes zwitterionic aggregates, preventing crystallization.

  • Zwitterionic Stalling: During esterification, the starting material (8-hydroxyquinoline-2-carboxylic acid) often forms an insoluble zwitterion, halting conversion.

This guide replaces standard protocols with "Force-Majeure" methods designed to break these traps.

Diagnostic Flowchart

Before modifying your protocol, identify your specific failure point using the logic tree below.

TroubleshootingFlow Start Where is the yield loss? Step1 Step 1: Oxidation (2-Methyl → Acid) Start->Step1 Step2 Step 2: Esterification (Acid → Methyl Ester) Start->Step2 IssueOx Black Tar / No Solid? Step1->IssueOx IssueEst Incomplete Conversion? Step2->IssueEst IssueIso Product lost in Aqueous? Step2->IssueIso SolOx Fix: Anhydrous SeO2 + Pyridine Buffer IssueOx->SolOx SolEst Fix: SOCl2 Activation (Not H2SO4) IssueEst->SolEst SolIso Fix: The pH 7.2 'Goldilocks' Workup IssueIso->SolIso

Figure 1: Decision matrix for isolating the root cause of yield loss. Blue nodes represent process steps; Red nodes are failure modes; Green nodes are the technical solutions.

Protocol A: The "Activated" Esterification

The Problem: Standard Fischer esterification (MeOH + H2SO4) fails because the zwitterionic carboxylic acid is poorly soluble in methanol, leading to heterogeneous mixtures that stall. The Solution: Use Thionyl Chloride (


) to generate the highly reactive acid chloride in situ, which drives the reaction to completion regardless of solubility.
Optimized Procedure
ParameterSpecificationRationale
Reagent Thionyl Chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
3.0 - 5.0 equivalents. Converts -COOH to -COCl.[1]
Solvent Anhydrous MethanolSolvent and reactant. Must be dry to prevent hydrolysis.
Temperature 0°C → Reflux0°C controls exotherm; Reflux drives kinetics.
Time 30 min (cold) + 4 hr (hot)Ensures complete acid chloride formation before esterification.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Suspension: Suspend 8-hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M concentration). Note: It will likely not dissolve.

  • Activation: Cool to 0°C (ice bath). Add Thionyl Chloride (3.0 eq) dropwise over 20 minutes.

    • Observation: The suspension will clear as the acid chloride forms and dissolves.

  • Reaction: Remove ice bath. Stir at Room Temp for 30 mins, then heat to Reflux (65°C) for 4-6 hours.

  • Quench: Cool to room temperature. Concentrate in vacuo to remove excess MeOH and

    
    .
    
  • Critical Workup: The residue is the Hydrochloride Salt . You must neutralize it carefully (See Section 5).

Protocol B: The "Clean" Oxidation

The Problem: Oxidizing 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine) with Selenium Dioxide (


) often yields a black tar due to over-oxidation of the electron-rich phenol ring.
The Solution:  Use a solvent system that moderates the oxidant's power and strictly control temperature.

Step-by-Step:

  • Solvent Choice: Use Dioxane:Water (95:5) . The small water content facilitates the hydrolysis of the intermediate selenite ester but prevents bulk solubility of tars.

  • Reagent: Freshly sublimed

    
     (1.5 eq). Old, wet 
    
    
    
    causes clumping and inconsistent yields.
  • Reflux: Heat to reflux for 2-4 hours. Monitor by TLC.

    • Checkpoint: If the reaction turns black immediately, lower the temperature to 80°C and extend time.

  • Filtration: Filter the hot solution through Celite to remove metallic Selenium (red/black solid).

  • Isolation: Cool filtrate. The carboxylic acid often precipitates upon cooling. If not, adjust pH to ~4-5.

The "Goldilocks" Isolation Strategy (Crucial)

This is where 90% of yields are lost. The product is amphoteric.

  • pH < 4: Product is protonated (

    
    ) → Water Soluble  (Lost in aqueous layer).
    
  • pH > 9: Product is deprotonated (

    
    ) → Water Soluble  (Lost in aqueous layer).
    
  • pH 7.0 - 7.5: Product is neutral → Organic Soluble / Precipitates .

The Buffered Workup Protocol
  • Residue Prep: Take the crude residue from Protocol A (which is acidic).

  • Biphasic System: Dissolve residue in minimal water/ice. Add Dichloromethane (DCM) .

  • Neutralization: Under vigorous stirring, add Saturated

    
      dropwise.
    
  • Target: Monitor pH strictly. Stop exactly at pH 7.0 - 7.5 .

    • Visual Cue: A thick precipitate may form. This is likely your product. Do not filter it yet; try to extract it into the DCM. If it doesn't dissolve in DCM, filter the solid—it is likely pure ester.

  • Extraction: Extract aqueous layer 3x with DCM. Combine organic layers.

  • Drying: Dry over

    
    . Do not use 
    
    
    
    , as Magnesium can chelate the 8-OH/N site and cause product loss on the solid.

pH_Solubility Acid pH < 4 (Cationic/Soluble) Neutral pH 7.0 - 7.5 (Neutral/Insoluble) Acid->Neutral Add NaHCO3 Neutral->Acid Excess Acid Base pH > 9 (Anionic/Soluble) Neutral->Base Excess Base Base->Neutral Add AcOH

Figure 2: The Solubility Window. You must land exactly in the green zone to recover the product.

FAQ: Specific Troubleshooting

Q: Can I use sulfuric acid (


) instead of Thionyl Chloride? 
A:  You can, but yields are typically lower (30-50%). The sulfate salt of the amine is very hard to break during workup without accidentally forming the water-soluble phenolate. 

provides a cleaner "volatile" removal of excess reagent.

Q: My product is streaking on the silica column. How do I purify it? A: The 8-hydroxy group interacts with the silica.

  • Fix 1: Deactivate the silica by flushing the column with 1% Triethylamine in Hexane before loading.

  • Fix 2: Recrystallize instead. Methanol/Water or Ethanol usually works well for these esters.

Q: I see a spot on TLC, but after rotovap, the flask is empty/low mass. A: You likely sublimed your product. Methyl 8-hydroxyquinoline-2-carboxylate can sublime under high vacuum and heat. Keep the water bath < 40°C and vacuum moderate (20 mbar), or simply air dry the solid if possible.

References

  • Thionyl Chloride Activation Mechanism

    • Title: Conversion of Carboxylic Acids to Acid Chlorides[2][3]

    • Source: Chemistry LibreTexts / Master Organic Chemistry
    • URL:[Link]

  • SeO2 Oxidation of Methyl-Quinolines

    • Title: Selenium dioxide: a selective oxidising agent for the functionalis
    • Source: ResearchG
    • URL:[Link]

  • General Synthesis of 8-Hydroxyquinoline Derivatives

    • Title: Synthesis of 8-Hydroxyquinoline and its Derivatives[4][5][6][7][8][9]

    • Source: SciSpace / RROIJ (Snippet 1.3)
    • URL:[Link][4][5][10]

  • Title: Synthesis method of 8-hydroxyquinoline (Patent CN105622503A)

Sources

Optimization

"Methyl 8-hydroxyquinoline-2-carboxylate" purification from unreacted starting materials

Executive Summary & Chemical Logic This guide addresses the purification of Methyl 8-hydroxyquinoline-2-carboxylate (hereafter M-8HQ-2C ) from unreacted starting materials, specifically 8-hydroxyquinoline-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide addresses the purification of Methyl 8-hydroxyquinoline-2-carboxylate (hereafter M-8HQ-2C ) from unreacted starting materials, specifically 8-hydroxyquinoline-2-carboxylic acid (8-HQA).[1][2]

The purification strategy relies on a critical physicochemical property: the distinct acidity constants (


) of the functional groups involved.[1][2]
The "Golden Key": pKa Differential

To achieve high purity without resorting to expensive chromatography, you must exploit the acidity difference between the starting material and the product.[1][2]

CompoundFunctional GroupApprox.[1][2][3][4][5][6][7][8][9][10][11]

Behavior at pH 8.5 (Sat.[1][2]

)
Start Material (8-HQA) Carboxylic Acid (-COOH)~3.92 Deprotonated (Anionic, Water Soluble)
Phenolic Hydroxyl (-OH)~10.14Protonated (Neutral)
Product (M-8HQ-2C) Methyl Ester (-COOMe)N/A (Neutral)Neutral
Phenolic Hydroxyl (-OH)~9.9 - 10.2 Protonated (Neutral, Organic Soluble)

The Strategy: By buffering the aqueous wash to pH ~8.5 (using Saturated Sodium Bicarbonate), you effectively convert the unreacted starting material into its water-soluble carboxylate salt, while the product remains protonated and lipophilic.[1][2] Do not use strong bases (NaOH) , as they will deprotonate the phenolic oxygen of the product (


), causing massive yield loss into the aqueous phase.[1][2]

Primary Purification Protocol: Acid-Base Partitioning[1][2]

Applicability: Removal of unreacted 8-HQA from crude reaction mixtures (e.g., Fisher esterification in Methanol/H2SO4).[1][2]

Step-by-Step Methodology
  • Quench & Concentrate:

    • If the reaction was performed in methanol, remove the majority of the methanol via rotary evaporation.[1][2] Reason: Methanol acts as a phase transfer cosolvent and will prevent effective phase separation.[1][2]

    • Resuspend the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

  • The Bicarbonate Wash (Critical Step):

    • Wash the organic layer 3 times with Saturated Aqueous Sodium Bicarbonate (

      
      ) .[1][2]
      
    • Observation: Gas evolution (

      
      ) indicates the neutralization of residual acid catalyst (e.g., 
      
      
      
      ) and the deprotonation of the starting carboxylic acid.[1][2]
    • Technical Check: Measure the pH of the aqueous layer.[1][2] It must remain basic (pH > 8).[1][2]

  • The Water Polish:

    • Wash the organic layer once with Brine (Sat.[1][2] NaCl) to remove trapped water and trace bicarbonate.[1][2]

    • Warning: Do not skip this. 8-HQ derivatives are chelators; residual salts can complex with the product during drying.[1][2]

  • Drying & Isolation:

    • Dry over Anhydrous

      
       (Sodium Sulfate).[1][2][3] Avoid 
      
      
      
      if possible, as 8-hydroxyquinolines can chelate Magnesium, leading to product adsorption on the desiccant.[1][2]
    • Filter and concentrate in vacuo.[1][2][5]

Visualization: The Partitioning Logic

ExtractionLogic Start Crude Mixture (Product + 8-HQA + Acid Catalyst) Solvent Dissolve in EtOAc/DCM Start->Solvent Wash Wash with Sat. NaHCO3 (pH ~8.5) Solvent->Wash Sep Phase Separation Wash->Sep OrgPhase Organic Phase Contains: Product (M-8HQ-2C) Sep->OrgPhase Top Layer (EtOAc) AqPhase Aqueous Phase Contains: 8-HQA Salt + Catalyst Sep->AqPhase Bottom Layer Reason1 Mechanism: COOH (pKa 3.9) -> COO- (Soluble) Phenol (pKa 10) -> OH (Insoluble) Sep->Reason1

Caption: Figure 1. Physicochemical separation logic based on pKa differentials between the carboxylic acid impurity and the phenolic ester product.

Secondary Purification: Recrystallization[1][2][7]

If the acid-base wash yields a solid that is 95-98% pure but colored (often yellow/orange due to oxidation or trace metal chelation), recrystallization is preferred over chromatography.[1][2]

Recommended Solvent Systems:

  • Methanol (Hot/Cold): Dissolve in minimum boiling MeOH; cool to -20°C.

    • Reference Note: Methanol is standard for 8-HQ derivatives due to solubility profiles [1].[1][2]

  • Ethanol/Hexane: Dissolve in warm Ethanol; add Hexane dropwise until turbidity appears; cool slowly.

Troubleshooting Chromatography (The "Sticky" Problem)

Issue: 8-Hydroxyquinoline derivatives are notorious for "streaking" or "tailing" on silica gel.[1][2] Cause: The pyridine nitrogen and the phenolic oxygen interact strongly with the acidic silanol groups (


) on the silica surface.[1][2] Furthermore, trace metal ions (Fe, Zn) in the silica can chelate the product, trapping it at the baseline.[1][2]

Chromatography Protocol (If required):

  • Stationary Phase: Standard Silica Gel 60.[1][2]

  • Mobile Phase Modifier: You must suppress ionization or block active sites.[1][2]

    • Option A (Acidic): DCM : Methanol (98:[1][2]2) + 0.5% Acetic Acid .[1][2] (Keeps the phenol protonated).[1][2]

    • Option B (Neutral/Basic): DCM : Methanol + 1% Triethylamine .[1][2] (Blocks silanol sites).

  • Pre-treatment: If the product is stuck, flush the column with a solvent containing EDTA or wash the silica with acid beforehand to remove trace metals.[1][2]

Frequently Asked Questions (FAQ)

Q1: My product turned green/black during workup. What happened? A: This is a classic sign of Metal Chelation. 8-HQ derivatives form highly colored complexes with Iron (


 is black/green) or Copper.[1][2]
  • Fix: Wash your organic layer with 0.1M EDTA solution or 5% Citric Acid to strip the metals before the final brine wash.[1][2] Avoid using metal spatulas; use glass or plastic.

Q2: Can I use NaOH instead of NaHCO3 to remove the starting material? A: No. NaOH (pH > 13) is strong enough to deprotonate the phenolic hydroxyl group (


 ~10) of your product.[1][2] This will form the phenolate salt, which is water-soluble, causing you to lose your product into the aqueous waste stream.[1][2] Stick to Bicarbonate.[1][2]

Q3: The starting material 8-HQA is not dissolving in my reaction solvent. A: 8-HQA has poor solubility in many organic solvents due to zwitterionic character (NH+ / COO-).[1][2]

  • Tip: In esterification reactions, the addition of the acid catalyst (e.g.,

    
     or 
    
    
    
    ) usually solubilizes it by protonating the carboxylate, breaking the zwitterion lattice.[1][2]

References

  • Synthesis and Purification of 8-hydroxyquinoline deriv

    • Source: CN117402112A (Patent).[1][2] "A method for purifying 8-hydroxyquinoline reaction solution."[1][2][5][7]

    • Context: Describes methanol recrystallization protocols for 8-HQ deriv
  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid.

    • Source:Royal Society of Chemistry / New Journal of Chemistry, 2004.[1][2]

    • Context: Establishes the values ( , ) used as the basis for the extraction protocol.
  • 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore.

    • Source:MDPI Molecules, 2018.[1][2]

    • Context: details the chelation behavior and solubility profiles of the 2-carboxylate deriv
    • [1][2]

Sources

Troubleshooting

Preventing hydrolysis of "Methyl 8-hydroxyquinoline-2-carboxylate" during workup

Introduction: The "Activated Ester" Paradox User Query: "I synthesized Methyl 8-hydroxyquinoline-2-carboxylate, but after aqueous workup, my yield is negligible, and NMR shows the carboxylic acid or complex mixtures. Wha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Activated Ester" Paradox

User Query: "I synthesized Methyl 8-hydroxyquinoline-2-carboxylate, but after aqueous workup, my yield is negligible, and NMR shows the carboxylic acid or complex mixtures. What is happening?"

Executive Summary: Methyl 8-hydroxyquinoline-2-carboxylate is not a standard organic ester.[1] It is an activated heteroaromatic ester .[1] The electron-deficient nature of the quinoline ring at the C2 position renders the ester carbonyl highly electrophilic, making it susceptible to rapid hydrolysis even under mild basic conditions (e.g., saturated NaHCO₃).[2] Furthermore, the 8-hydroxy motif acts as a "molecular tweezer," capable of chelating trace metals in your water source or silica, which can catalyze hydrolysis via Lewis acid activation.[1][2]

This guide provides the mechanistic insight and specific protocols required to isolate this molecule intact.

Module 1: Mechanism of Failure (Why it Hydrolyzes)

To prevent the problem, you must understand the driving forces.[1][2] This is not simple saponification; it is electronically and structurally accelerated.[1]

Electronic Activation (The C2 Problem)

The nitrogen atom in the quinoline ring is electronegative, pulling electron density away from the ring carbons.[2] The C2 position (adjacent to Nitrogen) is particularly electron-deficient.[1] This makes the carbonyl carbon of the ester attached at C2 significantly more positive (electrophilic) than a standard benzoate ester.[1][2]

  • Consequence: Water or weak bases (hydroxide, bicarbonate) attack this carbonyl much faster than usual.[1][2]

Metal-Promoted Hydrolysis (The 8-OH Problem)

The 8-hydroxy group and the quinoline nitrogen form a perfect bidentate binding site.[1][2] If trace metals (Cu²⁺, Zn²⁺, Fe³⁺) are present in your workup water or reagents:

  • The metal coordinates to the Nitrogen and the Phenolic Oxygen.[1][2][3]

  • This coordination pulls further electron density from the ring.[1][2]

  • The metal can also coordinate the ester carbonyl oxygen, acting as a Lewis acid catalyst.[1][2]

  • Result: Hydrolysis rate increases by orders of magnitude (10²–10⁵ fold acceleration).[1]

Module 2: Troubleshooting Guide (Q&A)

Q1: "I used saturated sodium bicarbonate (NaHCO₃) to neutralize the reaction, but the product disappeared. Why?"

A: Saturated NaHCO₃ (pH ~8.[1]5) is too basic for this specific substrate. Due to the electronic activation described above, the half-life of this ester at pH 8.5 is significantly shorter than standard esters.[1][2] The bicarbonate ion can act as a general base catalyst, driving the formation of the water-soluble carboxylate salt (8-hydroxyquinoline-2-carboxylate), which is then lost in the aqueous layer.[1][2]

  • Fix: Use a Phosphate Buffer (pH 6.0–6.5) for neutralization.[1] This pH keeps the ester stable, the phenol protonated (organic soluble), and the nitrogen largely unprotonated.[1][2]

Q2: "My organic layer turned a dark green/black color during extraction. Is this decomposition?"

A: This is likely Metal Chelation , not necessarily decomposition (though it often precedes it).[1][2] 8-Hydroxyquinoline derivatives are chromogenic chelators.[1] A green/black color indicates the formation of Iron(III) or Copper(II) complexes.[1] These complexes are often insoluble or form stubborn emulsions.[1]

  • Fix: Add Disodium EDTA (10 mM) to your aqueous wash buffer.[1] The EDTA has a higher binding constant for these metals than your product, stripping the metals away and restoring the free ligand (your product).[1][2]

Q3: "Can I just skip the aqueous workup?"

A: Yes, and this is often the Gold Standard. If your reaction solvent is volatile (DCM, THF, EtOAc) and your byproducts are not salts, a non-aqueous workup is superior.[1][2]

  • Fix: Filter the reaction mixture through a pad of Celite (to remove inorganic precipitates), concentrate the filtrate, and purify via dry-loading onto silica gel. Note: Deactivate the silica with 1% Et₃N if the product streaks, but ensure the eluent is not too basic.[2]

Module 3: Optimized Workup Protocols

Protocol A: The "Buffered Safe" Aqueous Workup

Use this when reaction byproducts (e.g., salts, excess oxidants) require water removal.[1][2]

StepActionCritical Technical Note
1 Prepare Buffer Make 0.1 M Sodium Phosphate buffer, adjusted to pH 6.0 . Optional: Add 10 mM EDTA.
2 Cool Down Chill the reaction mixture and the buffer to 0–4°C (Ice bath). Hydrolysis rates drop significantly at low temps.
3 Quench/Wash Add the cold buffer to the reaction.[2] Do not shake vigorously (avoids emulsions). Invert gently.
4 Separation Separate layers immediately. Do not let them sit.
5 Drying Dry organic layer over Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ (Magnesium is a Lewis acid and can coordinate the 8-HQ moiety).[1]
6 Evaporation Rotary evaporate at < 40°C .
Protocol B: The "Anhydrous" Workup (Recommended)

Use this for maximum yield preservation.[1][2]

  • Dilute the reaction mixture with an equal volume of cold Ethyl Acetate or DCM.

  • Filter through a sintered glass funnel packed with a 1-inch pad of Celite. This removes polar sludge and inorganic salts.[1]

  • Wash the filter cake with cold solvent.[1][2]

  • Concentrate the filtrate under reduced pressure.

  • Purify immediately via flash chromatography.

    • Stationary Phase: Silica Gel (neutralized).[1]

    • Eluent: Hexanes/Ethyl Acetate gradient.[1]

Module 4: Visualization of Logic

Diagram 1: The Hydrolysis Risk Landscape

Caption: Mechanisms of failure showing how pH and Metals accelerate ester cleavage.[2]

HydrolysisRisk Ester Methyl 8-hydroxyquinoline-2-carboxylate Intermediate Activated Complex (Highly Electrophilic) Ester->Intermediate Factor_pH High pH (>8.0) (NaHCO3, NaOH) Factor_pH->Intermediate Nucleophilic Attack (OH-) Factor_Metal Trace Metals (Fe3+, Cu2+) Factor_Metal->Intermediate Lewis Acid Activation Factor_Elect Electronic Effect (Pyridine Ring) Factor_Elect->Intermediate Inductive Withdrawal Result_Acid Hydrolysis Product (Carboxylic Acid - Water Soluble) Intermediate->Result_Acid Fast Cleavage Result_Chelate Metal Complex (Green/Black Emulsion) Intermediate->Result_Chelate Coordination

Diagram 2: Workup Decision Tree

Caption: Logical flow for selecting the correct isolation method based on reaction conditions.

WorkupDecision Start Reaction Complete Check_Salts Are massive inorganic salts present? Start->Check_Salts Route_Aq Aqueous Workup (Protocol A) Check_Salts->Route_Aq Yes (Need to wash) Route_Dry Anhydrous Workup (Protocol B) Check_Salts->Route_Dry No (Soluble reagents) Condition_pH CRITICAL: Use pH 6.0 Buffer (Phosphate/Citrate) Route_Aq->Condition_pH Final Isolate Ester Route_Dry->Final Filter & Evaporate Condition_Temp Keep Cold (0°C) Condition_pH->Condition_Temp Condition_Temp->Final

[1]

References

  • Betti, M., et al. (2014).[1][2] Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.[1] Royal Society of Chemistry.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[1] 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach. PMC.[1] Retrieved from [Link]

Sources

Optimization

"Methyl 8-hydroxyquinoline-2-carboxylate" degradation pathways and prevention

Welcome to the technical support center for Methyl 8-hydroxyquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 8-hydroxyquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your experiments.

Introduction to the Stability of Methyl 8-hydroxyquinoline-2-carboxylate

Methyl 8-hydroxyquinoline-2-carboxylate is a versatile molecule with applications stemming from its quinoline core, which imparts unique chemical and biological properties, including potent metal-chelating abilities.[1][2] However, the very functional groups that make this compound valuable also render it susceptible to various degradation pathways. Understanding these vulnerabilities is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the common degradation mechanisms and provide actionable strategies for their prevention.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of Methyl 8-hydroxyquinoline-2-carboxylate has turned yellow/brown. What is happening and is my sample still usable?

Answer: A color change, particularly the development of a yellow or brown hue, is a strong indicator of chemical degradation. This is most likely due to the oxidation of the 8-hydroxy group on the quinoline ring, leading to the formation of quinone-type structures, which are often colored.[3]

Is it still usable? For quantitative studies or experiments where compound purity is critical, the sample is likely compromised and should be discarded. The presence of degradation products can lead to inaccurate measurements and potentially interfere with biological assays. For some preliminary qualitative applications, it might be acceptable, but this should be determined on a case-by-case basis with caution.

Troubleshooting Steps:

  • Review your storage conditions: Was the solution exposed to light? Was the container properly sealed? Was it stored at the recommended temperature?

  • Check the pH of your solvent: Highly acidic or basic conditions can accelerate degradation.

  • Consider the solvent purity: Trace metal impurities in solvents can catalyze oxidative degradation.[3]

Diagram: Postulated Oxidative Degradation Pathway

M8HQ Methyl 8-hydroxyquinoline-2-carboxylate Oxidized_Intermediate Oxidized Intermediate (Radical Species) M8HQ->Oxidized_Intermediate [O], light, metal ions Quinone Quinone-type Degradants (Colored) Oxidized_Intermediate->Quinone Further Oxidation

Caption: Postulated oxidative degradation of Methyl 8-hydroxyquinoline-2-carboxylate.

FAQ 2: I am seeing a new peak in my HPLC chromatogram that elutes earlier than the parent compound. What could this be?

Answer: An earlier eluting peak in a reversed-phase HPLC analysis typically indicates a more polar compound. A likely candidate for this degradation product is 8-hydroxyquinoline-2-carboxylic acid . This results from the hydrolysis of the methyl ester group.

Causality: The ester linkage in Methyl 8-hydroxyquinoline-2-carboxylate is susceptible to both acid- and base-catalyzed hydrolysis. The presence of water in your solvent, especially at non-neutral pH, can facilitate this degradation over time.

Prevention:

  • Use anhydrous solvents whenever possible for preparing stock solutions.

  • Prepare aqueous solutions fresh before use.

  • Buffer your solutions to a neutral or slightly acidic pH (pH 5-7) to minimize both acid and base-catalyzed hydrolysis.

  • Store solutions at low temperatures (2-8 °C or -20 °C) to slow down the hydrolysis rate.

Diagram: Hydrolytic Degradation Pathway

M8HQ Methyl 8-hydroxyquinoline-2-carboxylate HQC 8-Hydroxyquinoline-2-carboxylic acid M8HQ->HQC H₂O, H⁺ or OH⁻ Methanol Methanol M8HQ->Methanol H₂O, H⁺ or OH⁻

Caption: Hydrolysis of Methyl 8-hydroxyquinoline-2-carboxylate.

FAQ 3: My experimental results are inconsistent, especially when I repeat the experiment on different days. Could compound instability be the cause?

Answer: Absolutely. Inconsistent results are a classic sign of a compound degrading over the course of your study. Photodegradation is a common culprit for light-sensitive compounds like quinoline derivatives. The quinoline ring system can absorb UV radiation, leading to the formation of reactive excited states and subsequent decomposition.[4]

Self-Validating Protocol for Prevention:

  • Work in a light-controlled environment: Use a fume hood with the sash down and the light off when handling the compound and its solutions.

  • Use amber glassware: Always store stock solutions and experimental samples in amber vials or tubes to protect them from ambient light.

  • Prepare fresh dilutions: Avoid using diluted solutions that have been stored for an extended period, even if refrigerated. Prepare fresh dilutions from a protected stock solution for each experiment.

  • Include a "time-zero" control: Analyze a freshly prepared sample at the beginning of your experiment and compare it to samples analyzed at the end to assess for any degradation that may have occurred during the experimental timeframe.

In-Depth Technical Guide: Proactive Stability Management

Recommended Storage and Handling Procedures

To ensure the long-term stability of Methyl 8-hydroxyquinoline-2-carboxylate, adhere to the following guidelines:

ConditionSolid CompoundStock Solutions (in organic solvent)Aqueous Solutions
Temperature 2-8°C (short-term), -20°C (long-term)-20°C or -80°CPrepare fresh; if storage is necessary, aliquot and store at -80°C.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Purge headspace with inert gas before sealing.Degas the aqueous buffer prior to dissolution and handle under inert gas if possible.
Light Store in an amber vial in the dark.Store in amber vials or wrap clear vials in aluminum foil.Prepare and handle in a light-protected environment.
Container Tightly sealed glass vial.Tightly sealed glass vials with PTFE-lined caps.Sterile, nuclease-free polypropylene or glass vials.
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the stability profile of your compound under your specific experimental conditions.[5][6] This will help you identify potential degradants and develop stability-indicating analytical methods.

Objective: To investigate the stability of Methyl 8-hydroxyquinoline-2-carboxylate under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Methyl 8-hydroxyquinoline-2-carboxylate

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 8-hydroxyquinoline-2-carboxylate in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a sealed vial of the stock solution at 60°C for 48 hours.

    • Prepare solutions from the solid sample and dilute the liquid sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or clear vial) to a calibrated light source in a photostability chamber (e.g., ICH option 2).

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples by HPLC at various time points.

Data Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. If using an MS detector, attempt to identify the mass of the degradation products to aid in their structural elucidation.

Diagram: Forced Degradation Study Workflow

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (Solid & Solution, 60-80°C) Thermal->Analysis Photo Photolytic (ICH guidelines) Photo->Analysis Stock Stock Solution of Methyl 8-hydroxyquinoline-2-carboxylate Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Data Interpretation: - Purity Assessment - Degradant Identification - Pathway Elucidation Analysis->Data

Caption: Workflow for a comprehensive forced degradation study.

References

  • Zhang, H., et al. (2012). Photolytic degradation of methylmercury enhanced by binding to natural organic ligands.
  • PhytoBank. (2015). Showing methyl 8-hydroxyquinoline-2-carboxylate (PHY0084059). Retrieved from [Link]

  • Al-Omair, M. A., & Al-Warthan, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • Shen, Y., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 393-406.
  • Hancock, R. D., & Martell, A. E. (1998). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 283(1), 12-20.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-Hydroxyquinoline-2-Carboxylate. Retrieved from [Link]

  • Crisponi, G., et al. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Biomolecules, 10(6), 930.
  • Buglyó, P., et al. (2019). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Dalton Transactions, 48(31), 11847-11858.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • Chirico, R. D., et al. (2007). Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline.
  • Popa, M., et al. (2019). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities.
  • MDPI. (n.d.). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Retrieved from [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • Agilent. (2016). Guidelines for Trouble Shooting and Maintenance of ICP-OES Systems. Retrieved from [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 8-hydroxyquinoline-2-carboxylate

Status: Online Operator: Senior Application Scientist Ticket ID: PUR-MQ-8HQ-001 Subject: Troubleshooting Impurity Removal & Isolation Protocols Initial Triage: Diagnose Your Crude Q: My crude product looks wrong. How do...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PUR-MQ-8HQ-001 Subject: Troubleshooting Impurity Removal & Isolation Protocols

Initial Triage: Diagnose Your Crude

Q: My crude product looks wrong. How do I identify the primary contaminant based on visual cues?

A: In quinoline chemistry, visual inspection is a powerful diagnostic tool. Compare your crude material against this symptom chart to determine the immediate course of action.

SymptomLikely ImpurityRoot CauseRecommended Protocol
Sticky / Tarry Black Residue Polymerized quinolinesOxidation / Thermal degradationProtocol C (Trituration)
Bright Yellow/Orange Solid 8-Hydroxyquinoline-2-carboxylic acid (Free Acid)Incomplete EsterificationProtocol A (Bicarbonate Wash)
Red/Brown Discoloration Quinone-type oxidation productsAir oxidation of the phenolProtocol D (Adsorption)
Green/Grey Tint Metal-Ligand Complexes (Cu, Fe, Zn)Catalyst residue or equipment leachingProtocol B (Chelation Break)
Chemical Purification Protocols (The "Wet" Work)

Q: My LC-MS shows a large peak for the unreacted acid (MW 189). How do I remove it without hydrolyzing my ester?

A: This is the most common issue. You must exploit the pKa differential between the carboxylic acid impurity and the phenolic hydroxyl group of your product.

  • The Science:

    • Impurity (Carboxylic Acid):

      
      . Reacts with weak bases (NaHCO₃) to form a water-soluble carboxylate salt.
      
    • Product (Phenol):

      
      . Does not react significantly with weak bases; remains protonated and organic-soluble.
      
    • Risk: Using a strong base (NaOH,

      
      ) will deprotonate the phenol (making the product water-soluble) AND hydrolyze the methyl ester. Do not use NaOH. 
      
Protocol A: The Bicarbonate Scavenger (Liquid-Liquid Extraction)
  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram).

    • Note: DCM is preferred due to higher solubility of quinolines.

  • The Wash: Wash the organic phase 3x with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Observation: CO₂ gas evolution indicates the neutralization of the free acid.

  • The Rinse: Wash the organic phase 1x with Brine to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Q: I suspect metal contamination (green tint). Since this molecule is a chelator, how do I strip the metals?

A: 8-hydroxyquinolines have a high affinity for transition metals (


). Standard water washes won't work. You need a "Ligand Exchange" strategy.
Protocol B: The EDTA Chelation Break
  • Preparation: Prepare a 0.1 M solution of Disodium EDTA adjusted to pH 7.0.

  • Extraction: Dissolve the crude ester in DCM.

  • Exchange: Vigorously stir the organic layer with the EDTA solution for 30 minutes.

    • Mechanism:[1][2][3] EDTA forms thermodynamically stronger complexes with metal ions (Fe, Cu, Zn) than the quinoline ester, effectively "stealing" the metal into the aqueous phase.

  • Separation: Separate layers and wash with water to remove residual EDTA.

Physical Purification Protocols (Solid State)

Q: I have removed the chemical impurities, but the solid is amorphous/sticky. How do I get crystals?

A: Methyl 8-hydroxyquinoline-2-carboxylate tends to form polymorphs. Recrystallization requires a solvent system that suppresses the solubility of the non-polar impurities while allowing the ester to crystallize slowly.

Protocol C: Methanol Trituration (For Tars)

Use this if your product is an oil or sticky solid.

  • Add ice-cold Methanol (MeOH) (2 mL/g) to the crude oil.

  • Sonicate for 5 minutes.

  • The dark impurities (tars) often dissolve in the methanol, while the ester precipitates as a beige/yellow solid.

  • Filter rapidly.

Protocol D: Activated Charcoal Polishing

Use this for color removal.

  • Dissolve crude in boiling Ethanol (EtOH) .

  • Add Activated Charcoal (5-10 wt%).

  • Reflux for 10 minutes.

  • Filter hot through a Celite pad to remove charcoal.

  • Cool the filtrate slowly to 4°C to induce crystallization.

Visualizing the Workflow

The following diagram illustrates the logical decision path for purification based on the specific chemical properties of the 8-hydroxyquinoline scaffold.

PurificationWorkflow Start Crude Methyl 8-hydroxyquinoline-2-carboxylate CheckImpurity Identify Primary Impurity Start->CheckImpurity AcidImpurity Unreacted Acid (MW 189) CheckImpurity->AcidImpurity High Acid Content MetalImpurity Metal Complex (Green/Grey) CheckImpurity->MetalImpurity Color Issue TarImpurity Tars/Polymers (Black/Sticky) CheckImpurity->TarImpurity Texture Issue NaHCO3 Wash w/ Sat. NaHCO3 (Removes Acid, Spares Phenol) AcidImpurity->NaHCO3 EDTA Wash w/ 0.1M EDTA (pH 7) (Ligand Exchange) MetalImpurity->EDTA Trituration Cold MeOH Trituration TarImpurity->Trituration Recryst Recrystallization (EtOH or DCM/Hexane) NaHCO3->Recryst EDTA->Recryst Trituration->Recryst Final Pure Crystalline Ester Recryst->Final

Figure 1: Purification Logic Flowchart. Green nodes indicate active purification steps; Blue nodes indicate state changes.

Critical Stability & Storage Data

Q: Once purified, how do I store it?

A: This compound is susceptible to two degradation pathways: Hydrolysis (reverting to the acid) and Oxidation (browning).

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials (light sensitive).

  • Shelf-Life: 6 months in solution; 2 years as a dry solid.

References
  • PubChem. (2025).[4][5] Methyl 8-hydroxyquinoline-2-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2015). General Procedure for the Synthesis of 8-Hydroxyquinolines. ChemSpider/RSC. [Link]

  • University of North Carolina Wilmington. (2010). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Analysis of Methyl 8-hydroxyquinoline-2-carboxylate

Executive Summary Analyzing Methyl 8-hydroxyquinoline-2-carboxylate presents a unique "double-threat" challenge in HPLC. Unlike standard small molecules, this analyte contains two distinct interference mechanisms within...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyzing Methyl 8-hydroxyquinoline-2-carboxylate presents a unique "double-threat" challenge in HPLC. Unlike standard small molecules, this analyte contains two distinct interference mechanisms within its structure:

  • A Basic Nitrogen (Quinoline Ring): Susceptible to silanol interactions.[1]

  • A Phenolic Hydroxyl (Position 8): Adjacent to the nitrogen, creating a perfect bidentate pocket for metal chelation .

This guide moves beyond generic troubleshooting to address the specific chemical behavior of this molecule. If you are observing tailing factors (


) > 1.5, split peaks, or retention time shifting, follow the protocols below.

Section 1: The Mechanics of Failure

Q: Why is this specific molecule tailing when my system works for other compounds?

A: You are likely fighting two simultaneous wars: Ion-Exchange and Chelation .[1]

Most generic troubleshooting assumes only silanol interactions.[1] However, the 8-hydroxyquinoline moiety (oxine) is a well-known chelating agent used historically to extract metals.[1][2] In an HPLC system, it will bind to trace iron or stainless steel in your frits and column walls.

The "Double Threat" Mechanism:

TailingMechanism Analyte Methyl 8-hydroxyquinoline-2-carboxylate Silanol Residual Silanols (Si-O⁻) (Stationary Phase) Analyte->Silanol Ionic Interaction (Protonated Nitrogen) Metal Trace Metals (Fe²⁺/Fe³⁺) (Frits/System) Analyte->Metal Chelation (N + 8-OH Group) Tailing PEAK TAILING (Kinetic Lag) Silanol->Tailing Metal->Tailing

Figure 1: The dual-interaction mechanism causing peak distortion.[3][1] Note that chelation is often the dominant factor for this specific class of compounds.

Section 2: Mobile Phase Optimization

Q: What is the "Golden Protocol" for mobile phase preparation for this analyte?

A: You must suppress both ionization and chelation.[1] Standard TFA (Trifluoroacetic acid) is often insufficient because it does not mask metals.[1]

The Recommended Mobile Phase:

  • Buffer: 10–25 mM Ammonium Acetate or Phosphate.[1]

  • pH: Adjusted to 2.5 – 3.0 .

    • Why? The ester group at position 2 is electron-withdrawing, lowering the pKa of the ring nitrogen compared to quinoline (approx pKa ~2.5–3.0). Operating at pH 2.5 keeps the silanols neutral (

      
      ) while the analyte is protonated, reducing cation exchange.
      
  • Crucial Additive: EDTA (Ethylenediaminetetraacetic acid) or Medronic Acid .[1]

Protocol: The "Chelation-Killer" Mix

ComponentConcentrationFunction
Organic Modifier Methanol or AcetonitrileSolvation (MeOH often reduces tailing better for quinolines due to H-bonding).[3][1]
Aqueous Buffer 20 mM Ammonium PhosphateProvides ionic strength to swarm active sites.[3][1]
pH Modifier Phosphoric Acid (to pH 2.[3][1]5)Suppresses silanol ionization (



).[3][1]
Sacrificial Chelator 0.1 mM Na₂EDTA CRITICAL: Binds trace metals in the system before the analyte can.[3]

Warning: EDTA is not soluble in high organic %.[1] dissolve it in the aqueous portion before mixing with organic. If using LC-MS, substitute EDTA with Medronic Acid (5 µM) or use a passivated system, as EDTA suppresses ionization.

Section 3: Column Selection

Q: Is my C18 column compatible?

A: Standard C18 columns often fail with this analyte. The quinoline ring is planar and basic; it slips between C18 chains to interact with the silica surface.

Recommended Stationary Phases:

  • Base-Deactivated (BD) / High-Purity Silica:

    • Look for "Type B" silica with high surface coverage.[1]

    • Examples: Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Luna Omega.

  • Polar-Embedded Groups:

    • Columns with an embedded polar group (carbamate/amide) shield the silanols and provide an alternative interaction site for the polar ester/hydroxyl groups.

    • Benefit: These often run well in 100% aqueous conditions if needed.[1]

  • Phenyl-Hexyl:

    • Why? The

      
       interactions between the phenyl phase and the quinoline ring provide unique selectivity and often better peak shape than C18 for aromatic heterocycles.
      

Section 4: System Troubleshooting & Logic

Q: I added EDTA, but the peak is still tailing. What next?

A: If chemical modification fails, the issue is likely physical or related to "System Memory."

Troubleshooting Decision Tree:

TroubleshootingTree Start Symptom: Peak Tailing Step1 Add 0.1 mM EDTA to Mobile Phase Start->Step1 Check1 Did Tailing Improve? Step1->Check1 Solved Cause: Metal Chelation Maintain EDTA in method Check1->Solved Yes Step2 Check pH relative to pKa (Target pH 2.5) Check1->Step2 No Check2 Did Tailing Improve? Step2->Check2 Silanol Cause: Silanol Interaction Use 'Type B' Column Check2->Silanol Yes Step3 Inspect Physical Connections (Dead Volume) Check2->Step3 No Check3 Is Peak Broadening Independent of Flow? Step3->Check3 Physical Cause: Extra-Column Volume Replace tubing/fittings Check3->Physical Yes Overload Cause: Mass Overload Dilute Sample 1:10 Check3->Overload No

Figure 2: Step-by-step logic flow for isolating the root cause of asymmetry.

Advanced Tip: System Passivation

If you cannot use EDTA (e.g., in LC-MS), you must passivate your HPLC system to remove active iron sites.

  • Flush System: Remove the column.[1]

  • Passivation Solution: Flush lines with 6N Nitric Acid (for stainless steel systems) or a specific chelating wash (e.g., 1% EDTA in water) for 4 hours.[1]

  • Rinse: Thoroughly rinse with water until pH is neutral.[1]

  • Result: This creates an inert oxide layer or strips accessible ions, temporarily stopping the "8-hydroxy" chelation.[1]

Section 5: Sample Preparation

Q: Could my sample solvent be the problem?

A: Yes. Methyl 8-hydroxyquinoline-2-carboxylate has limited solubility in water but high solubility in organic solvents.[3][1]

  • The Error: Dissolving the sample in 100% DMSO or Acetonitrile and injecting it into a mobile phase that is 90% Water.

  • The Result: The analyte precipitates momentarily at the head of the column or travels faster than the mobile phase initially, causing a distorted "fronting" or "tailing" profile.[4]

  • The Fix: Dissolve the sample in the mobile phase or a solvent ratio that matches the initial gradient conditions (e.g., 10% ACN / 90% Buffer).

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link[1]

  • Dolan, J. W. (2003).[1] Peak Tailing and Column Aging.[1][5][6] LCGC North America.[1] Link

  • Agilent Technologies. (2020).[1] Strategies for the Analysis of Chelating Compounds. Agilent Technical Overview.[1] Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Guidance on Tailing Factor limits). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Chelation with Methyl 8-hydroxyquinoline-2-carboxylate

Executive Summary & Chemical Context Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) is a specialized derivative of the 8-hydroxyquinoline (8-HQ) scaffold.[1] Unlike the parent 8-HQ, which is a bidentate ligand, M8HQ2C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) is a specialized derivative of the 8-hydroxyquinoline (8-HQ) scaffold.[1] Unlike the parent 8-HQ, which is a bidentate ligand, M8HQ2C introduces a methyl ester at the C2 position. This modification serves two critical functions in drug development and metallopharmacology:

  • Lipophilicity Modulation: The ester masks the polar carboxylate, enhancing membrane permeability (e.g., blood-brain barrier penetration) compared to the free acid.

  • Steric & Electronic Tuning: The electron-withdrawing ester group lowers the pKa of the phenolic hydroxyl (increasing acidity) while providing steric bulk that influences metal coordination geometry.

The Critical Challenge: The central issue users encounter is the "Ester Stability Paradox." To bind metals effectively, the phenolic hydroxyl must be deprotonated (requiring base). However, aqueous basic conditions rapidly hydrolyze the ester to the thermodynamic sink: the 8-hydroxyquinoline-2-carboxylic acid (8-HQA) tridentate complex.

This guide provides protocols to control this pathway, allowing you to selectively target either the intact ester complex or the hydrolyzed acid complex .

Pre-Experimental Checklist: Solubility & Stability

Before initiating chelation, verify your solvent system. M8HQ2C exhibits poor water solubility (~1 g/L) and requires organic co-solvents.

Solubility Compatibility Table
Solvent SystemSolubility RatingApplication Note
DMSO Excellent (>50 mM)Ideal for biological stock solutions; difficult to remove.[1]
Methanol/Ethanol GoodPreferred for crystallization; susceptible to solvolysis (transesterification) if heated with strong base.[1]
DCM / Chloroform Moderate/GoodCrucial for preserving the ester ; use for anhydrous chelation.[1]
Water (pH 7.4) Poor (< 1 mM)Requires <1% DMSO spike; prone to precipitation upon metal addition.[1]

Troubleshooting Guides & Protocols

Scenario A: Preserving the Ester (Kinetic Control)

Goal: Synthesize the metal complex without hydrolyzing the methyl ester (e.g., for lipophilic pro-drug studies).

The Problem: Users often report the disappearance of the ester peak (IR ~1720 cm⁻¹) or formation of a tridentate species. The Cause: Presence of water and strong hydroxide bases (NaOH/KOH).

Protocol: Anhydrous Chelation [1]

  • Solvent: Use anhydrous Methanol or Dichloromethane (DCM).

  • Base: Use a non-nucleophilic organic base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . Avoid hydroxide bases.

  • Stoichiometry: 1:1 or 2:1 (Ligand:Metal) depending on the metal's preferred geometry.

  • Procedure:

    • Dissolve M8HQ2C (1 eq) in anhydrous DCM.

    • Add TEA (1.1 eq) to deprotonate the phenol. Observation: Solution usually deepens in yellow/orange color.

    • Add Metal Salt (e.g., ZnCl₂, CuCl₂) dissolved in minimum anhydrous MeOH.

    • Stir at Room Temperature (Do NOT reflux).

  • Validation (Self-Check):

    • IR Spectroscopy: Confirm retention of the Ester C=O stretch at ~1715–1730 cm⁻¹ .

    • TLC: The complex should have a different Rf than the free ligand but should not streak like the carboxylic acid.

Scenario B: The "In Situ" Hydrolysis (Thermodynamic Control)

Goal: Generate the highly stable 8-hydroxyquinoline-2-carboxylic acid (8-HQA) complex using the ester as a cleaner starting material.[1]

The Problem: Incomplete conversion or mixed species (ester + acid complexes). The Cause: Insufficient pH or temperature.

Protocol: Hydrolytic Chelation

  • Solvent: 50% Ethanol / 50% Water.

  • Base: 2.5 eq NaOH (2 eq for hydrolysis/deprotonation + 0.5 eq excess).

  • Procedure:

    • Reflux M8HQ2C with NaOH for 30 mins before adding metal (converts Ester → Carboxylate).

    • Add Metal Salt (e.g., CuSO₄).[2]

    • Precipitate forms almost immediately (The 8-HQA metal complexes are often insoluble in water).

  • Validation (Self-Check):

    • IR Spectroscopy: Disappearance of Ester C=O; appearance of Carboxylate asymmetric stretch (~1600–1650 cm⁻¹ ).

Decision Logic & Pathway Visualization

The following diagram illustrates the bifurcation between preserving the ester and forming the thermodynamic acid complex.

ChelationPathways Start Start: M8HQ2C (Methyl Ester) Decision Target Goal? Start->Decision PathA Path A: Lipophilic Complex (Preserve Ester) Decision->PathA Bio-Permeability PathB Path B: Thermodynamic Trap (Hydrolyze to Acid) Decision->PathB Max Stability CondA Conditions: Anhydrous DCM/MeOH Base: TEA/DIPEA Temp: 25°C PathA->CondA CondB Conditions: Aqueous/EtOH Base: NaOH/KOH Temp: Reflux PathB->CondB ResultA Result: Bidentate Ester Complex (N, O-Phenol coord) Lipophilic CondA->ResultA Kinetic Control ResultB Result: Tridentate Acid Complex (N, O-Phenol, O-Carboxyl) Highly Stable / Insoluble CondB->ResultB Ester Cleavage

Caption: Decision tree for M8HQ2C chelation. Path A maintains the ester for lipophilicity; Path B utilizes hydrolysis to form the highly stable tridentate 8-HQA complex.

Frequently Asked Questions (Technical)

Q1: Why does my reaction mixture turn cloudy immediately upon adding Zn(II) or Cu(II)?

  • Diagnosis: This is likely "Ligand Dumping." The metal complex is often significantly less soluble than the free ligand, especially in aqueous buffers.

  • Fix: Increase the DMSO percentage to 10-20%. If working in water (Path B), this precipitation is actually the desired product—filter and wash it.

Q2: I see two spots on my TLC after the reaction. Is my purity compromised?

  • Diagnosis: You are likely observing partial hydrolysis. One spot is the Ester-Complex, the other is the Acid-Complex (or free acid).

  • Fix: If you want the Ester-Complex, ensure your solvents are anhydrous and switch from hydroxide bases to hindered amines (DIPEA). Even trace water with metal ions can catalyze ester hydrolysis (Lewis acid catalysis).

Q3: How does the "2-carboxylate" group affect metal binding affinity compared to standard 8-HQ?

  • Insight: The ester group is electron-withdrawing. This lowers the pKa of the phenol (making it more acidic, ~pKa 9.2 vs 9.9 for 8-HQ), meaning it chelates at a slightly lower pH. However, the bulky ester group at the 2-position creates steric hindrance , potentially destabilizing planar bis-complexes (

    
    ) compared to unsubstituted 8-HQ. This often results in distorted geometries.
    

Q4: Can I use this ligand for Iron (Fe) chelation?

  • Warning: Fe(III) has a very high affinity for the hydrolyzed carboxylate form (8-HQA). In the presence of Fe(III) and water, the hydrolysis of the ester is often accelerated due to the metal acting as a Lewis acid catalyst. Expect the final product to be the Fe-(8-HQA) complex unless strictly anhydrous conditions are maintained.

References

  • Chemical Properties & Synthesis

    • National Center for Biotechnology Information. (2026).[3] PubChem Compound Summary for CID 12336161, Methyl 8-hydroxyquinoline-2-carboxylate.[1] Retrieved from .

  • Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914.
  • 8-HQ Derivative Applications

    • Prachayasittikul, V., et al. (2013).[4] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Retrieved from .[5]

  • Stability Constants (Analogous Acid Form): Smith, R.M., & Martell, A.E. (2004). Critical Stability Constants Database. NIST. (Reference for 8-hydroxyquinoline-2-carboxylic acid stability constants, log K1 ~10-12 for Cu(II)).

Sources

Reference Data & Comparative Studies

Validation

Methyl 8-Hydroxyquinoline-2-Carboxylate: A Strategic Guide to Next-Gen Metal Ionophores

Executive Summary: The Shift from Depletion to Redistribution Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) represents a paradigm shift in metallopharmacology. Unlike traditional chelators (e.g., Deferoxamine, EDTA) t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Depletion to Redistribution

Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) represents a paradigm shift in metallopharmacology. Unlike traditional chelators (e.g., Deferoxamine, EDTA) that function by systemically stripping metals to treat overload, M8HQ2C acts as a lipophilic metallochaperone (ionophore) .

Its primary advantage lies in its "Trojan Horse" mechanism: the methyl ester functionality grants superior membrane permeability, allowing the compound to enter cells passively. Once intracellular, it undergoes metal-promoted hydrolysis to its active acid form (8-HQC), a tridentate chelator with significantly higher stability constants than its bidentate predecessors (e.g., 8-Hydroxyquinoline, Clioquinol). This guide details the mechanistic advantages, comparative performance, and validation protocols for researchers targeting cancer and neurodegenerative pathways.

Chemical Profile & Mechanism of Action[1][2][3][4]

The "Smart" Activation Mechanism

The defining feature of M8HQ2C is its activation trigger. While the ester itself is a weak ligand, it is rapidly hydrolyzed into the potent 8-hydroxyquinoline-2-carboxylic acid (8HQC) in the presence of specific metal ions (Cu²⁺ > Ni²⁺ > Zn²⁺). This ensures that chelation occurs preferentially at sites of metal accumulation (e.g., cancer cell mitochondria).

  • Step 1: Permeation. The lipophilic methyl ester crosses the plasma membrane.

  • Step 2: Metal Recognition. The pyridine nitrogen and phenolic oxygen bind a metal ion.

  • Step 3: Catalytic Hydrolysis. The coordinated metal ion polarizes the ester carbonyl, accelerating hydrolysis by orders of magnitude compared to spontaneous hydrolysis.

  • Step 4: Tridentate Locking. The resulting carboxylate group coordinates with the metal, forming a highly stable

    
     tridentate complex that generates ROS or inhibits proteasomes.
    
Mechanistic Pathway Diagram[1]

M8HQ2C_Mechanism Extracellular Extracellular Space Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Cytosol Membrane->Intracellular Complex_Intermediate Metal-Ester Complex (Weak Bidentate) Intracellular->Complex_Intermediate + Cu²⁺/Zn²⁺ M8HQ2C M8HQ2C (Ester) Lipophilic Pro-Drug M8HQ2C->Membrane Passive Diffusion Metal Free Metal Ions (Cu²⁺/Zn²⁺) Hydrolysis Metal-Promoted Hydrolysis Complex_Intermediate->Hydrolysis Catalysis Active_Chelator 8-HQC (Acid) (Tridentate Ligand) Hydrolysis->Active_Chelator ROS ROS Generation (Fenton Reaction) Active_Chelator->ROS Redox Cycling Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis

Figure 1: The "Trojan Horse" mechanism of M8HQ2C. The lipophilic ester penetrates the cell and is catalytically hydrolyzed by the target metal itself, locking it into a stable tridentate complex that drives apoptosis.

Comparative Performance Analysis

The following table contrasts M8HQ2C with industry-standard chelators. M8HQ2C is superior in applications requiring intracellular targeting and redox modulation.

FeatureM8HQ2C (Methyl Ester) Deferoxamine (DFO) Clioquinol (CQ) EDTA
Primary Class Pro-Ionophore / Tridentate PrecursorSiderophore / Hexadentate ChelatorIonophore / Bidentate ChelatorGeneral Chelator
Membrane Permeability High (Lipophilic Ester)Very Low (Hydrophilic)Moderate (Lipophilic)Negligible (Charged)
Binding Mode Tridentate

after hydrolysis
Hexadentate

Bidentate

Hexadentate
Stability (log K) High (Tridentate effect)Very High (Fe specific)ModerateModerate to High
Selectivity Cu²⁺, Zn²⁺, Fe²⁺ (Tunable)Fe³⁺ (Highly Specific)Zn²⁺, Cu²⁺Non-selective (Ca²⁺, Mg²⁺, etc.)
Mechanism of Kill ROS Generation / Proteasome InhibitionIron Depletion (Starvation)Ion RedistributionMembrane Disruption (if high conc)
Key Advantage Intracellular Activation ; Metal-specific hydrolysis prevents systemic stripping.Gold standard for systemic iron overload.CNS permeable; historical precedence.Cheap, standard buffer component.
Why M8HQ2C Wins for Drug Development:
  • Retention: The tridentate complex formed after hydrolysis is more stable than the bidentate complex of Clioquinol, reducing the risk of "metal leakage" during transport.

  • Specificity: The hydrolysis rate is metal-dependent (Cu > Zn), allowing for potential kinetic selectivity toward copper-rich cancer cells.

Experimental Validation Protocols

To validate the advantages of M8HQ2C in your specific application, use the following self-validating workflows.

Protocol A: Metal-Promoted Hydrolysis Assay

Objective: Confirm the "smart" activation mechanism by measuring hydrolysis rates in the presence of different metals.

Reagents:

  • M8HQ2C (100 µM stock in DMSO).

  • Metal Chlorides (CuCl₂, ZnCl₂, NiCl₂, MgCl₂; 10 mM aqueous stocks).

  • Buffer: 50 mM HEPES, pH 7.4.

Workflow:

  • Blank Preparation: Mix 990 µL Buffer + 10 µL M8HQ2C. Measure Absorbance (300–500 nm) at t=0.

  • Reaction Setup: Prepare separate cuvettes for each metal.

    • Add 10 µL Metal Stock (100 µM final, 1:1 equivalent) to the buffered M8HQ2C solution.

  • Kinetic Monitoring: Monitor the spectral shift every 5 minutes for 1 hour.

    • Expected Result: The ester peak (approx. 300 nm) will decrease, and a new red-shifted band (metal-complexed acid) will appear.

    • Validation: Cu²⁺ should induce the fastest shift (minutes), while Mg²⁺ should show negligible change (hours/days).

Protocol B: Intracellular ROS Generation (The "Ionophore" Test)

Objective: Distinguish M8HQ2C from simple chelators (like DFO) by proving it increases oxidative stress rather than reducing it.

Reagents:

  • Cell Line: HeLa or MCF-7.

  • Probe: DCFDA (2',7'-dichlorofluorescin diacetate).

  • Controls: DFO (Negative control for ROS), H₂O₂ (Positive control).

Workflow:

  • Seeding: Seed cells in 96-well black plates (10,000 cells/well). Incubate 24h.

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: M8HQ2C (1–10 µM).

    • Group C: M8HQ2C + CuCl₂ (10 µM) [To test synergy].

    • Group D: DFO (100 µM).

  • Staining: After 4h incubation, wash cells and add 10 µM DCFDA in serum-free media. Incubate 30 min.

  • Readout: Measure Fluorescence (Ex/Em: 485/535 nm).

Data Interpretation:

  • M8HQ2C: Should show increased fluorescence (ROS generation).

  • M8HQ2C + Cu: Significant amplification of ROS (confirms ionophore mechanism).

  • DFO: Should show decreased or baseline fluorescence (ROS scavenging/prevention).

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture (HeLa/MCF-7) Split Split into Treatment Groups Start->Split Group1 Control (DMSO) Split->Group1 Group2 M8HQ2C Only (1-10 µM) Split->Group2 Group3 M8HQ2C + Cu²⁺ (Synergy Test) Split->Group3 Group4 DFO (Chelator Control) Split->Group4 Assay Add DCFDA Probe (ROS Detection) Group1->Assay Group2->Assay Group3->Assay Group4->Assay Readout Fluorescence Measurement (485/535 nm) Assay->Readout Result1 Baseline ROS Readout->Result1 Result2 Moderate Increase Readout->Result2 Result3 High Increase (Ionophore Effect) Readout->Result3 Result4 No Increase / Decrease Readout->Result4

Figure 2: Workflow for distinguishing ionophore activity (ROS generation) from simple chelation using DCFDA fluorescence.

References

  • PubChem. (2025).[1] Methyl 8-hydroxyquinoline-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hay, R. W., & Clark, C. R. (1977). Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline and 8-Hydroxyquinoline. Dalton Transactions. (Contextualized from search results on metal-promoted hydrolysis).
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[2][3] Retrieved from [Link]

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Methyl 8-hydroxyquinoline-2-carboxylate as a Fluorescent Probe

For researchers, scientists, and professionals in drug development, the quest for precise and reliable molecular tools is perpetual. Fluorescent probes, in particular, have revolutionized our ability to visualize and qua...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for precise and reliable molecular tools is perpetual. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify biological processes in real-time.[1][2] This guide provides an in-depth validation and comparative analysis of a promising yet under-characterized molecule: Methyl 8-hydroxyquinoline-2-carboxylate . We will explore its potential as a fluorescent probe, compare it with established alternatives, and provide the rigorous experimental protocols necessary for its validation.

The 8-Hydroxyquinoline Scaffold: A Privileged Platform for Fluorescence Sensing

The 8-hydroxyquinoline (8-HQ) framework is a cornerstone in the design of fluorescent chemosensors.[3][4] In its native state, 8-HQ and its derivatives typically exhibit weak fluorescence. This is due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, a process that provides a non-radiative decay pathway. However, upon chelation with a metal ion, this proton is displaced, and the resulting complex exhibits a significant enhancement in fluorescence.[5][6] This phenomenon, known as chelation-enhanced fluorescence (CHEF), is the foundation of their utility as "turn-on" fluorescent probes. The increased rigidity of the molecule upon metal binding also contributes to the enhanced fluorescence emission.[5][6]

Methyl 8-hydroxyquinoline-2-carboxylate, a derivative of this versatile scaffold, holds the promise of tailored applications, potentially offering unique selectivity or photophysical properties. This guide will walk you through the essential steps to unlock and validate this potential.

Proposed Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate

DOT script for the synthesis of Methyl 8-hydroxyquinoline-2-carboxylate:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 8-hydroxyquinoline-2-carboxylic acid 8-hydroxyquinoline-2-carboxylic acid Methyl 8-hydroxyquinoline-2-carboxylate Methyl 8-hydroxyquinoline-2-carboxylate 8-hydroxyquinoline-2-carboxylic acid->Methyl 8-hydroxyquinoline-2-carboxylate Reflux Methanol Methanol Methanol->Methyl 8-hydroxyquinoline-2-carboxylate Solvent & Reagent H2SO4_cat H₂SO₄ (cat.) H2SO4_cat->Methyl 8-hydroxyquinoline-2-carboxylate Catalyst

Caption: Proposed Fischer esterification for the synthesis of Methyl 8-hydroxyquinoline-2-carboxylate.

Experimental Protocol: Synthesis
  • Dissolution: In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carboxylic acid in an excess of methanol.

  • Acidification: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After completion, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Comparative Analysis: Key Performance Metrics of Fluorescent Probes

To validate Methyl 8-hydroxyquinoline-2-carboxylate, its performance must be benchmarked against established fluorescent probes for similar applications, such as the detection of zinc ions (Zn²⁺), a common target for 8-HQ derivatives. Key competitors in this space include Zinquin and FluoZin-3.

Parameter Methyl 8-hydroxyquinoline-2-carboxylate (Hypothetical) Zinquin (ethyl ester) FluoZin-3
Excitation Max (λex) ~370 nm~368 nm~494 nm
Emission Max (λem) ~490 nm~485 nm~516 nm
Stokes Shift ~120 nm~117 nm~22 nm
Quantum Yield (Φ) To be determinedModerateHigh (upon Zn²⁺ binding)
Metal Ion Selectivity To be determined (Expected for Zn²⁺, Al³⁺)Primarily Zn²⁺Primarily Zn²⁺

Note: The values for Methyl 8-hydroxyquinoline-2-carboxylate are hypothetical and based on the general properties of 8-HQ derivatives. Experimental validation is required.

A Rigorous, Step-by-Step Validation Protocol

The following protocols provide a comprehensive framework for the validation of Methyl 8-hydroxyquinoline-2-carboxylate as a fluorescent probe.

Photophysical Characterization

This initial phase is crucial for understanding the fundamental fluorescent properties of the compound.

DOT script for the photophysical characterization workflow:

G cluster_workflow Photophysical Characterization Workflow A Prepare Solutions (Probe in various solvents) B Measure Absorbance Spectra (UV-Vis Spectrophotometer) A->B C Measure Fluorescence Spectra (Fluorometer) A->C D Determine Excitation & Emission Maxima C->D F Determine Quantum Yield (Relative Method) C->F E Calculate Stokes Shift D->E

Caption: Workflow for the photophysical characterization of a novel fluorescent probe.

  • Solution Preparation: Prepare stock solutions of Methyl 8-hydroxyquinoline-2-carboxylate in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and water with a co-solvent if necessary).

  • Absorbance Spectroscopy: Using a UV-Vis spectrophotometer, record the absorbance spectra of the probe in each solvent to determine the wavelength of maximum absorbance (λ_abs_).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum).

    • Record the emission spectrum by exciting the sample at the determined λ_abs_ and scanning the emission wavelengths. The peak of this spectrum will give you the wavelength of maximum emission (λ_em_).

  • Stokes Shift Calculation: Calculate the Stokes shift as the difference between the emission and absorption maxima (Stokes Shift = λ_em_ - λ_abs_).

  • Quantum Yield Determination:

    • The relative quantum yield (Φ_F_) can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

    • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the integrated fluorescence intensity and absorbance of each solution.

    • The quantum yield is calculated using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Evaluation of Metal Ion Sensing Capabilities

This set of experiments will determine the probe's selectivity and sensitivity towards various metal ions.

DOT script for the metal ion sensing evaluation workflow:

G cluster_workflow Metal Ion Sensing Evaluation A Prepare Probe Solution in Buffer B Selectivity Screening (Add various metal ions) A->B C Identify Responsive Metal Ions B->C D Titration Experiment (Varying concentrations of target ion) C->D E Determine Binding Stoichiometry (Job's Plot) D->E F Calculate Limit of Detection (LOD) D->F

Caption: Workflow for evaluating the metal ion sensing properties of a fluorescent probe.

  • Selectivity Screening:

    • Prepare a solution of Methyl 8-hydroxyquinoline-2-carboxylate in a suitable buffer (e.g., HEPES or TRIS at physiological pH).

    • In separate cuvettes, add an excess of various metal ion solutions (e.g., Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺) to the probe solution.

    • Measure the fluorescence emission spectrum for each mixture and compare it to the probe alone to identify which metal ions elicit a significant change in fluorescence.

  • Titration Experiment:

    • For the metal ion(s) that showed a response, perform a fluorescence titration.

    • To a solution of the probe, incrementally add small aliquots of the target metal ion solution and record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity (K_d_).

  • Job's Plot for Stoichiometry:

    • Prepare a series of solutions where the total molar concentration of the probe and the target metal ion is constant, but their molar fractions vary from 0 to 1.

    • Measure the fluorescence intensity of each solution and plot it against the mole fraction of the metal ion. The peak of the plot will indicate the stoichiometry of the probe-metal complex.

  • Limit of Detection (LOD) Calculation: The LOD can be calculated from the titration data using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank (probe alone) and k is the slope of the linear portion of the titration curve at low concentrations.

In Vitro and Live-Cell Imaging Validation

The final and most critical step is to assess the probe's utility in a biological context.

DOT script for the cell-based validation workflow:

G cluster_workflow Cell-Based Validation Workflow A Determine Cytotoxicity (e.g., MTT Assay) B Cell Loading Optimization (Concentration, Time, Temperature) A->B C Live-Cell Imaging (Fluorescence Microscopy) B->C D Induce Changes in Target Ion Concentration (e.g., with ionophores) C->D E Image and Quantify Fluorescence Changes D->E

Caption: Workflow for the validation of a fluorescent probe in a cellular context.

  • Cytotoxicity Assay: Before imaging, determine the potential toxicity of Methyl 8-hydroxyquinoline-2-carboxylate on the chosen cell line (e.g., HeLa, HEK293) using a standard MTT or similar cell viability assay. Use concentrations of the probe that are non-toxic for subsequent experiments.

  • Cell Loading:

    • Culture cells on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with a working solution of the probe in cell culture medium for a predetermined time (e.g., 30-60 minutes). Optimize the probe concentration and incubation time to achieve sufficient intracellular fluorescence with minimal background.

  • Live-Cell Imaging:

    • Wash the cells with fresh medium or a suitable buffer to remove excess probe.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

  • Modulation of Intracellular Metal Ion Concentration:

    • To confirm that the probe is responding to the target metal ion, manipulate its intracellular concentration. For example, to increase intracellular Zn²⁺, treat the cells with a Zn²⁺ salt (e.g., ZnCl₂) and an ionophore like pyrithione.

    • To decrease intracellular Zn²⁺, add a cell-permeable chelator such as TPEN.

    • Acquire fluorescence images before and after these treatments to observe the corresponding changes in intracellular fluorescence.

  • Co-localization Studies (Optional): To determine the subcellular localization of the probe and its target, co-stain the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

Conclusion and Future Outlook

Methyl 8-hydroxyquinoline-2-carboxylate, as a derivative of the well-established 8-hydroxyquinoline scaffold, presents a compelling case for investigation as a novel fluorescent probe. Its synthesis is anticipated to be straightforward, and based on the behavior of its analogs, it is likely to exhibit sensitivity towards biologically relevant metal ions.

The comprehensive validation workflow detailed in this guide provides a robust framework for any researcher or drug development professional to thoroughly characterize this and other potential fluorescent probes. By systematically evaluating its photophysical properties, metal ion selectivity, and performance in a cellular environment, the true potential of Methyl 8-hydroxyquinoline-2-carboxylate can be unlocked. The data generated from these experiments will be crucial in determining its specific applications, whether as a highly selective sensor for a particular metal ion, a tool for bio-imaging, or a component in high-throughput screening assays. The principles and protocols outlined here are not only a roadmap for the validation of this specific compound but also a testament to the rigorous scientific process required to bring new and powerful tools to the forefront of biological research.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). PubMed. Retrieved January 30, 2026, from [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). Horiba. Retrieved January 30, 2026, from [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (1987). Analytical Chemistry. Retrieved January 30, 2026, from [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014). Chemical Reviews. Retrieved January 30, 2026, from [Link]

  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. (2014). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Photo physical properties of 8-hydroxy quinoline. (2005). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 30, 2026, from [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry. Retrieved January 30, 2026, from [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). University of Victoria. Retrieved January 30, 2026, from [Link]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. (2018). RSC Publishing. Retrieved January 30, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 8-hydroxyquinoline-2-carboxylate

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and intermediates is the bedrock of reliable and reproducible results. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of Methyl 8-hydroxyquinoline-2-carboxylate, a key heterocyclic compound. We will move beyond simply listing protocols to explain the scientific rationale behind the choice of methodology, empowering you to make informed decisions for your analytical workflows.

Methyl 8-hydroxyquinoline-2-carboxylate's unique structure, featuring a quinoline core with both a hydroxyl and a carboxylate methyl ester group, presents specific analytical challenges, including its potential for metal chelation which can impact chromatographic performance. This guide will address these challenges head-on, providing detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, complete with the cross-validation data essential for ensuring method equivalency and regulatory compliance.

The Imperative of Cross-Validation

In the lifecycle of drug development, it is not uncommon for analytical methods to be transferred between laboratories or for different techniques to be used for the same analyte. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[1] This is a critical step in maintaining data integrity and ensuring the consistency of results across different analytical platforms.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation HPLC_Method HPLC Method Development Comparative_Analysis Comparative Analysis of Samples HPLC_Method->Comparative_Analysis Analyzes same samples GCMS_Method GC-MS Method Development GCMS_Method->Comparative_Analysis Analyzes same samples UVVis_Method UV-Vis Method Development UVVis_Method->Comparative_Analysis Analyzes same samples Statistical_Evaluation Statistical Evaluation (e.g., t-test, F-test) Comparative_Analysis->Statistical_Evaluation Method_Equivalency Demonstrated Method Equivalency Statistical_Evaluation->Method_Equivalency G Sample Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Capillary Column Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection (SIM Mode) Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate for Researchers and Drug Development Professionals

Methyl 8-hydroxyquinoline-2-carboxylate is a valuable scaffold in medicinal chemistry and materials science, owing to the versatile chelating and biological properties of the 8-hydroxyquinoline core. The efficiency of it...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 8-hydroxyquinoline-2-carboxylate is a valuable scaffold in medicinal chemistry and materials science, owing to the versatile chelating and biological properties of the 8-hydroxyquinoline core. The efficiency of its synthesis is a critical factor for researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering experimental insights and data to inform your choice of methodology.

Introduction

The synthesis of Methyl 8-hydroxyquinoline-2-carboxylate is most commonly approached via a two-step sequence: the formation of the quinoline ring system to yield 8-hydroxyquinoline-2-carboxylic acid, followed by esterification. The choice of the initial ring-forming reaction significantly impacts the overall efficiency, cost, and scalability of the process. This guide will focus on a comparative analysis of two prominent methods for the synthesis of the carboxylic acid precursor: the Friedländer annulation and the Doebner-von Miller reaction, followed by a standardized esterification protocol.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Friedländer Annulation cluster_1 Route 2: Doebner-von Miller Reaction cluster_2 Final Step: Esterification A 2-Amino-3-hydroxybenzaldehyde C 8-Hydroxyquinoline-2-carboxylic acid A->C Base-catalyzed condensation B Pyruvic Acid B->C D 2-Aminophenol F 8-Hydroxyquinoline-2-carboxylic acid D->F Acid-catalyzed cyclization E α,β-Unsaturated Carbonyl Precursor E->F G 8-Hydroxyquinoline-2-carboxylic acid I Methyl 8-hydroxyquinoline-2-carboxylate G->I Fischer Esterification (H+ catalyst) H Methanol H->I A Pyruvic Acid Enolate C Adduct Intermediate A->C Nucleophilic Attack B 2-Amino-3-hydroxybenzaldehyde B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 8-Hydroxyquinoline-2-carboxylic acid D->E Dehydration A Protonated Carboxylic Acid C Tetrahedral Intermediate A->C Nucleophilic Attack B Methanol B->C D Protonated Ester C->D Water Elimination E Methyl Ester D->E Deprotonation

Validation

Comparative Spectroscopic Guide: Methyl 8-hydroxyquinoline-2-carboxylate (MHQC) vs. 8-Hydroxyquinoline-2-carboxylic Acid (HQC)

Topic: Spectroscopic Analysis Comparison: Methyl 8-hydroxyquinoline-2-carboxylate vs. 8-Hydroxyquinoline-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Profes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis Comparison: Methyl 8-hydroxyquinoline-2-carboxylate vs. 8-Hydroxyquinoline-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Divergence

In the development of metallo-pharmaceuticals and chemosensors, the distinction between 8-hydroxyquinoline-2-carboxylic acid (HQC) and its ester derivative, Methyl 8-hydroxyquinoline-2-carboxylate (MHQC) , is critical. While both share the quinoline scaffold essential for metal chelation and excited-state intramolecular proton transfer (ESIPT), the functionalization at the C2 position drastically alters their spectroscopic signatures, solubility profiles, and biological permeability.

This guide provides a rigorous technical comparison of these two entities. As a Senior Application Scientist, I emphasize that the choice between the acid and the ester is not merely about solubility; it is about controlling the proton transfer dynamics and chelation geometry .

Structural Basis of Spectroscopic Differences

The spectroscopic divergence stems from the hydrogen-bonding networks available to each molecule.

  • HQC (Parent Acid): Exists often as a zwitterion in solution or forms strong intermolecular dimers in the solid state. It acts as a tridentate ligand (N, Phenolic O, Carboxyl O).[1]

  • MHQC (Ester): The methylation "caps" the carboxylic acid, preventing zwitterion formation at the C2 position and disrupting intermolecular dimerization. It acts primarily as a bidentate ligand, though the carbonyl oxygen can still participate in weak coordination.

Spectroscopic Analysis: The Core Comparison
A. Infrared Spectroscopy (FT-IR): The Carbonyl Fingerprint

The most immediate diagnostic tool for distinguishing these compounds is the carbonyl (


) stretching frequency.
FeatureHQC (Parent Acid)MHQC (Ester)Mechanistic Insight
O-H Stretch (COOH) Broad, 2500–3300 cm⁻¹Absent The "carboxylic dimer" envelope disappears in the ester.
C=O Stretch ~1680–1710 cm⁻¹~1720–1740 cm⁻¹Ester conjugation shifts the carbonyl band to higher wavenumbers compared to the H-bonded acid dimer.
C-O Stretch ~1210–1320 cm⁻¹~1250–1300 cm⁻¹Distinct "fingerprint" shifts due to the methoxy group.
B. Nuclear Magnetic Resonance (NMR): Proton Inventories

NMR provides the definitive purity assay. The disappearance of the labile acid proton and the appearance of the methoxy singlet are the key indicators.

  • Solvent Choice: DMSO-

    
     is recommended for both to prevent exchange of the phenolic proton and ensure solubility of the acid.
    
NucleusHQC (Parent Acid) Shifts (δ ppm)MHQC (Ester) Shifts (δ ppm)Interpretation
¹H (COOH) 13.0–14.0 (Broad/Invisible)Absent Rapid exchange often broadens the acid proton into the baseline.
¹H (OCH₃) Absent 3.95 – 4.05 (Singlet) The diagnostic "purity peak" for the ester.
¹H (Phenolic OH) ~10.5 (Variable)~10.2 (Sharp)Intramolecular H-bonding to the ring Nitrogen keeps this downfield.
¹³C (C=O) ~165.0~169.5Ester carbonyl carbons are typically shielded relative to acids.
C. UV-Vis & Fluorescence: ESIPT Dynamics

Both molecules exhibit Excited State Intramolecular Proton Transfer (ESIPT) , a photophysical cycle where the phenolic proton transfers to the quinoline nitrogen upon photoexcitation, resulting in a large Stokes shift (Enol absorption


 Keto emission).
  • HQC: Fluorescence is often quenched in protic solvents (water/methanol) due to intermolecular H-bonding disrupting the intramolecular ESIPT cycle.

  • MHQC: Exhibits stronger fluorescence in aprotic solvents. The ester group prevents the formation of carboxylate-mediated non-radiative decay pathways.

Diagram 1: The ESIPT Photophysical Cycle This diagram illustrates the proton transfer mechanism common to 8-HQ derivatives, which is the source of their unique fluorescence.

ESIPT_Cycle cluster_0 Key Difference Enol_S0 Enol (Ground State) S0 Enol_S1 Enol* (Excited) S1 Enol_S0->Enol_S1 Absorption (UV) Keto_S1 Keto* (Excited) S1 Enol_S1->Keto_S1 ESIPT (Fast Proton Transfer) Keto_S0 Keto (Ground State) S0 Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Back Proton Transfer Note MHQC (Ester) stabilizes this cycle in aprotic solvents better than HQC.

Caption: The ESIPT cycle showing the conversion from Enol to Keto tautomers in the excited state, responsible for the large Stokes shift emission.

Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: Comparative Solvatochromism (UV-Vis/Fluorescence)

Objective: Assess the impact of the ester group on ESIPT efficiency.

  • Stock Preparation: Prepare 10 mM stock solutions of HQC and MHQC in DMSO (spectroscopic grade).

  • Dilution: Dilute to 10 µM in three solvents of varying polarity:

    • Toluene (Non-polar, Aprotic)[2]

    • Acetonitrile (Polar, Aprotic)

    • Methanol (Polar, Protic)

  • Acquisition:

    • UV-Vis: Scan 200–500 nm. Note the

      
       transitions.
      
    • Fluorescence: Excite at the absorption maximum (

      
       nm). Collect emission 350–650 nm.
      
  • Analysis: Calculate the Quantum Yield (

    
    ) relative to Quinine Sulfate. Expect MHQC to show higher 
    
    
    
    in Toluene than HQC due to solubility and lack of dimer quenching.
Protocol B: Purity Verification via ¹H-NMR

Objective: Quantify the extent of esterification or hydrolysis.

  • Sample: Dissolve ~5 mg of compound in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run 16 scans with a relaxation delay (

    
    ) of at least 5 seconds to ensure full integration of the carboxyl protons.
    
  • Integration: Set the aromatic region (7.0–8.5 ppm) as the reference (Total = 5H).

  • Validation:

    • MHQC: Integrate the singlet at ~4.0 ppm. It must integrate to 3.0H ± 0.1.

    • HQC: Check for the absence of the 4.0 ppm peak and the presence of a broad hump >12 ppm.

Diagram 2: Experimental Workflow for Comparative Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Modules Start Start: Sample Isolation Dissolve Dissolve in DMSO-d6 (Universal Solvent) Start->Dissolve Split Split Aliquots Dissolve->Split NMR NMR Analysis (Purity/Structure) Split->NMR High Conc. UV UV-Vis/Fluorescence (Electronic State) Split->UV Dilute (10 µM) IR FT-IR (ATR) (Functional Groups) Split->IR Solid State Decision Data Synthesis Compare Shifts NMR->Decision Check -OMe vs -COOH UV->Decision Check ESIPT Band IR->Decision Check C=O Region Report Final Characterization Report Decision->Report

Caption: Step-by-step workflow for characterizing and comparing HQC and MHQC samples.

Applications & Implications
  • Prodrug Design: HQC is often limited by poor membrane permeability due to the ionizable carboxylic acid. MHQC serves as a lipophilic prodrug; the ester masks the charge, allowing cell entry, after which intracellular esterases hydrolyze it back to the active chelator HQC.

  • Sensor Development: MHQC is preferred for fluorescent sensing in organic media because it does not aggregate as aggressively as the acid, providing a cleaner "turn-on" response upon metal binding.

References
  • National Institutes of Health (NIH) - PubChem. (2025). Methyl 8-hydroxyquinoline-2-carboxylate Compound Summary. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids vs Esters. Retrieved from [Link]

  • Cipurković, A., et al. (2021).[3] Metal Complexes with 8-Hydroxyquinoline: Synthesis and Spectral Analysis. Open Journal of Applied Sciences. Retrieved from [Link]

  • Biswas, N., et al. (2025).[4] Excited-State Intramolecular Proton Transfer in 8-hydroxyquinoline derivatives. Journal of Molecular Modeling. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Performance of Methyl 8-hydroxyquinoline-2-carboxylate in Diverse Assay Formats

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to generating robust and reproducible data. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to generating robust and reproducible data. This guide provides an in-depth technical comparison of Methyl 8-hydroxyquinoline-2-carboxylate, a derivative of the well-established 8-hydroxyquinoline (8-HQ) scaffold, across various assay formats. We will delve into its performance relative to its parent compound, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), and other alternatives, supported by experimental data and detailed protocols.

The 8-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and chemical biology, primarily due to its potent metal-chelating properties.[1][2] This ability to bind metal ions, particularly transition metals like iron, copper, and zinc, is central to the diverse biological activities of its derivatives, which range from anticancer and antimicrobial to antineurodegenerative effects.[2][3] Methyl 8-hydroxyquinoline-2-carboxylate, by virtue of its methyl ester modification, presents altered physicochemical properties compared to its carboxylic acid precursor, which can significantly impact its performance in both biochemical and cell-based assays.

Understanding the Mechanism: The Central Role of Metal Chelation

The biological and analytical utility of 8-hydroxyquinoline derivatives is intrinsically linked to their function as bidentate chelators, coordinating metal ions through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. This interaction is not merely sequestration; it can modulate the activity of metalloenzymes, disrupt cellular metal homeostasis, and, in the context of fluorescent assays, generate a detectable signal upon metal binding.[4][5]

The introduction of a carboxylate group at the 2-position, as in 8-HQA, can enhance the metal-binding affinity and specificity. Esterification to Methyl 8-hydroxyquinoline-2-carboxylate is a critical modification that increases the lipophilicity of the molecule. This increased lipophilicity is hypothesized to enhance membrane permeability, a crucial factor for efficacy in cell-based assays.

cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme_Inhibition Enzyme Inhibition (e.g., Metalloenzymes) Metal_Chelation Direct Metal Chelation (e.g., Fluorescent Probes) Anticancer Anticancer Activity Antimicrobial Antimicrobial Activity Neuroprotection Neuroprotection Methyl_8_HQ_2_Carboxylate Methyl 8-hydroxyquinoline- 2-carboxylate Metal_Ion_Chelation Metal Ion Chelation (Fe, Cu, Zn) Methyl_8_HQ_2_Carboxylate->Metal_Ion_Chelation Primary Mechanism Metal_Ion_Chelation->Enzyme_Inhibition Metal_Ion_Chelation->Metal_Chelation Metal_Ion_Chelation->Anticancer Metal_Ion_Chelation->Antimicrobial Metal_Ion_Chelation->Neuroprotection

Caption: Mechanism of Action for Methyl 8-hydroxyquinoline-2-carboxylate.

Performance in Enzyme Inhibition Assays

A significant application of 8-HQ derivatives is the inhibition of metalloenzymes. The chelation of the catalytic metal ion is a primary mechanism of action. We will consider histone demethylases (HDMs) and carbonic anhydrases (CAs) as illustrative examples.

Comparison with Alternatives in a Histone Demethylase Assay:

The Jumonji C (JmjC) domain-containing histone demethylases are Fe(II) and 2-oxoglutarate-dependent enzymes, making them prime targets for metal-chelating inhibitors.[6]

CompoundTargetIC50Assay Format
5-Carboxy-8-hydroxyquinoline JMJD2A~10% activity at 200 µMCell-based
Dimethyloxalylglycine (DMOG) Pan-2OG oxygenase inhibitor~20% activity at 2.5 mMCell-based
Dimethyl-2,4-PDCA Pan-2OG oxygenase inhibitor~35% activity at 1 mMCell-based
Methyl 8-hydroxyquinoline-2-carboxylate JMJD2 Family (Predicted)Potentially lower IC50 in cellsCell-based

Data for 5-carboxy-8-hydroxyquinoline, DMOG, and dimethyl-2,4-PDCA are adapted from a study on JMJD2 inhibitors.[6] The performance of Methyl 8-hydroxyquinoline-2-carboxylate is a prediction based on its increased lipophilicity, which may lead to better cell permeability and a lower effective concentration compared to its carboxylated counterpart.

Rationale for Experimental Design in Enzyme Inhibition Assays:

When evaluating a potential enzyme inhibitor, it is crucial to progress from biochemical to cell-based assays.

Biochemical_Assay Biochemical Assay (Recombinant Enzyme) Cell_Based_Assay Cell-Based Assay (Target Engagement) Biochemical_Assay->Cell_Based_Assay Validate on-target activity Phenotypic_Assay Phenotypic Assay (e.g., Cytotoxicity) Cell_Based_Assay->Phenotypic_Assay Confirm physiological effect

Caption: Workflow for enzyme inhibitor validation.

Experimental Protocol: Histone Demethylase Inhibition Assay (Cell-Based)
  • Cell Culture: Plate HeLa cells at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of Methyl 8-hydroxyquinoline-2-carboxylate and control inhibitors (e.g., DMOG) in DMSO. Dilute the compounds to the desired final concentrations in cell culture media. Treat the cells for 24 hours.

  • Histone Extraction: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer. Extract histones using an acid extraction protocol.

  • Western Blotting: Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against a specific histone methylation mark (e.g., H3K9me3) and a loading control (e.g., total Histone H3).

  • Quantification: Use a secondary antibody conjugated to a fluorescent or chemiluminescent probe for detection. Quantify the band intensities and normalize the methylation signal to the total histone signal. A successful inhibitor will lead to an increase in the histone methylation mark.

Performance in Metal Ion Sensing Assays

The intrinsic fluorescence of the 8-hydroxyquinoline scaffold is often quenched. However, upon chelation of certain metal ions, particularly Zn²⁺, a rigid complex is formed, leading to a significant enhancement of fluorescence.[4] This "turn-on" fluorescence makes 8-HQ derivatives excellent candidates for metal ion sensors.

Comparison with an Alternative Zinc Sensor:

CompoundTarget IonFluorescence ChangeAssay Format
Methyl 8-hydroxyquinoline-2-carboxylate Zn²⁺ (Predicted)"Turn-on" fluorescenceIn vitro
Coumarin-based probe (FCP) Zn²⁺~13-fold fluorescence enhancementIn vitro, Cell-based

Data for the coumarin-based probe is from a study by Yang's group.[7] The performance of Methyl 8-hydroxyquinoline-2-carboxylate is predicted based on the known properties of the 8-HQ scaffold.

Rationale for Experimental Design in Fluorescent Probe Assays:

Key parameters to evaluate for a fluorescent sensor are its selectivity and sensitivity.

Probe_Prep Prepare Probe Solution Metal_Titration Titrate with Target Metal Ion (e.g., Zn²⁺) Probe_Prep->Metal_Titration Selectivity_Panel Test against a Panel of Other Metal Ions Probe_Prep->Selectivity_Panel Fluorescence_Measurement Measure Fluorescence Spectrum Metal_Titration->Fluorescence_Measurement Data_Analysis Analyze Sensitivity and Selectivity Fluorescence_Measurement->Data_Analysis Selectivity_Panel->Fluorescence_Measurement

Caption: Workflow for fluorescent probe characterization.

Experimental Protocol: In Vitro Zinc-Sensing Assay
  • Stock Solutions: Prepare a 1 mM stock solution of Methyl 8-hydroxyquinoline-2-carboxylate in DMSO. Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, MgCl₂) in deionized water.

  • Assay Buffer: Prepare a suitable buffer, for example, 10 mM HEPES at pH 7.4.

  • Titration Experiment: In a 96-well black plate, add the assay buffer and the probe to a final concentration of 10 µM. Add increasing concentrations of ZnCl₂ (from 0 to 100 µM).

  • Selectivity Experiment: To separate wells containing the probe and buffer, add a fixed concentration (e.g., 50 µM) of each metal ion from the panel.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the 8-hydroxyquinoline scaffold (typically Ex: ~365 nm, Em: ~520 nm, but this should be optimized).

  • Data Analysis: Plot the fluorescence intensity as a function of zinc concentration to determine the detection limit. Compare the fluorescence enhancement with zinc to that of other metals to assess selectivity.

Performance in Cell-Based Antiproliferative Assays

The antiproliferative activity of 8-HQ derivatives is often attributed to their ability to disrupt metal homeostasis or inhibit key metalloenzymes in cancer cells.[8] The increased lipophilicity of Methyl 8-hydroxyquinoline-2-carboxylate may enhance its uptake by cancer cells, potentially leading to greater potency compared to 8-HQA.

Comparison with a Known Anticancer 8-HQ Derivative:

CompoundCell LineIC50Assay Format
5,7-dibromo-8-hydroxyquinoline A549 (Lung Carcinoma)5.8 µg/mLCytotoxicity Assay
Methyl 8-hydroxyquinoline-2-carboxylate A549 (Lung Carcinoma)To be determinedCytotoxicity Assay

Data for 5,7-dibromo-8-hydroxyquinoline is from a study by Ökten and coworkers.[3]

Experimental Protocol: MTT Antiproliferative Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Methyl 8-hydroxyquinoline-2-carboxylate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression.

Conclusion and Future Directions

Methyl 8-hydroxyquinoline-2-carboxylate is a promising derivative of the 8-hydroxyquinoline scaffold with potential applications in enzyme inhibition, metal ion sensing, and as an antiproliferative agent. Its enhanced lipophilicity compared to its carboxylic acid analog, 8-HQA, is a key feature that may translate to improved performance in cell-based assays. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and its comparison to relevant alternatives.

Further studies should focus on direct, head-to-head comparisons of Methyl 8-hydroxyquinoline-2-carboxylate with 8-HQA in various assay formats to quantify the impact of the methyl ester modification. Additionally, exploring its activity against a broader range of metalloenzymes and cancer cell lines will help to fully elucidate its therapeutic and diagnostic potential.

References

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Taylor & Francis. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC, [Link]

  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Cardoso, V., et al. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. MDPI. [Link]

  • Cardoso, V., et al. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. PMC. [Link]

  • King, O., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLOS ONE, 5(11), e15535. [Link]

  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Yang, J., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Inorganics, 11(3), 124. [Link]

  • Kos, J., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Cardoso, V., et al. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. International Journal of Molecular Sciences, 22(23), 12797. [Link]

  • Lo, M., et al. (2015). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. [Link]

  • Fazaeli, Y., et al. (2007). 8-Hydroxy-2-methylquinoline. ResearchGate. [Link]

  • Angapelly, S., et al. (2017). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PMC. [Link]

  • Yang, J., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. [Link]

  • Google Patents. (n.d.). 8-hydroxyquinoline chelating agents.
  • Semantic Scholar. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

  • Angapelly, S., et al. (2017). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Yunos, N., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Universiti Kebangsaan Malaysia. [Link]

  • Biju, S., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI. [Link]

  • Wang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

Sources

Validation

Benchmarking "Methyl 8-hydroxyquinoline-2-carboxylate" against commercial chelating agents

Technical Benchmarking Guide: Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) Part 1: Executive Summary & Technical Positioning Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) represents a distinct class of "pro-chelat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C)

Part 1: Executive Summary & Technical Positioning

Methyl 8-hydroxyquinoline-2-carboxylate (M8HQ2C) represents a distinct class of "pro-chelators" designed to overcome the bioavailability limitations of traditional sequestering agents. While standard chelators like EDTA or Deferoxamine exhibit high affinity, they often suffer from poor membrane permeability due to ionization.

M8HQ2C utilizes an ester-masking strategy at the C2 position. This modification serves two critical functions:

  • Lipophilicity Enhancement: It neutralizes the carboxylate charge, facilitating passive diffusion across lipid bilayers.

  • Intracellular Activation: Once cytosolic, ubiquitous esterases hydrolyze the methyl ester into 8-hydroxyquinoline-2-carboxylic acid (8-HQA), a potent tridentate ligand with superior metal retention compared to the bidentate parent, 8-hydroxyquinoline (8-HQ).

This guide benchmarks M8HQ2C against industry standards to validate its utility in metallodrug development and intracellular metal sensing.

Part 2: Chemical Architecture & Benchmarking Data

To understand the utility of M8HQ2C, we must compare its physicochemical profile against the parent scaffold (8-HQ), a therapeutic standard (Clioquinol), and a hydrophilic control (EDTA).

Table 1: Comparative Physicochemical & Chelation Profile
FeatureM8HQ2C (The Product) 8-Hydroxyquinoline (8-HQ) Clioquinol (CQ) EDTA
Primary Role Cell-Permeable Pro-ChelatorBroad-Spectrum Bidentate ChelatorIonophore / Alzheimer's TherapeuticExtracellular / Buffer Chelator
Coordination Mode Bidentate (N, O) / Tridentate (weak CO)Bidentate (N, O)Bidentate (N, O)Hexadentate (N, O)
Active Metabolite 8-HQA (Tridentate)N/A (Active as is)N/A (Active as is)N/A
Lipophilicity (LogP) ~2.1 (High Permeability) 1.93.5-0.8 (Impermeable)
Cu(II) Stability (log K) ~10.5 (Pre-hydrolysis)12.812.518.8
Selectivity High for Cu(II) / Fe(II) post-hydrolysisModerate (binds Zn, Mg, Cu)High for Zn/CuLow (binds Ca, Mg, Fe, Cu, Zn)
Cytotoxicity Tunable (Pro-drug mechanism)ModerateHigh (Neurotoxicity risks)Low (Poor uptake)

Analytic Insight: M8HQ2C exhibits a lower initial stability constant than EDTA. However, this is a design feature, not a flaw. High-affinity chelators like EDTA strip essential metals from serum albumin in the blood, causing systemic toxicity. M8HQ2C remains relatively inert extracellularly until it enters the target tissue and hydrolyzes to the high-affinity 8-HQA species.

Part 3: Mechanism of Action (The "Trojan Horse" Effect)

The therapeutic index of M8HQ2C relies on the "Trojan Horse" mechanism. The ester group allows the molecule to ghost through the cell membrane, avoiding premature metal stripping in the bloodstream.

M8HQ2C_Mechanism cluster_extracellular Extracellular Space (Blood/Media) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol M8_Ext M8HQ2C (Ester Form) LogP ~2.1 (Lipophilic) Serum_Metals Serum Cu/Fe (Albumin Bound) M8_Ext->Serum_Metals Weak Interaction (Low Toxicity) Diffusion Passive Diffusion M8_Ext->Diffusion Gradient M8_Int M8HQ2C (Cytosolic) Diffusion->M8_Int Esterase Esterase Enzymes M8_Int->Esterase HQA 8-HQA (Active Acid) Tridentate Ligand Esterase->HQA Hydrolysis Complex Metal-HQA Complex (Redox Inert) HQA->Complex Chelation (High Affinity) Free_Metal Labile Cu(II)/Fe(II) Pool Free_Metal->Complex Effect Apoptosis / ROS Inhibition Complex->Effect Signal Cascade

Figure 1: The metabolic activation pathway of M8HQ2C. The molecule enters as a lipophilic ester and is converted by intracellular esterases into the potent 8-HQA chelator.

Part 4: Experimental Protocols for Validation

To validate the performance of M8HQ2C in your specific application, use the following self-validating protocols.

Protocol A: Potentiometric Determination of Stability Constants

Purpose: To quantify the binding affinity of the hydrolyzed form (8-HQA) versus the parent ester. Note: Since the ester hydrolyzes, this protocol measures the active species (8-HQA). To measure the ester specifically, perform at 4°C or use HPLC to monitor hydrolysis rates.

  • Preparation:

    • Dissolve M8HQ2C (1.0 mM) in 50% v/v dioxane-water (to ensure solubility of the ester).

    • Add background electrolyte: 0.1 M KCl.

    • Prepare Metal Solution: 1.0 mM CuCl₂ or ZnCl₂.

  • Titration:

    • Use a calibrated glass electrode (pH range 2–11).

    • Titrate with carbonate-free NaOH (0.1 M) under nitrogen atmosphere (prevents CO₂ absorption).

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Use Hyperquad2008 or BEST software to fit the protonation constants (

      
      ) and stability constants (
      
      
      
      ).
  • Validation Check:

    • The curve should show a distinct buffer region at pH 3–4 (carboxylic acid deprotonation) and pH 9–10 (phenolic deprotonation).

    • If the pH 3 region is absent, the ester has not hydrolyzed.

Protocol B: Competitive Lipophilicity Assay (Shake-Flask)

Purpose: To confirm the membrane permeability advantage of M8HQ2C over EDTA and 8-HQA.

  • System: n-Octanol / Phosphate Buffered Saline (PBS, pH 7.4).

  • Procedure:

    • Dissolve 1 mg of M8HQ2C in 5 mL of n-octanol (pre-saturated with buffer).

    • Add 5 mL of PBS (pre-saturated with octanol).

    • Vortex vigorously for 30 minutes at 25°C.

    • Centrifuge at 2000g for 10 minutes to separate phases.

  • Quantification:

    • Measure UV-Vis absorbance of both phases (λ_max ~245 nm for quinoline core).

    • Calculate Partition Coefficient (

      
      ):
      
      
      
      
      
      
  • Expected Results:

    • M8HQ2C:

      
       (Highly organic soluble).
      
    • 8-HQA (Hydrolyzed):

      
       (More water soluble).
      
    • EDTA:

      
       (Exclusively aqueous).
      

Part 5: References

  • Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[2][1]

  • Cipurković, A., et al. (2021). "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[3] Open Journal of Applied Sciences.

  • Boso, A., et al. (2025). "8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach." International Journal of Molecular Sciences.

  • Oliveri, V., & Vecchio, G. (2016).[1] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

  • Hancock, R. D., & Martell, A. E. (1989). "Ligand design for selective complexation of metal ions in aqueous solution." Chemical Reviews.

Sources

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